Miransertib
Description
Properties
IUPAC Name |
3-[3-[4-(1-aminocyclobutyl)phenyl]-5-phenylimidazo[4,5-b]pyridin-2-yl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N6/c28-24-21(8-4-17-30-24)25-32-23-14-13-22(18-6-2-1-3-7-18)31-26(23)33(25)20-11-9-19(10-12-20)27(29)15-5-16-27/h1-4,6-14,17H,5,15-16,29H2,(H2,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFMVVHMKGFCMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)N3C4=C(C=CC(=N4)C5=CC=CC=C5)N=C3C6=C(N=CC=C6)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313881-70-7 | |
| Record name | Miransertib [USAN:INN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1313881707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Miransertib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14982 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-[3-[4-(1-aminocyclobutyl)phenyl]-5-phenylimidazo[4,5-b]pyridin-2-yl]pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MIRANSERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1DQI1B52Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PIK3CA-related overgrowth spectrum (PROS) is a group of rare disorders characterized by excessive tissue growth due to somatic activating mutations in the PIK3CA gene. These mutations lead to the hyperactivation of the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway. Miransertib (formerly ARQ 092), a potent and selective allosteric pan-AKT inhibitor, has emerged as a promising therapeutic agent for PROS. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways and experimental workflows.
The PI3K/AKT/mTOR Pathway in PROS
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. In individuals with PROS, somatic mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, result in constitutive activation of the kinase.[1][2] This leads to the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT (also known as protein kinase B) to the plasma membrane, where it is activated through phosphorylation at two key sites: threonine 308 (T308) by phosphoinositide-dependent kinase 1 (PDK1) and serine 473 (S473) by mTOR complex 2 (mTORC2).[3]
Activated AKT then phosphorylates a multitude of downstream substrates, including proline-rich AKT substrate of 40 kDa (PRAS40), which in its unphosphorylated state inhibits mTORC1.[4][5] Phosphorylation of PRAS40 by AKT relieves this inhibition, leading to the activation of mTORC1 and subsequent phosphorylation of its downstream effectors, such as S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting protein synthesis, cell growth, and proliferation.[6] The dysregulation of this pathway is the molecular basis for the overgrowth phenotypes observed in PROS.[1][2]
This compound: A Pan-AKT Inhibitor
This compound is an orally available, selective, and allosteric pan-AKT inhibitor that targets all three isoforms of AKT (AKT1, AKT2, and AKT3).[4][7] Its mechanism of action involves a dual inhibitory effect. Firstly, it binds to the inactive conformation of AKT, preventing its localization to the cell membrane and subsequent activation. Secondly, it binds to the active, phosphorylated form of AKT, directly inhibiting its kinase activity.[8] By targeting both the active and inactive forms, this compound effectively shuts down AKT signaling, thereby blocking the downstream effects of the hyperactive PI3K pathway in PROS.[6]
Quantitative Data
The following tables summarize the key quantitative data related to the in vitro and in vivo activity of this compound, as well as its clinical administration in PROS.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Conditions | Reference |
| AKT1 | 2.7 | Biochemical Assay | [4] |
| AKT2 | 14 | Biochemical Assay | [4] |
| AKT3 | 8.1 | Biochemical Assay | [4] |
| p-PRAS40 (T246) | 310 | Cell-based Assay (AN3CA cells) | [4] |
Table 2: Preclinical Pharmacokinetics of this compound
| Species | Oral Bioavailability (F%) | Half-life (t1/2, hours) | Cmax (ng/mL) | AUCinf (h·ng/mL) | Reference |
| Rat | 62 | 17 | 198 | 5496 | [4] |
| Monkey | 49 | 7 | 258 | 2960 | [4] |
Table 3: Clinical Dosing of this compound in PROS (MOSAIC Study)
| Dosing Regimen | Details | Reference |
| Starting Dose | 15 mg/m² once daily | [9][10] |
| Dose Escalation | Up to 25 mg/m² or 35 mg/m² once daily, based on tolerability | [9][11] |
| Administration | Orally, 1 hour before or 2 hours after a meal | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against AKT isoforms.
Materials:
-
Recombinant human AKT1, AKT2, and AKT3 enzymes
-
GSK-3α as a substrate[12]
-
This compound
-
ATP
-
Kinase assay buffer[12]
-
Protein A-Sepharose beads[12]
-
Phospho-GSK-3α specific antibody[12]
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
Microplate reader
Protocol:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a microplate, combine the recombinant AKT enzyme, GSK-3α substrate, and the various concentrations of this compound.
-
Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.[13]
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 1-4 hours).[12]
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
The amount of phosphorylated GSK-3α is quantified. This can be done by transferring the reaction mixture to a plate coated with an anti-GSK-3α antibody and then detecting the phosphorylated substrate with a specific anti-phospho-GSK-3α antibody.
-
Alternatively, the reaction products can be separated by SDS-PAGE, transferred to a membrane, and probed with the anti-phospho-GSK-3α antibody (Western blot).[12]
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of AKT Pathway Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of AKT and its downstream target PRAS40 in cells with PIK3CA mutations.
Materials:
-
PROS patient-derived cells or a suitable cell line with a known PIK3CA mutation (e.g., MCF7, AN3CA)[4][5]
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[14]
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)[15]
-
Primary antibodies: anti-phospho-AKT (S473), anti-total-AKT, anti-phospho-PRAS40 (T246), anti-total-PRAS40, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Culture the selected cells to approximately 80% confluency.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them using the supplemented lysis buffer.[14]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[15]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C with gentle agitation.[15]
-
Wash the membrane three times with TBST for 5 minutes each.[15]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane again as in step 9.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.
Cell Proliferation Assay
Objective: To evaluate the anti-proliferative effect of this compound on cells with PIK3CA mutations.
Materials:
-
PROS patient-derived cells or a cell line with a PIK3CA mutation
-
This compound
-
Complete cell culture medium
-
Cell counting solution (e.g., trypan blue) or a viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Multi-well plates
-
Incubator
Protocol:
-
Seed the cells in a multi-well plate at a predetermined density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a defined period (e.g., 72 hours).
-
At the end of the incubation period, determine the number of viable cells. This can be done by:
-
Trypsinizing and counting the cells using a hemocytometer and trypan blue exclusion.
-
Using a colorimetric or luminescent viability assay according to the manufacturer's instructions.
-
-
Calculate the percentage of cell proliferation inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of inhibition against the drug concentration.
Mandatory Visualizations
PI3K/AKT/mTOR Signaling Pathway in PROS
References
- 1. Cancer-Associated PIK3CA Mutations in Overgrowth Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. mesoscale.com [mesoscale.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Selectivity Studies and Free Energy Calculations of AKT Inhibitors [mdpi.com]
- 8. ern-ithaca.eu [ern-ithaca.eu]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Safety findings from the phase 1/2 MOSAIC study of this compound for patients with PIK3CA-related overgrowth spectrum or Proteus syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. protocols.io [protocols.io]
- 14. bio-rad.com [bio-rad.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Miransertib: A Selective Allosteric AKT Inhibitor for Precision Oncology and Rare Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Miransertib (formerly ARQ 092) is a potent, orally bioavailable, and selective allosteric inhibitor of the serine/threonine kinase AKT (Protein Kinase B). As a pivotal node in the PI3K/AKT/mTOR signaling pathway, AKT is a critical regulator of cell proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in human cancers and certain rare overgrowth syndromes. This compound's allosteric mechanism of inhibition offers a distinct advantage over traditional ATP-competitive inhibitors, leading to a unique pharmacological profile. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is one of the most frequently activated signaling cascades in human cancer, playing a crucial role in tumor initiation and progression.[1] AKT, a central component of this pathway, exists in three highly homologous isoforms: AKT1, AKT2, and AKT3.[2] Its activation promotes various cellular processes that are hallmarks of cancer, including cell growth, proliferation, and survival.[3] Consequently, AKT has emerged as a highly attractive target for therapeutic intervention.[4]
This compound is a novel, selective, allosteric pan-AKT inhibitor that has demonstrated significant anti-tumor activity in preclinical models and has been investigated in clinical trials for various cancers and rare genetic overgrowth disorders such as Proteus syndrome and PIK3CA-Related Overgrowth Spectrum (PROS).[5][6][7] Its unique allosteric mechanism of action involves binding to a site distinct from the ATP-binding pocket, locking AKT in an inactive conformation and preventing its membrane translocation and subsequent activation.[8] This guide will delve into the technical details of this compound's pharmacology and provide practical information for researchers in the field.
Mechanism of Action
This compound functions as a non-ATP competitive inhibitor of AKT.[9] Unlike orthosteric inhibitors that compete with ATP at the catalytic site, this compound binds to an allosteric pocket at the interface of the pleckstrin homology (PH) and kinase domains of AKT.[8][10] This binding stabilizes an inactive "PH-in" conformation, which prevents the localization of AKT to the plasma membrane, a critical step for its activation by upstream kinases like PDK1.[11][12] By locking AKT in this inactive state, this compound effectively inhibits the phosphorylation of AKT at Threonine 308 (T308) and Serine 473 (S473), thereby blocking downstream signaling to key effector proteins such as PRAS40, GSK3β, and S6 ribosomal protein.[11][13]
A key feature of this compound is its potent inhibition of both wild-type AKT and the constitutively active E17K mutant of AKT1.[8][11] The E17K mutation, found in several cancers and Proteus syndrome, promotes AKT's membrane localization and activation.[5] this compound's ability to inhibit this mutant form highlights its potential in genetically defined patient populations.
Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: The PI3K/AKT signaling pathway and the inhibitory mechanism of this compound.
Quantitative Data
This compound has been extensively characterized in a variety of preclinical assays. The following tables summarize key quantitative data regarding its potency and efficacy.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Ki (nM) | Reference(s) |
| AKT1 | Cell-free | 2.7 - 5.0 | 0.27 | [4][10][11][14] |
| AKT2 | Cell-free | 14 | 2.1 | [4][10][11] |
| AKT3 | Cell-free | 8.1 - 16 | 10,225 | [4][10][11][15] |
| AKT1-E17K | Cell-free | Potent inhibitor | - | [11] |
| p-AKT (S473) in AN3CA cells | Cellular | 40 | - | [11] |
| p-AKT (T308) in AN3CA cells | Cellular | 62 | - | [11] |
| p-PRAS40 (T246) in A2780 cells | Cellular | 310 | - | [11] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | GI50 (µM) | Reference(s) |
| AN3CA | Endometrial | PIK3CA | < 1 | [16] |
| A2780 | Ovarian | - | - | [3] |
| MDA-MB-453 | Breast | PIK3CA | < 1 | [16] |
| NCI-H1650 | Lung | - | - | [16] |
| KU-19-19 | Bladder | - | - | [16] |
| MDA-MB-468 | Breast | PTEN loss | Sensitive | [4] |
| MDA-MB-231 | Breast | - | Less Sensitive | [4] |
Note: GI50 is the concentration for 50% of maximal inhibition of cell proliferation.
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition (%) | Reference(s) |
| Endometrial PDX (AKT1-E17K) | Endometrial | 50-100 mg/kg, oral, daily | 48 - 78 | [12] |
| AN3CA | Endometrial | 100-200 mg/kg | Significant | [11] |
PDX: Patient-Derived Xenograft
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the activity of this compound.
In Vitro Kinase Assay
This protocol is for determining the IC50 values of this compound against AKT isoforms.
Materials:
-
Recombinant full-length inactive AKT1, AKT2, and AKT3 enzymes.
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).
-
ATP.
-
Substrate peptide (e.g., Crosstide).
-
This compound (serial dilutions).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
96-well plates.
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
Add the diluted this compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add the AKT enzyme and substrate peptide to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each enzyme.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the ADP-Glo™ assay, which quantifies the amount of ADP produced.
-
Plot the percentage of kinase activity against the logarithm of this compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Western Blotting
This protocol is for assessing the inhibition of AKT signaling in cultured cells.
Materials:
-
Cancer cell lines (e.g., AN3CA).
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and membranes (e.g., PVDF).
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-p-AKT (S473), anti-p-AKT (T308), anti-total AKT, anti-p-PRAS40 (T246), anti-total PRAS40, anti-GAPDH or β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle for a specified time (e.g., 2-24 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control and total protein levels.
In Vivo Xenograft Studies
This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Caption: A typical experimental workflow for in vivo xenograft studies with this compound.
Procedure:
-
Cell Preparation: Culture the desired cancer cell line (e.g., AN3CA) under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at the desired dose and schedule (e.g., 100 mg/kg daily). The control group receives the vehicle.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or after a fixed duration.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of target engagement by Western blotting or immunohistochemistry for p-AKT levels.
Conclusion
This compound is a promising selective allosteric AKT inhibitor with a well-defined mechanism of action and demonstrated preclinical activity in various cancer models, particularly those with activating mutations in the PI3K/AKT pathway. Its efficacy against the AKT1-E17K mutant also makes it a valuable therapeutic candidate for Proteus syndrome. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working on the preclinical and clinical evaluation of this compound and other next-generation AKT inhibitors. Further research will continue to delineate its full therapeutic potential and identify patient populations most likely to benefit from this targeted therapy.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. glpbio.com [glpbio.com]
- 4. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. xn--9kr57xk9fjp6a.com [xn--9kr57xk9fjp6a.com]
- 7. AKT kinases as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ARQ 092, an orally-available, selective AKT inhibitor, attenuates neutrophil-platelet interactions in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Targeting AKT1-E17K and the PI3K/AKT Pathway with an Allosteric AKT Inhibitor, ARQ 092 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound (ARQ 092), an orally-available, selective Akt inhibitor is effective against Leishmania | PLOS One [journals.plos.org]
- 14. Pharmacodynamic Study of this compound in Individuals with Proteus Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ern-ithaca.eu [ern-ithaca.eu]
- 16. Targeting AKT1-E17K and the PI3K/AKT Pathway with an Allosteric AKT Inhibitor, ARQ 092 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Evaluation of Proteus Syndrome Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteus syndrome (PS) is an exceedingly rare and progressive overgrowth disorder characterized by asymmetric and disproportionate growth affecting various tissues, including bones, skin, and adipose tissue.[1][2][3] The condition is caused by a somatic activating mutation, specifically c.49G>A (p.Glu17Lys), in the AKT1 gene.[1][4][5] This mutation is not inherited but occurs sporadically during embryonic development, leading to a mosaic distribution where some cells in the body carry the mutation while others do not.[1][3][5][6] The resulting overactivation of the AKT1 protein, a crucial node in the PI3K/AKT/mTOR signaling pathway, disrupts normal cell growth and proliferation, leading to the severe and variable phenotype of the syndrome.[7][8] The progressive nature of the disorder and its association with life-threatening complications, such as deep vein thrombosis, pulmonary embolism, and an increased risk of certain tumors, underscore the urgent need for effective therapeutic interventions.[2][8]
This technical guide provides a comprehensive overview of the preclinical models used to study Proteus syndrome, details key experimental protocols, and summarizes the evaluation of potential therapeutic agents, with a focus on inhibitors targeting the underlying aberrant signaling pathway.
Core Signaling Pathway in Proteus Syndrome
The primary driver of Proteus syndrome is the constitutive activation of the AKT1 serine-threonine kinase.[9] The specific p.Glu17Lys mutation leads to ligand-independent phosphorylation and activation of AKT1, which in turn hyperactivates downstream signaling, promoting cell growth, proliferation, and survival while inhibiting apoptosis.[4][7][9] This makes the PI3K/AKT/mTOR pathway a prime target for therapeutic intervention.
References
- 1. Proteus Syndrome: Frequently Asked Questions [genome.gov]
- 2. Proteus Syndrome - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Proteus syndrome: MedlinePlus Genetics [medlineplus.gov]
- 4. Repression of AKT signaling by ARQ 092 in cells and tissues from patients with Proteus syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Genetic disorder and cancer. Proteus syndrome Proteussyndrome (PS)… | by Nedaja | Medium [medium.com]
- 8. ihmorg.org [ihmorg.org]
- 9. Clinical report: one year of treatment of Proteus syndrome with this compound (ARQ 092) - PMC [pmc.ncbi.nlm.nih.gov]
Miransertib's Role in Inhibiting AKT Isoforms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Miransertib (also known as ARQ 092) is a potent, orally bioavailable, and selective allosteric inhibitor of all three AKT serine/threonine kinase isoforms (AKT1, AKT2, and AKT3).[1] As a critical node in the PI3K/AKT/mTOR signaling pathway, AKT is frequently dysregulated in various cancers and overgrowth syndromes, making it a prime therapeutic target.[1][2] this compound employs a non-ATP-competitive mechanism, binding to a pocket between the pleckstrin homology (PH) and kinase domains. This allosteric inhibition locks AKT in an inactive conformation, preventing its translocation to the cell membrane and subsequent activation by phosphorylation.[2] This guide provides a comprehensive overview of this compound's mechanism, isoform selectivity, and its effects on downstream signaling, supported by quantitative data and detailed experimental protocols.
Mechanism of Action: Allosteric Inhibition of AKT
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs cell proliferation, survival, growth, and metabolism. Activation of this pathway begins with the stimulation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs), leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with PH domains, including AKT and phosphoinositide-dependent kinase 1 (PDK1), recruiting them to the plasma membrane. This colocalization facilitates the phosphorylation of AKT at two key residues: Threonine 308 (T308) in the activation loop by PDK1, and Serine 473 (S473) in the hydrophobic motif by the mTOR Complex 2 (mTORC2). Dual phosphorylation fully activates AKT, allowing it to phosphorylate a multitude of downstream substrates.
This compound's allosteric mechanism is distinct from traditional ATP-competitive kinase inhibitors. Instead of competing with ATP at the catalytic site, it binds to an allosteric pocket, inducing a conformational change that prevents the kinase from achieving its active state. This mode of inhibition has two key consequences:
-
Inhibition of Kinase Activity: It directly blocks the enzymatic function of already active, phosphorylated AKT.
-
Prevention of Activation: It locks inactive AKT in the cytosol, preventing its recruitment to the plasma membrane and subsequent phosphorylation by PDK1 and mTORC2.[2]
This dual action leads to a potent and specific downregulation of the entire AKT signaling axis.
Quantitative Data
This compound's potency against the three AKT isoforms and its effect on downstream signaling have been quantified through various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Potency of this compound
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against each purified AKT isoform and a key downstream effector, PRAS40.
| Target | IC50 (nM) | Reference(s) |
| AKT1 | 2.7 - 5.0 | [2][3] |
| AKT2 | 14 | [2][3] |
| AKT3 | 8.1 | [2][3] |
| p-PRAS40 (T246) | 310 | [2] |
Table 2: In Vivo Pharmacodynamic Effects of this compound
This table shows the percentage reduction of phosphorylated AKT and PRAS40 in tumor-bearing mice following oral administration of this compound.
| Phospho-Protein | Dose | Reduction (%) | Reference(s) |
| p-AKT (S473) | 100 mg/kg | 99% | [2] |
| p-AKT (T308) | 100 mg/kg | 95% | [2] |
| p-PRAS40 (T246) | 100 mg/kg | 58% | [2] |
Table 3: Pharmacokinetic Profile of this compound
This table outlines key pharmacokinetic parameters of this compound in preclinical models.
| Species | Dose | Bioavailability (F%) | t1/2 (h) | Cmax (ng/mL) | AUCinf (h·ng/mL) | Reference(s) |
| Rat | 5 mg/kg | 62% | 17 | 198 | 5496 | [2] |
| Monkey | 10 mg/kg | 49% | 7 | 258 | 2960 | [2] |
Signaling Pathway Visualization
The following diagram illustrates the canonical PI3K/AKT/mTOR signaling pathway and highlights the point of inhibition by this compound.
Experimental Protocols
The following are representative protocols for key assays used to characterize the activity of this compound.
In Vitro AKT Kinase Activity Assay
This protocol describes a method to measure the kinase activity of immunoprecipitated AKT from cell lysates using a non-radioactive assay format.
A. Materials:
-
Kinase Extraction Buffer (containing phosphatase and protease inhibitors)
-
AKT-specific antibody (for immunoprecipitation)
-
Protein A/G agarose beads
-
Kinase Assay Buffer
-
Recombinant GSK-3α protein (substrate)
-
ATP solution
-
3X SDS-PAGE sample buffer
-
Phospho-GSK-3α (Ser21) specific antibody (for detection)
-
Standard Western blotting reagents
B. Protocol:
-
Cell Lysis: Culture and treat cells with this compound or control vehicle. Lyse cells in ice-cold Kinase Extraction Buffer. Centrifuge to pellet cell debris and collect the supernatant (cell lysate).
-
Immunoprecipitation (IP): Add AKT-specific antibody to ~200-400 µg of cell lysate. Incubate with rotation for 1-2 hours at 4°C.
-
Add 50 µL of Protein A/G agarose bead slurry to each sample and continue rotating for 1 hour at 4°C.
-
Pellet the beads by centrifugation. Wash the beads twice with Kinase Extraction Buffer and once with Kinase Assay Buffer.
-
Kinase Reaction: Resuspend the washed beads in 50 µL of Kinase Assay Buffer. Add 1 µg of recombinant GSK-3α substrate and ATP to a final concentration of 200 µM.
-
Incubate the reaction at 30°C for 30-60 minutes with gentle agitation.
-
Termination and Sample Prep: Terminate the reaction by adding 25 µL of 3X SDS-PAGE sample buffer. Boil samples for 5 minutes.
-
Detection: Analyze the samples by Western blot using a phospho-GSK-3α (Ser21) specific antibody to detect the phosphorylated substrate, which is proportional to AKT activity.[4][5]
Western Blot for AKT Phosphorylation
This protocol is used to determine the phosphorylation status of AKT (at S473 and T308) and its downstream targets in cells treated with this compound.[2]
A. Materials:
-
RIPA or similar lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane and transfer buffer.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-phospho-AKT (Thr308), Rabbit anti-total AKT.
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) detection reagents.
B. Protocol:
-
Sample Preparation: Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours). Harvest and lyse cells in ice-cold lysis buffer.
-
Protein Quantification: Determine protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Electrophoresis: Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer. Separate proteins on an 8-12% SDS-PAGE gel.
-
Transfer: Transfer separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-p-AKT S473, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle shaking.[6]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (diluted 1:2000 in blocking buffer) for 1 hour at room temperature.[6]
-
Washing: Repeat the washing step (Step 7).
-
Detection: Apply ECL reagents to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total AKT.
Cell Viability/Proliferation Assay (MTT/MTS)
This protocol measures the effect of this compound on cell viability, which reflects a combination of cytostatic and cytotoxic effects.
A. Materials:
-
96-well cell culture plates.
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent.
-
Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol).
-
Microplate spectrophotometer.
B. Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired drug concentrations. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Reagent Addition:
-
For MTT: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Then, add 100 µL of solubilization solution and incubate overnight at 37°C to dissolve the formazan crystals.
-
For MTS: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours.[7]
-
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader. For MTT, read at ~570 nm. For MTS, read at ~490 nm.[7]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from media-only wells. Plot the results to determine the IC50 value.
Conclusion
This compound is a highly potent, allosteric pan-AKT inhibitor that effectively downregulates the PI3K/AKT/mTOR signaling pathway. Its unique mechanism of action, which prevents both the activation and catalytic activity of all three AKT isoforms, distinguishes it from ATP-competitive inhibitors. The quantitative data from in vitro and in vivo studies demonstrate its efficacy in inhibiting AKT signaling and downstream cellular processes. The provided protocols offer a foundational framework for researchers to further investigate the biological effects of this compound and similar targeted therapies. These characteristics make this compound a valuable tool for research and a promising therapeutic candidate for diseases driven by aberrant AKT signaling, such as various cancers and overgrowth syndromes.[2][8]
References
- 1. Facebook [cancer.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. selleckchem.com [selleckchem.com]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. Akt Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 6. ccrod.cancer.gov [ccrod.cancer.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Clinical experience with the AKT1 inhibitor this compound in two children with PIK3CA-related overgrowth syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Miransertib (MK-7075): A Targeted Inhibitor of the PI3K/AKT Pathway for Rare Genetic Overgrowth Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Rare genetic overgrowth disorders, such as PIK3CA-Related Overgrowth Spectrum (PROS) and Proteus Syndrome (PS), are debilitating conditions characterized by mosaic, progressive, and disproportionate tissue growth.[1][2] These disorders stem from somatic gain-of-function mutations in key genes of the phosphatidylinositol-3-kinase (PI3K)/AKT/mTOR signaling pathway.[3] Specifically, PROS is caused by mutations in the PIK3CA gene, while Proteus Syndrome is caused by a recurring somatic activating mutation in the AKT1 gene (c.49G > A, p.Glu17Lys).[3][4] The resulting hyperactivation of this pathway leads to increased cell proliferation and survival, driving the severe overgrowth phenotype.[4] Miransertib (also known as MK-7075 or ARQ 092) is an orally available, selective, allosteric pan-AKT inhibitor that targets AKT isoforms 1, 2, and 3, representing a promising molecularly targeted therapy for these conditions.[2][4][5] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical data, clinical trial results, and associated experimental protocols.
Mechanism of Action
This compound is a small molecule inhibitor that uniquely targets both active and inactive forms of the AKT protein kinase.[4] Its mechanism involves two primary modes of action:
-
Inhibition of Activation: this compound binds to inactive AKT, preventing its localization to the cell membrane and subsequent activation.[5]
-
Direct Inhibition: It also binds to already active AKT, directly inhibiting its kinase activity.[5]
By potently inhibiting all three AKT isoforms, this compound effectively blocks downstream signaling in the PI3K/AKT/mTOR cascade. This leads to a reduction in cell growth, proliferation, and survival in tissues harboring the activating mutations, thereby halting or reversing the pathological overgrowth.[1][6]
The signaling pathway targeted by this compound is illustrated below.
Preclinical Studies
Preclinical investigations have been crucial in establishing the therapeutic potential of this compound for overgrowth disorders.
2.1 In Vitro Studies
-
Cellular Assays: Studies using cells derived from patients with Proteus Syndrome demonstrated that this compound treatment led to a concentration-dependent reduction in the phosphorylation of AKT and its downstream targets.[6] This confirmed the drug's ability to inhibit the hyperactive signaling pathway directly in affected human cells.
-
Endothelial Cell Models: In human endothelial cells with genotypes spanning most low-flow vascular malformations (a common feature in PROS), this compound showed significant efficacy, validating its potential across different manifestations of these disorders.[7]
2.2 In Vivo Animal Models A key preclinical model utilized the postnatal mouse retina to study PI3K-driven vascular malformations.[7][8]
-
Model Generation: Mosaic expression of the activating Pik3ca H1047R mutation was induced in the retinal angiogenic endothelium of mice.[7] This model successfully recapitulated the hallmarks of human low-flow vascular malformations, including PI3K signaling overactivation, loss of pericyte coverage, and endothelial cell hyperproliferation.[7]
-
Therapeutic Evaluation: Using this model, studies demonstrated that low doses of this compound could both prevent the formation of and induce the regression of these PI3K-driven vascular malformations.[7] This provided the first in vivo proof-of-concept for this compound's efficacy in these disorders.[8]
Table 1: Summary of Key Preclinical Findings
| Model System | Key Finding | Reference |
|---|---|---|
| Patient-derived PS Cells | Concentration-dependent reduction of pAKT and downstream targets. | [6] |
| Human Endothelial Cells | Efficacy demonstrated across genotypes of low-flow vascular malformations. | [7] |
| Pik3ca H1047R Mouse Model | Low-dose this compound prevents and induces regression of vascular malformations. | [7] |
| Tumor Xenograft Models | Minimum effective dose of 75 mg/kg showed an impact on tumor volume. |[8] |
Clinical Development and Trials
This compound has been evaluated in several clinical studies, including Phase 1/2 trials and compassionate use programs, for patients with PROS and Proteus Syndrome.[1][9]
3.1 Study Design and Dosing Clinical trials have generally followed an open-label, dose-escalation design to establish safety, tolerability, and preliminary efficacy.[5][10]
-
Phase 1/2 MOSAIC Study (ARQ 092-103 / MK-7075-002): This international, multi-center study enrolled patients aged 2 years and older with a documented somatic mutation in PIK3CA (for PROS) or AKT1 (for Proteus Syndrome).[10][11]
-
NIH Pharmacodynamic Study (NCT02594215): A phase 0/1 pilot study in patients with Proteus Syndrome was designed to identify an appropriate dosage using a pharmacodynamic endpoint.[12]
The logical framework for this compound's therapeutic application is outlined in the diagram below.
3.2 Clinical Efficacy and Outcomes While a formal evaluation of efficacy in the MOSAIC study was deemed not feasible due to study design limitations, preliminary data from various studies and case reports suggest clinical benefit.[11]
Table 2: Summary of Quantitative Clinical Outcomes
| Study/Patient Group | N | Key Quantitative Outcome | Reference |
|---|---|---|---|
| NIH Pharmacodynamic Study (PS) | 6 | 50% reduction in pAKT levels in affected tissue from 5 of 6 individuals. | [3][12] |
| Compassionate Use (PROS - CLOVES) | 1 | 15% reduction in calculated volumes of fatty overgrowth via serial MRI. | [13] |
| Compassionate Use (PS) | 1 | Stable whole-body MRI findings with no apparent disease progression after 1 year. | [4] |
| Natural History Comparison (PS) | 1 | Slowed growth of plantar cerebriform connective tissue nevi (CCTN) compared to an average annual growth of 5.6% from natural history data. |[14] |
Qualitative improvements have also been widely reported, including reduced pain, improved mobility, decreased size of overgrowth lesions, and alleviation of disease-related symptoms such as respiratory compromise.[4][9][13][14]
3.3 Safety and Tolerability this compound has been generally well-tolerated in patients as young as two years old.[2]
Table 3: Summary of Safety Profile from MOSAIC Study (N=49)
| Adverse Event Category | Details | Incidence | Reference |
|---|---|---|---|
| Drug-Related Adverse Events (Any) | - | 23 participants (46.9%) | [11] |
| Most Common Drug-Related AEs | Decreased neutrophil count | 6 participants (12.2%) | [11] |
| Increased blood insulin | 5 participants (10.2%) | [11] | |
| Stomatitis | 5 participants (10.2%) | [11] |
| Other Reported AEs (in other studies) | Dry mouth, gingivostomatitis | Mild and often transient |[4] |
The manageable toxicity profile suggests potential for long-term administration, which is critical for managing these chronic conditions.[2]
Experimental Protocols & Methodologies
4.1 Clinical Trial Protocol (Adapted from Phase 1/2 MOSAIC Study)
-
Study Objectives: To evaluate the long-term safety and tolerability of this compound.[11][15] Secondary objectives included assessing changes in pain, physical functioning, quality of life, and lesion growth.[1]
-
Inclusion Criteria:
-
Drug Administration:
-
Assessments:
The general workflow for the clinical evaluation of this compound is depicted below.
Conclusion and Future Prospects
This compound represents a significant advancement in the treatment of rare genetic overgrowth disorders by directly targeting the underlying molecular pathology. Preclinical and clinical data have established its mechanism of action and demonstrated a favorable safety profile with encouraging signs of clinical activity.[9] It has the potential to become the first targeted therapy to halt disease progression and improve quality of life for patients with PROS and Proteus Syndrome.[1][9] Ongoing long-term safety studies and further analyses are essential to fully define its therapeutic role and optimize its use in this patient population.[15] The development of this compound serves as a paradigm for a precision medicine approach in ultra-rare diseases.[3]
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Clinical experience with the AKT1 inhibitor this compound in two children with PIK3CA-related overgrowth syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical report: one year of treatment of Proteus syndrome with this compound (ARQ 092) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hcplive.com [hcplive.com]
- 6. ern-ithaca.eu [ern-ithaca.eu]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. ArQule Announces Preliminary Results from Its Phase 1/2 Study of this compound (ARQ 092), in Patients with PIK3CA-related Overgrowth Spectrum (PROS) and Proteus syndrome (PS) in an Oral Presentation - BioSpace [biospace.com]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. Safety findings from the phase 1/2 MOSAIC study of this compound for patients with PIK3CA-related overgrowth spectrum or Proteus syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Case report: five-year experience of AKT inhibition with this compound (MK-7075) in an individual with Proteus syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. clinicaltrials.eu [clinicaltrials.eu]
- 16. NIH Clinical Center: Search the Studies [clinicalstudies.info.nih.gov]
- 17. This compound for Proteus Syndrome · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
The Discovery and Development of Miransertib (ARQ 092): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Miransertib (ARQ 092) is a novel, orally bioavailable, allosteric inhibitor of the serine/threonine kinase AKT. Initially investigated as an anti-cancer agent, its potent and selective inhibition of the PI3K/AKT/mTOR signaling pathway has led to its development for treating rare overgrowth syndromes, including Proteus syndrome (PS) and PIK3CA-Related Overgrowth Spectrum (PROS). This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of this compound. It includes a compilation of key quantitative data, detailed experimental methodologies for pivotal assays, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway, often through activating mutations in key components like PIK3CA and AKT1, is a hallmark of various cancers and congenital overgrowth disorders.[2][3]
Proteus syndrome is an exceedingly rare and progressive condition characterized by the overgrowth of bones, skin, and other tissues, and is caused by a somatic activating mutation in the AKT1 gene.[3] PIK3CA-Related Overgrowth Spectrum (PROS) is a group of disorders resulting from somatic mutations in the PIK3CA gene, which encodes the catalytic subunit of PI3K, leading to its overactivation and subsequent downstream signaling through AKT.[4]
This compound (ARQ 092) was developed to target the AKT kinase, a central node in this pathway. Its unique allosteric mechanism of inhibition offers a promising therapeutic strategy for diseases driven by aberrant AKT signaling.[5][6]
Discovery and Medicinal Chemistry
The development of this compound originated from a chemical series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine. Through a structure-based drug design and optimization process, researchers aimed to identify potent and selective allosteric inhibitors of AKT kinases. This effort led to the discovery of ARQ 092, which demonstrated high enzymatic potency against all three AKT isoforms (AKT1, AKT2, and AKT3) and potent cellular inhibition of AKT activation and downstream signaling.
Mechanism of Action
This compound is a potent, selective, and orally bioavailable allosteric inhibitor of AKT.[7] Its mechanism of action is distinct from ATP-competitive inhibitors. This compound binds to an allosteric pocket at the interface of the pleckstrin homology (PH) and kinase domains of AKT.[8] This binding stabilizes the inactive conformation of the enzyme and prevents its translocation to the cell membrane, a crucial step for its activation.[5] This allosteric inhibition is effective against both wild-type and constitutively active mutant forms of AKT, such as the E17K mutation found in Proteus syndrome.[5][6]
dot
Caption: this compound allosterically inhibits AKT, preventing its activation and downstream signaling.
Preclinical Data
In Vitro Potency and Selectivity
This compound demonstrates potent inhibition of all three AKT isoforms. The half-maximal inhibitory concentrations (IC50) are in the low nanomolar range, indicating high potency.
| Target | IC50 (nM) |
| AKT1 | 2.7[7] |
| AKT2 | 14[7] |
| AKT3 | 8.1[7] |
| p-PRAS40 (T246) | 310[9] |
Preclinical Pharmacokinetics
Pharmacokinetic studies in animal models have shown that this compound is orally bioavailable.
| Species | Dose | Cmax (ng/mL) | t1/2 (h) | AUCinf (h*ng/mL) | Oral Bioavailability (F%) |
| Rat | 5 mg/kg | 198[9] | 17[9] | 5496[9] | 62%[9] |
| Monkey | 10 mg/kg | 258[9] | 7[9] | 2960[9] | 49%[9] |
Clinical Development
This compound has been evaluated in several clinical trials, initially in oncology and subsequently for rare overgrowth syndromes.
Phase 0/1 Pharmacodynamic Study in Proteus Syndrome (NCT02594215)
A key study in the development of this compound for Proteus syndrome was a Phase 0/1 trial designed to assess the pharmacodynamic effects of the drug. The primary endpoint was the reduction of phosphorylated AKT (pAKT) in affected tissues.
| Parameter | Result |
| Primary Endpoint | 50% reduction in pAKT in affected tissue[10][11] |
| Participants Meeting Endpoint | 5 out of 6[10][11] |
| Dose | 5 mg/m²/day[10][11] |
| Key Secondary Outcomes | Decrease in cerebriform connective tissue nevus and reduction in pain in some participants.[12] |
Phase 1/2 MOSAIC Study in PROS and Proteus Syndrome (NCT03094832)
The MOSAIC study was a multicenter, open-label, Phase 1/2 trial to evaluate the safety and efficacy of this compound in patients with PROS and Proteus syndrome.[10][13] While the initial primary objective was to assess clinical response, it was later updated to focus on safety and tolerability due to challenges in standardized efficacy evaluation across a heterogeneous patient population.[10][11]
| Parameter | Result |
| Number of Participants | 49[10][11] |
| Age Range | 2-41 years[10][11] |
| Dosing Regimen | Starting dose of 15 mg/m² once daily, with potential escalation to 25 mg/m².[10] |
| Most Common Drug-Related Adverse Events | Decreased neutrophil count (12.2%), increased blood insulin (10.2%), stomatitis (10.2%)[10][11] |
| Grade 3 Drug-Related Adverse Event | Deep vein thrombosis (2.0%)[10][11] |
Experimental Protocols
In Vitro AKT Kinase Inhibition Assay (Representative Protocol)
This protocol is a representative example based on commercially available kits and published methodologies for determining the in vitro inhibitory activity of a compound against AKT kinase.
dot
Caption: A typical workflow for an in vitro AKT kinase inhibition assay.
Materials:
-
Recombinant human AKT1, AKT2, or AKT3 enzyme
-
Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[14]
-
AKT substrate (e.g., a synthetic peptide)
-
ATP
-
This compound (or other test compounds) at various concentrations
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the kinase buffer, the diluted this compound, and the recombinant AKT enzyme.
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the AKT substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction and detect the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ reagent and protocol.[14]
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blotting for Phosphorylated AKT (p-AKT)
This protocol outlines the general steps for assessing the phosphorylation status of AKT in cell lysates following treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-AKT (Ser473) and rabbit anti-pan-AKT
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-AKT overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AKT.
Conclusion
This compound (ARQ 092) is a promising targeted therapy that has demonstrated potent and selective inhibition of the AKT signaling pathway. Its development journey, from a cancer therapeutic candidate to a potential treatment for rare overgrowth syndromes, highlights the importance of understanding the molecular drivers of disease. The preclinical data established a strong scientific rationale for its clinical investigation, and the clinical trials have provided valuable insights into its safety and pharmacodynamic effects. While challenges remain in assessing clinical efficacy in heterogeneous rare disease populations, this compound represents a significant advancement in the field of precision medicine for patients with debilitating overgrowth conditions. Further studies are warranted to fully elucidate its long-term efficacy and place in the therapeutic armamentarium.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Therapy Detail [ckb.genomenon.com:443]
- 3. Clinical report: one year of treatment of Proteus syndrome with this compound (ARQ 092) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Identification of allosteric inhibitor against AKT1 through structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. Safety findings from the phase 1/2 MOSAIC study of this compound for patients with PIK3CA-related overgrowth spectrum or Proteus syndrome [pubmed.ncbi.nlm.nih.gov]
- 11. Safety findings from the phase 1/2 MOSAIC study of this compound for patients with PIK3CA-related overgrowth spectrum or Proteus syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacodynamic Study of this compound in Individuals with Proteus Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. clinicaltrials.eu [clinicaltrials.eu]
- 14. promega.jp [promega.jp]
An In-Depth Technical Guide to the In Vitro Anti-Proliferative Activity of Miransertib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miransertib (also known as ARQ 092) is an orally bioavailable, allosteric inhibitor of the serine/threonine-protein kinase AKT (Protein Kinase B).[1] As a critical node in the PI3K/AKT/mTOR signaling pathway, AKT is a key regulator of diverse cellular processes, including cell proliferation, survival, growth, and migration.[2][3] The AKT signaling pathway is frequently deregulated in various cancers, making it a prime target for therapeutic intervention.[4] this compound acts as a pan-AKT inhibitor, targeting all three isoforms (AKT1, AKT2, and AKT3) by binding to and inhibiting their activity in a non-ATP competitive manner.[5][6] This inhibition can lead to the suppression of tumor cell proliferation and the induction of apoptosis.[1] This guide provides a comprehensive overview of the in vitro anti-proliferative activity of this compound, detailing its inhibitory concentrations, relevant experimental protocols, and its mechanism of action.
Data Presentation: Quantitative Analysis of this compound's Inhibitory Activity
This compound has demonstrated potent inhibitory activity against AKT isoforms and downstream signaling components. Its anti-proliferative effects have been quantified across various cell lines, particularly those with activating mutations in the PI3K/AKT pathway.
Table 1: this compound IC50 Values against AKT Isoforms
| Target | IC50 Value (Source 1) | IC50 Value (Source 2) |
| AKT1 | 2.7 nM[2] | 5.0 nM[3][7] |
| AKT2 | 14 nM[2] | 4.5 nM[7] |
| AKT3 | 8.1 nM[2] | 16 nM[7] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: this compound Activity against Downstream Targets and Cell Lines
| Target / Cell Line | Assay Type | IC50 / Effect | Key Finding |
| p-PRAS40 (T246) | In Vitro Inhibition | 0.31 µM[2] | Inhibition of a key downstream AKT substrate. |
| NCI-N87-WT (Gastric Cancer) | Cell Viability | ~25 µM[8] | Baseline sensitivity in a wild-type cell line. |
| MCF10A-WT (Breast Epithelial) | Cell Viability | ~1.88 µM[8] | Demonstrates higher sensitivity compared to NCI-N87-WT. |
| MDA-MB-468 (Breast Cancer) | Cell Viability | More sensitive to allosteric inhibitors than MDA-MB-231.[9] | Cell line context impacts inhibitor sensitivity. |
| Cells with PIK3CA/PIK3R1 mutations | Anti-proliferative Activity | Potent Activity[2] | Increased sensitivity in cells with an activated PI3K/AKT pathway. |
| Fibroblasts (Proteus Syndrome) | AKT Phosphorylation | Reduced with 31–500 nM treatment.[3] | Effective in patient-derived cells with AKT1 mutation. |
Signaling Pathway and Mechanism of Action
This compound functions as an allosteric inhibitor of AKT. Unlike ATP-competitive inhibitors that bind to the kinase active site, allosteric inhibitors bind to a different site on the protein, inducing a conformational change that prevents activation and downstream signaling. This leads to the inhibition of phosphorylation of numerous AKT substrates, ultimately blocking signals that promote cell proliferation and survival.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Pharmacodynamic Study of this compound in Individuals with Proteus Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Clinical report: one year of treatment of Proteus syndrome with this compound (ARQ 092) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ern-ithaca.eu [ern-ithaca.eu]
- 8. mdpi.com [mdpi.com]
- 9. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]
Miransertib: A Deep Dive into its Anti-Proliferative and Pro-Apoptotic Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miransertib (ARQ 092), a potent and selective allosteric inhibitor of the serine/threonine kinase AKT, has emerged as a promising therapeutic agent in oncology and for treating rare overgrowth syndromes.[1] Its mechanism of action centers on the critical PI3K/AKT/mTOR signaling pathway, a cascade frequently dysregulated in various cancers and proliferative disorders.[2][3] This technical guide provides a comprehensive overview of this compound's impact on cell proliferation and apoptosis, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.
Mechanism of Action: Targeting the Core of Cell Growth Signaling
This compound is an orally bioavailable, pan-AKT inhibitor that targets all three isoforms of AKT (AKT1, AKT2, and AKT3).[4] Unlike ATP-competitive inhibitors, this compound functions as an allosteric inhibitor, binding to a pocket outside the active site of the kinase. This binding prevents the conformational changes required for AKT activation, thereby inhibiting its downstream signaling activities.[1] The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[5] In many pathological conditions, activating mutations in PI3K or AKT, or loss of the tumor suppressor PTEN, lead to constitutive activation of this pathway, driving uncontrolled cell proliferation and resistance to apoptosis.[3] By inhibiting AKT, this compound effectively shuts down these aberrant signals, leading to a reduction in cell proliferation and an induction of programmed cell death.
Impact on Cell Proliferation
This compound has demonstrated significant anti-proliferative effects across a range of cancer cell lines and in preclinical models of overgrowth syndromes.[6][7] This activity is a direct consequence of its ability to inhibit the phosphorylation of key downstream targets of AKT that are critical for cell cycle progression.
Quantitative Data: Inhibition of Cell Viability
The potency of this compound in inhibiting cell proliferation is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of this compound against various AKT isoforms and in different cancer cell lines.
| Target/Cell Line | IC50 (nM) | Reference |
| AKT1 | 2.7 | [4] |
| AKT2 | 14 | [4] |
| AKT3 | 8.1 | [4] |
| NCI-N87-WT (Gastric Cancer) | ~25,000 | [6] |
| MCF10A-WT (Breast Epithelial) | ~1,880 | [6] |
| MDA-MB-231 (Breast Cancer) | Not specified | [8] |
| MDA-MB-468 (Breast Cancer) | More sensitive than MDA-MB-231 | [8] |
Key Downstream Effectors in Cell Cycle Regulation
This compound's inhibition of AKT leads to the modulation of key proteins that regulate the cell cycle, primarily through the G1/S phase checkpoint.
-
Cyclin D1: AKT can promote the expression of Cyclin D1, a key regulator of the G1 to S phase transition.[7] Inhibition of AKT by this compound can lead to decreased Cyclin D1 levels, contributing to cell cycle arrest.[9]
-
p27Kip1: AKT can phosphorylate and inactivate the cyclin-dependent kinase inhibitor p27Kip1, promoting its degradation.[10] By inhibiting AKT, this compound can lead to the stabilization and accumulation of p27Kip1, which in turn inhibits cyclin D-CDK4/6 complexes and halts cell cycle progression.[9]
The interplay between these molecules is a critical aspect of this compound's anti-proliferative effect.
Induction of Apoptosis
In addition to its cytostatic effects, this compound actively promotes apoptosis, or programmed cell death, in cancer cells. This is achieved by tipping the balance between pro-apoptotic and anti-apoptotic proteins, which is often dysregulated in malignant cells.
Quantitative Data: Apoptosis Induction
Flow cytometry analysis using Annexin V and propidium iodide (PI) staining is a standard method to quantify apoptosis. The following table provides examples of this compound's ability to induce apoptosis.
| Cell Line | Treatment Concentration | Percentage of Apoptotic Cells | Reference |
| MCF10A-CDH1-/- | MK2206 (6.25 µM) | 20.2% | [6] |
| HT29 (Colon Cancer) | Alisertib (various) | Dose-dependent increase | [11] |
| Jurkat T cells | Camptothecin (6 µM) | Apoptosis induction observed | [12] |
Modulation of Apoptosis-Regulating Proteins
AKT promotes cell survival by phosphorylating and inactivating several pro-apoptotic proteins and promoting the expression of anti-apoptotic proteins. This compound reverses these effects.
-
Bcl-2 Family Proteins: AKT can phosphorylate the pro-apoptotic protein Bad, preventing it from binding to and inhibiting the anti-apoptotic protein Bcl-2.[13] By inhibiting AKT, this compound can lead to dephosphorylation of Bad, allowing it to sequester Bcl-2 and promote apoptosis. Furthermore, this compound can influence the expression levels of Bcl-2 family members, leading to a decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax.[14][15]
-
Caspase Activation: The induction of apoptosis by this compound culminates in the activation of caspases, the executioners of programmed cell death. Inhibition of the PI3K/AKT pathway has been shown to lead to the cleavage and activation of caspase-3, a key effector caspase.[16][17]
Signaling Pathways and Experimental Workflows
To visually represent the complex molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.
References
- 1. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer cells dysregulate PI3K/AKT/mTOR pathway activation to ensure their survival and proliferation: mimicking them is a smart strategy of gammaherpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Proliferation, survival and metabolism: the role of PI3K/AKT/mTOR signalling in pluripotency and cell fate determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Akt/CREB/Cyclin D1 network: a novel target for prostate cancer inhibition in transgenic adenocarcinoma of mouse prostate (TRAMP) model mediated by Nexrutine®, a Phellodendron amurense bark extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Role of PI3K-AKT-mTOR Pathway as a Pro-Survival Signaling and Resistance-Mediating Mechanism to Therapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of BAX and BCL-2 expression in breast cancer cells by chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of AKT3 expression on MYC‐ and caspase‐8‐dependent apoptosis caused by polo‐like kinase inhibitors in HCT 116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Miransertib (ARQ 092): Application Notes and Protocols for Preclinical and Clinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and relevant experimental protocols for Miransertib (also known as ARQ 092 or MK-7075), a potent and selective allosteric pan-AKT inhibitor. The information is compiled from data reported in clinical trials for conditions such as PIK3CA-Related Overgrowth Spectrum (PROS), Proteus Syndrome (PS), and advanced solid tumors.
Dosage and Administration in Clinical Trials
This compound is an orally administered drug.[1] The dosage and administration schedule have varied across clinical trials, depending on the patient population (pediatric vs. adult) and the indication (rare overgrowth syndromes vs. oncology).
Dosing in Proteus Syndrome (PS) and PIK3CA-Related Overgrowth Spectrum (PROS)
Clinical studies in pediatric and adult patients with PS and PROS have generally utilized a lower-dose, continuous daily dosing strategy compared to oncology trials. The dosing is often based on body surface area (BSA).
Table 1: this compound Dosage and Administration in PS and PROS Clinical Trials
| Clinical Trial / Setting | Patient Population | Starting Dose | Dose Escalation | Administration Schedule | Key Notes |
| Phase 1/2 MOSAIC Study (NCT03094832) | PROS and PS (≥ 2 years old) | 15 mg/m² once daily | To 25 mg/m² once daily after 3 cycles (84 days) if well-tolerated. A further escalation to 35 mg/m² was possible. | Continuous daily oral administration, 1 hour before or 2 hours after a meal. A treatment cycle is 28 days. | The primary objective was later updated to focus on safety and tolerability. |
| Phase 0/1 Pharmacodynamic Study (NCT02594215) | Proteus Syndrome (adults and children) | 5 mg/m² once daily | Dose escalation/de-escalation based on pharmacodynamic endpoint. | Continuous daily oral administration. | This starting dose was approximately 1/7th of the typical oncology dose and was found to achieve a 50% reduction in phosphorylated AKT (pAKT) in affected tissues in most participants. |
| Compassionate Use Case Reports | Proteus Syndrome | 10 mg daily (~5 mg/m²/day) | Escalated to 30 mg daily (~15 mg/m²/day) and then to 50 mg daily (~25 mg/m²/day) over 3 months. | Continuous daily oral administration. | Treatment was reported to be beneficial with modest adverse effects. |
| Compassionate Use Case Reports | Severe PROS (pediatric) | Not specified | Not specified | Treatment continued for a median of 22 months. | Showed potential therapeutic utility in selected pediatric patients. |
Dosing in Oncology (Advanced Solid Tumors)
Phase 1 trials in adults with advanced solid tumors and lymphomas explored higher doses and intermittent dosing schedules to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
Table 2: this compound Dosage and Administration in Oncology Clinical Trials
| Dosing Schedule | Dose Range Explored | Recommended Phase 2 Dose (RP2D) | Administration Details |
| Continuous | 10 mg every other day (QOD) to 80 mg once daily (QD) | 60 mg QD | Daily oral administration. |
| Intermittent | 80 mg to 270 mg QD | 200 mg QD | Once daily for 1 week, followed by 1 week off. |
| Weekly | 250 mg to 350 mg twice daily (BID) | 300 mg BID | Twice daily on one day, followed by six days off. |
Signaling Pathway and Mechanism of Action
This compound is an allosteric inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3). In diseases like Proteus syndrome and PROS, somatic activating mutations in the AKT1 and PIK3CA genes, respectively, lead to constitutive activation of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. By inhibiting AKT, this compound aims to downregulate this pathway and normalize cellular processes.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
A key pharmacodynamic endpoint in this compound clinical trials is the measurement of AKT phosphorylation in affected tissues, which serves as a biomarker of drug activity.[1] The goal in some studies was to achieve a 50% reduction in phosphorylated AKT (pAKT).[1] While trial-specific, proprietary protocols are not publicly available, the following are representative protocols for the analysis of pAKT in tissue biopsies based on standard laboratory techniques.
Clinical Trial Workflow for Pharmacodynamic Analysis
The following diagram illustrates a typical workflow for collecting and analyzing patient samples to assess the pharmacodynamic effects of this compound.
Caption: A representative workflow for pharmacodynamic analysis in a this compound clinical trial.
Protocol: Protein Extraction from Tissue Biopsies
This protocol describes a general method for extracting total protein from fresh or frozen tissue biopsies, which is the first step for subsequent analysis by Western blot or ELISA.
Materials:
-
Tissue biopsy sample
-
Liquid nitrogen (for snap-freezing)
-
Pre-chilled mortar and pestle or tissue homogenizer
-
RIPA lysis buffer (or similar) supplemented with protease and phosphatase inhibitor cocktails
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
If starting with a fresh biopsy, immediately snap-freeze the tissue in liquid nitrogen to preserve protein phosphorylation states. Store at -80°C until use.
-
Place the frozen tissue in a pre-chilled mortar and add a small amount of liquid nitrogen. Grind the tissue to a fine powder using a pre-chilled pestle.
-
Transfer the powdered tissue to a pre-chilled microcentrifuge tube.
-
Add ice-cold lysis buffer to the tissue powder. The volume of buffer will depend on the tissue size, but a common ratio is 100-200 µL of buffer per 10-20 mg of tissue.
-
Homogenize the sample further using a tissue homogenizer or by vortexing vigorously.
-
Incubate the lysate on ice for 30 minutes, with intermittent vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Aliquot the protein lysate and store at -80°C for future use.
Protocol: Western Blot Analysis of Phosphorylated AKT (pAKT)
This protocol provides a method for detecting and semi-quantitatively analyzing the levels of pAKT (specifically at Ser473, a key activation site) relative to total AKT in protein lysates from tissue biopsies.
Materials:
-
Protein lysate from tissue biopsies
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-AKT (Ser473) antibody
-
Rabbit or mouse anti-total AKT antibody
-
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Thaw protein lysates on ice. Prepare samples by mixing a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the denatured protein samples onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against pAKT (Ser473), diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.
-
Washing: Repeat the washing step (step 6).
-
Signal Detection: Add the chemiluminescent substrate to the membrane according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing (for Total AKT): To normalize the pAKT signal, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against total AKT. Alternatively, run parallel gels for pAKT and total AKT.
-
Densitometry Analysis: Quantify the band intensities for pAKT and total AKT using image analysis software (e.g., ImageJ). The level of AKT phosphorylation is typically expressed as the ratio of the pAKT signal to the total AKT signal.
Conclusion
The clinical development of this compound has provided valuable insights into its dosage and administration for both rare genetic overgrowth disorders and cancer. The use of pharmacodynamic endpoints, such as the measurement of AKT phosphorylation, has been instrumental in guiding dose selection, particularly in non-oncology indications where a reduction, rather than complete ablation, of pathway activity is desired. The protocols outlined here provide a framework for researchers to investigate the effects of this compound and other AKT inhibitors on the PI3K/AKT/mTOR signaling pathway.
References
Techniques for Assessing Miransertib Efficacy In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miransertib (also known as ARQ 092) is an orally bioavailable, allosteric inhibitor of the serine/threonine protein kinase AKT (Protein Kinase B).[1] It demonstrates potent and selective inhibition of all three AKT isoforms (AKT1, AKT2, and AKT3), which are central nodes in the PI3K/AKT/mTOR signaling pathway.[1] This pathway is frequently dysregulated in various cancers, leading to increased cell proliferation, survival, and resistance to therapy.[2] this compound's mechanism of action involves binding to the pleckstrin homology (PH) domain of AKT, preventing its translocation to the cell membrane and subsequent activation.[2] This inhibition of AKT signaling can lead to decreased tumor cell proliferation and the induction of apoptosis.
These application notes provide detailed protocols for key in vitro assays to assess the efficacy of this compound, enabling researchers to characterize its biological activity in cancer cell lines. The protocols cover methods to evaluate cytotoxicity, target engagement, and effects on cell cycle progression.
Key In Vitro Efficacy Assays
The following table summarizes the primary in vitro assays used to evaluate the efficacy of this compound.
| Assay | Purpose | Key Readout | Typical this compound Effect |
| Cell Viability Assay (MTT/XTT) | To determine the cytotoxic and cytostatic effects of this compound on cancer cell lines. | IC50 (half-maximal inhibitory concentration) | Dose-dependent decrease in cell viability. |
| Western Blot Analysis | To confirm target engagement by measuring the phosphorylation status of AKT and its downstream effectors. | Decreased levels of phosphorylated AKT (p-AKT at Ser473 and Thr308) and phosphorylated GSK3β (p-GSK3β at Ser9). | Inhibition of AKT signaling cascade. |
| Cell Cycle Analysis | To assess the impact of this compound on cell cycle progression. | Changes in the percentage of cells in G1, S, and G2/M phases. | Induction of G1 cell cycle arrest. |
| In Vitro Kinase Assay | To directly measure the inhibitory activity of this compound on purified AKT isoforms. | IC50 for kinase activity inhibition. | Potent inhibition of AKT1, AKT2, and AKT3 activity. |
Data Presentation: Summary of Quantitative Data
Table 1: this compound IC50 Values in Cell-Free and Cell-Based Assays
| Assay Type | Target/Cell Line | This compound IC50 | Reference |
| Cell-Free Kinase Assay | AKT1 | 2.7 nM | [1] |
| AKT2 | 14 nM | [1] | |
| AKT3 | 8.1 nM | [1] | |
| Cell Viability Assay | MCF10A-WT (Breast Epithelial) | ~1.88 µM | |
| NCI-N87-WT (Gastric Cancer) | ~25 µM | ||
| MDA-MB-231 (Breast Cancer) | Not specified, but less sensitive | ||
| MDA-MB-468 (Breast Cancer) | Not specified, but more sensitive |
Table 2: Representative Effect of an AKT Inhibitor on Cell Cycle Distribution in Cancer Cells
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 45% | 35% | 20% |
| AKT Inhibitor (e.g., this compound) | 65% | 20% | 15% |
Note: These are representative values. Actual percentages will vary depending on the cell line, concentration of the inhibitor, and duration of treatment.
Signaling Pathway and Experimental Workflows
PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Cell Viability (MTT) Assay
Caption: Workflow for determining cell viability using the MTT assay.
Experimental Workflow: Western Blot Analysis
Caption: Workflow for Western Blot analysis of AKT pathway inhibition.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range would be 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis for p-AKT and p-GSK3β
Principle: Western blotting is used to detect specific proteins in a sample. Following treatment with this compound, cell lysates are prepared, and proteins are separated by size using gel electrophoresis. The separated proteins are transferred to a membrane and probed with antibodies specific for the phosphorylated (inactive) forms of AKT and its downstream target GSK3β.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-phospho-GSK3β (Ser9)
-
Rabbit anti-total AKT
-
Rabbit anti-total GSK3β
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 2, 6, or 24 hours).
-
Wash cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant (protein extract).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations for all samples. Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-p-AKT Ser473, diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To detect total AKT, GSK3β, and β-actin on the same membrane, strip the membrane using a stripping buffer and repeat the immunoblotting process with the respective primary antibodies.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the phospho-protein bands to the corresponding total protein bands and then to the loading control (β-actin).
-
Cell Cycle Analysis by Propidium Iodide Staining
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) and a vehicle control for 24 or 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization. Collect both adherent and floating cells to include any apoptotic cells.
-
Centrifuge the cell suspension at 1,500 rpm for 5 minutes and discard the supernatant.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 2,000 rpm for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of this compound-treated cells to the vehicle control.
-
In Vitro AKT Kinase Assay
Principle: This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified AKT kinase. A common method involves an immunoprecipitation-based kinase assay where AKT is first isolated from cell lysates. The activity of the immunoprecipitated AKT is then measured by its ability to phosphorylate a known substrate, such as GSK-3α. The amount of phosphorylated substrate is then quantified, typically by Western blotting.
Materials:
-
Cell lysate from cells with active AKT
-
AKT-specific antibody
-
Protein A/G agarose beads
-
Kinase assay buffer
-
Recombinant GSK-3α protein (as substrate)
-
ATP
-
This compound
-
SDS-PAGE and Western blotting reagents
-
Anti-phospho-GSK-3α antibody
Protocol:
-
Immunoprecipitation of AKT:
-
Incubate 200-500 µg of cell lysate with an AKT-specific antibody for 1-2 hours at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and continue to incubate for another 1 hour.
-
Pellet the beads by centrifugation and wash them several times with lysis buffer and then with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads (containing immunoprecipitated AKT) in kinase assay buffer.
-
Add the GSK-3α substrate and the desired concentrations of this compound (or vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
-
Termination and Sample Preparation:
-
Terminate the reaction by adding Laemmli sample buffer and boiling for 5 minutes.
-
Centrifuge to pellet the beads and collect the supernatant.
-
-
Detection of Substrate Phosphorylation:
-
Analyze the supernatant by SDS-PAGE and Western blotting using an antibody specific for phosphorylated GSK-3α.
-
-
Data Analysis:
-
Quantify the band intensity of phosphorylated GSK-3α.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 of this compound for AKT kinase activity.
-
Conclusion
The in vitro assays described in these application notes provide a comprehensive toolkit for the preclinical evaluation of this compound. By systematically assessing its impact on cell viability, target pathway modulation, and cell cycle progression, researchers can gain a thorough understanding of its mechanism of action and potential as an anti-cancer therapeutic. The provided protocols offer a standardized approach to ensure the generation of robust and reproducible data.
References
Miransertib: Application Notes and Protocols for Endometrial Adenocarcinoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miransertib, also known as ARQ 092, is a potent and selective, orally active, allosteric inhibitor of the serine/threonine kinase AKT (Protein Kinase B).[1][2][3] The AKT signaling pathway is a critical mediator of cell proliferation, survival, and metabolism, and its dysregulation, often through mutations in PIK3CA, AKT1, or loss of PTEN, is a frequent oncogenic driver in endometrial adenocarcinoma.[4][5] this compound targets all three AKT isoforms (AKT1, AKT2, and AKT3) by preventing their phosphorylation and localization to the plasma membrane, leading to the downregulation of downstream targets.[6] These application notes provide a summary of this compound's activity in endometrial cancer models and detailed protocols for its use in preclinical research.
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Cell Lines/Conditions | Reference |
| IC50 (AKT1) | 2.7 nM | Biochemical Assay | [1][2] |
| IC50 (AKT2) | 14 nM | Biochemical Assay | [1][2] |
| IC50 (AKT3) | 8.1 nM | Biochemical Assay | [1][2] |
| IC50 (p-PRAS40) | 0.31 µM | AN3CA and A2780 cells | [1] |
| Anti-proliferative Activity | Potent | Cell lines with PIK3CA/PIK3R1 mutations | [1][2] |
In Vivo Efficacy of this compound in Endometrial Cancer Xenograft Models
| Model | Treatment | Key Findings | Reference |
| AN3CA Mouse Xenograft | 100 mg/kg this compound (oral) | 99% reduction in p-AKT (S473), 95% reduction in p-AKT (T308), 58% reduction in p-PRAS40 (T246) | [1] |
| Endometrial PDX Model | 50, 75, 100 mg/kg this compound (5 days on, 2 days off) | Significant tumor growth inhibition | [7] |
| Endometrial PDX Model (with Trametinib) | This compound + Trametinib | 67% tumor growth reduction (combination) vs. 43% (this compound alone) | [8] |
Clinical Response in Endometrial Cancer (Phase Ib Study)
| Patient Population | Treatment | Response Rate (Endometrial Cancer Pts) | Mutations in Responders | Reference |
| ER+ Endometrial or Ovarian Cancer with PIK3CA or AKT1 mutations | This compound (150mg QD, 5 days on/9 days off) + Anastrozole (1mg QD) | 4 of 8 patients (1 confirmed CR, 3 unconfirmed PRs) | PIK3CA (n=3), AKT1 (n=1) | [5] |
Signaling Pathway
The primary mechanism of action for this compound is the inhibition of the PI3K/AKT/mTOR signaling pathway.
Caption: this compound's inhibition of the PI3K/AKT signaling pathway.
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
This protocol outlines the methodology to assess the anti-proliferative effects of this compound on endometrial adenocarcinoma cell lines.
Caption: Workflow for determining this compound's in vitro efficacy.
Methodology:
-
Cell Culture: Culture endometrial adenocarcinoma cell lines (e.g., AN3CA, Ishikawa) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Plate cells in 96-well clear-bottom plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 1 nM to 10 µM.
-
Treatment: Replace the media in the wells with media containing the various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment: Assess cell viability using a luminescent-based assay such as CellTiter-Glo® (Promega). Add the reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated controls and calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis in software like GraphPad Prism.
Protocol 2: Western Blotting for AKT Pathway Inhibition
This protocol is for detecting the phosphorylation status of AKT and its downstream targets.
Methodology:
-
Cell Lysis: Culture and treat cells with this compound (e.g., 0.1, 0.5, 1 µM) for 2-4 hours. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-AKT (Ser473), p-AKT (Thr308), total AKT, p-PRAS40 (Thr246), and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the phosphorylated protein levels to the total protein and the loading control.
Protocol 3: Endometrial Cancer Xenograft Mouse Model
This protocol details an in vivo study to evaluate the anti-tumor efficacy of this compound.
Caption: Workflow for an in vivo xenograft study of this compound.
Methodology:
-
Animal Model: Use female athymic nude mice (4-6 weeks old). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Implantation: Subcutaneously inject 5 x 10^6 AN3CA cells (in a 1:1 mixture of media and Matrigel) into the flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose). Administer this compound orally (e.g., at 50, 75, or 100 mg/kg) daily or on a specified schedule (e.g., 5 days on, 2 days off).[7] The control group receives the vehicle only.
-
Efficacy Assessment: Measure tumor volumes and mouse body weights 2-3 times per week.
-
Pharmacodynamic Analysis: At the end of the study, or at specific time points post-dose, tumors can be excised for pharmacodynamic analysis, such as Western blotting or immunohistochemistry (IHC) for p-AKT, to confirm target engagement.[1][7]
-
Endpoint: The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration of treatment.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the percentage of tumor growth inhibition (%TGI). Statistical significance can be determined using a Student's t-test or ANOVA.
Conclusion
This compound has demonstrated significant preclinical activity against endometrial adenocarcinoma, particularly in models with PI3K/AKT pathway alterations. The provided protocols offer a framework for researchers to further investigate its therapeutic potential, both as a single agent and in combination with other therapies. These methodologies can be adapted to specific research questions and cell line or animal model systems.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of PI3K-Dependent Endometrial Cancer: The Efficacy of ARQ 092 and ARQ 751 Allosteric AKT Inhibitors [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Targeting AKT1-E17K and the PI3K/AKT Pathway with an Allosteric AKT Inhibitor, ARQ 092 | PLOS One [journals.plos.org]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Studying AKT1-E17K Mutant Protein Inhibition with Miransertib
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AKT1-E17K mutation is a recurrent somatic activating mutation found in several human cancers, leading to constitutive activation of the PI3K/AKT signaling pathway.[1] This pathway is a critical regulator of cell survival, proliferation, and metabolism, making it a key target for cancer therapy.[1][2] Miransertib (also known as ARQ 092) is a potent, orally bioavailable, allosteric pan-AKT inhibitor that has demonstrated significant activity against wild-type AKT isoforms and the constitutively active AKT1-E17K mutant protein.[3][4][5] These application notes provide detailed protocols for utilizing this compound to study the inhibition of the AKT1-E17K mutant protein in a research setting.
This compound (ARQ 092) Profile
This compound is a selective inhibitor of AKT1, AKT2, and AKT3, binding to the kinase in a non-ATP competitive manner.[3][6] This allosteric inhibition prevents the membrane translocation and activation of AKT, and can also dephosphorylate the active, membrane-associated form.[7] Preclinical studies have shown its potent anti-tumor activity in models harboring the AKT1-E17K mutation.[4]
Table 1: this compound (ARQ 092) Inhibitory Activity
| Target | IC50 (nM) |
| AKT1 | 5.0[3] |
| AKT2 | 4.5[3] |
| AKT3 | 16[3] |
| AKT1-E17K | Potent inhibitor[3][5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the AKT1-E17K signaling pathway and a general experimental workflow for studying its inhibition by this compound.
Caption: AKT1-E17K Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for Studying this compound's Effects.
Experimental Protocols
Cell Culture and Treatment
Objective: To prepare cells expressing the AKT1-E17K mutation for treatment with this compound.
Materials:
-
Cell line expressing AKT1-E17K (e.g., engineered MCF10A cells, or cancer cell lines with endogenous mutation).
-
Appropriate cell culture medium and supplements.
-
This compound (ARQ 092), dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
6-well or 96-well cell culture plates.
Protocol:
-
Seed cells in culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere and grow overnight.
-
Prepare serial dilutions of this compound in fresh culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity. A typical concentration range for initial experiments could be 0.01 µM to 10 µM.[7]
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate the cells for the desired time period (e.g., 2, 24, or 48 hours), depending on the downstream assay.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of the AKT1-E17K protein.
Materials:
-
Recombinant active AKT1-E17K enzyme.
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).[8]
-
Peptide substrate for AKT (e.g., GRPRTSSFAEG).[9]
-
ATP (10 µM).[9]
-
This compound dilutions.
-
ADP-Glo™ Kinase Assay kit or similar radiometric assay.[8][9]
Protocol (based on ADP-Glo™ principle):
-
In a 384-well plate, add the kinase buffer.
-
Add this compound at various concentrations.
-
Add the recombinant AKT1-E17K enzyme and the peptide substrate/ATP mix.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced, which correlates with kinase activity, by adding the ADP-Glo™ Reagent and incubating for 40 minutes.
-
Add the Kinase Detection Reagent and incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis
Objective: To assess the effect of this compound on the phosphorylation of AKT1-E17K and its downstream targets.
Materials:
-
Cell lysates from this compound-treated and control cells.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-phospho-AKT (Thr308), anti-total AKT, anti-phospho-PRAS40 (Thr246), anti-total PRAS40, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse them on ice.
-
Determine protein concentration of the lysates using a BCA or Bradford assay.
-
Denature protein samples by boiling in SDS-PAGE sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to the loading control and total protein levels.
Cell Viability Assay
Objective: To evaluate the effect of this compound on the proliferation and viability of cells expressing AKT1-E17K.
Materials:
-
Cells treated with this compound in a 96-well plate.
-
Cell viability reagent (e.g., Resazurin-based assays like AlamarBlue, or tetrazolium-based assays like MTT or XTT).
Protocol (using a Resazurin-based assay):
-
After the desired incubation period with this compound (e.g., 48 or 72 hours), add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for an additional 1-4 hours at 37°C.
-
Measure the fluorescence or absorbance using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Data Presentation
Table 2: Example Data Summary for this compound against AKT1-E17K Expressing Cells
| Assay | Cell Line | Endpoint | This compound Concentration (µM) | Result |
| In Vitro Kinase Assay | N/A | IC50 | Varies | To be determined |
| Western Blot | MCF10A-AKT1-E17K | p-AKT (S473) Inhibition | 0.1 | ~50% reduction |
| Western Blot | MCF10A-AKT1-E17K | p-PRAS40 (T246) Inhibition | 0.1 | ~60% reduction |
| Cell Viability | MCF10A-AKT1-E17K | GI50 (72h) | Varies | To be determined |
Note: The results in Table 2 are hypothetical and should be replaced with experimentally determined values.
Conclusion
This compound is a valuable tool for investigating the inhibition of the constitutively active AKT1-E17K mutant protein. The protocols outlined above provide a framework for characterizing the biochemical and cellular effects of this compound, which can aid in understanding the role of this oncogenic mutation and in the development of targeted cancer therapies.
References
- 1. Effects of AKT1 E17K mutation hotspots on the biological behavior of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. ChemGood [chemgood.com]
- 4. ern-ithaca.eu [ern-ithaca.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Facebook [cancer.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. promega.com [promega.com]
- 9. reactionbiology.com [reactionbiology.com]
Miransertib (ARQ 092) for Proteus Syndrome: Application Notes and Protocols for Patient-Derived Cell Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the treatment of Proteus syndrome patient-derived cells with Miransertib (also known as ARQ 092 and MK-7075). This document summarizes the mechanism of action, presents key quantitative data from preclinical studies, and offers detailed experimental procedures for the use of this compound in a laboratory setting.
Introduction
Proteus syndrome is a rare and progressive disorder characterized by the overgrowth of bones, skin, and other tissues. It is caused by a somatic activating mutation in the AKT1 gene (c.49G>A, p.Glu17Lys), which leads to the constitutive activation of the PI3K-AKT-mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival. This compound is an orally available, allosteric pan-AKT inhibitor that targets AKT1, AKT2, and AKT3.[1][2][3] By inhibiting the aberrant AKT signaling, this compound presents a promising targeted therapy for Proteus syndrome. In vitro studies using patient-derived cells have demonstrated that this compound can effectively reduce the phosphorylation of AKT and its downstream targets, thereby inhibiting the excessive cell proliferation characteristic of the disease.[3]
Mechanism of Action: The PI3K-AKT-mTOR Pathway in Proteus Syndrome
The diagram below illustrates the PI3K-AKT-mTOR signaling pathway and the role of the activating AKT1 mutation in Proteus syndrome. This compound acts as an allosteric inhibitor of AKT, preventing its phosphorylation and subsequent activation of downstream targets.
Caption: The PI3K-AKT-mTOR signaling pathway in Proteus syndrome and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies of this compound on Proteus syndrome patient-derived fibroblasts.
Table 1: In Vitro Efficacy of this compound (ARQ 092) against AKT Isoforms
| AKT Isoform | IC50 (nM) |
| AKT1 | 2.7 |
| AKT2 | 14 |
| AKT3 | 8.1 |
| Data from MedchemExpress.[1] |
Table 2: Effect of this compound on Phospho-AKT (pAKT) Levels in Proteus Syndrome Patient-Derived Fibroblasts
| This compound Concentration (nM) | Treatment Duration | Percent Reduction in pAKT (S473) |
| 31 | 2 hours | Significant reduction observed |
| 125 | 2 hours | Further reduction observed |
| 500 | 2 hours | Near-maximal reduction observed |
| Data summarized from Lindhurst et al., 2015.[3] |
Table 3: Effect of this compound on Cell Viability of Proteus Syndrome Patient-Derived Fibroblasts
| This compound Concentration (nM) | Treatment Duration | Percent Reduction in Cell Viability |
| 625 | Not specified | 25% to 40% |
| Data from a clinical trial protocol referencing Lindhurst et al.[2] |
Experimental Protocols
The following are detailed protocols for the culture of Proteus syndrome patient-derived cells and their treatment with this compound for downstream analysis.
Protocol 1: Culture of Proteus Syndrome Patient-Derived Fibroblasts
This protocol describes the maintenance of fibroblast cell lines derived from skin biopsies of individuals with Proteus syndrome.
Materials:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well, 12-well, or 96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare Complete Growth Medium: Supplement DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Thawing Cryopreserved Cells: a. Rapidly thaw a vial of frozen cells in a 37°C water bath. b. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. c. Centrifuge at 200 x g for 5 minutes. d. Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. e. Transfer the cell suspension to a T-75 flask.
-
Cell Maintenance: a. Incubate the cells at 37°C in a 5% CO2 incubator. b. Change the medium every 2-3 days. c. When cells reach 80-90% confluency, subculture them.
-
Subculturing: a. Aspirate the medium and wash the cells once with sterile PBS. b. Add 2 mL of Trypsin-EDTA to the T-75 flask and incubate at 37°C for 3-5 minutes, or until cells detach. c. Add 8 mL of complete growth medium to inactivate the trypsin. d. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes. e. Aspirate the supernatant and resuspend the cells in fresh complete growth medium. f. Seed new flasks or plates at the desired density (e.g., 1:3 to 1:6 split ratio).
Caption: A simplified workflow for the culture and treatment of patient-derived fibroblasts.
Protocol 2: this compound Treatment and Western Blot Analysis of AKT Phosphorylation
This protocol details the treatment of Proteus syndrome-derived fibroblasts with this compound and subsequent analysis of AKT phosphorylation by Western blot.
Materials:
-
Proteus syndrome patient-derived fibroblasts
-
Complete growth medium
-
This compound (ARQ 092) stock solution (e.g., 10 mM in DMSO)
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-AKT (Ser473) (Cell Signaling Technology, #4060)
-
Rabbit anti-pan-AKT (Cell Signaling Technology, #2920)
-
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed Proteus syndrome-derived fibroblasts in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
This compound Treatment: a. Prepare serial dilutions of this compound in complete growth medium to achieve final concentrations ranging from 31 nM to 500 nM. Include a vehicle control (DMSO). b. Aspirate the medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle. c. Incubate for the desired time (e.g., 2 hours).
-
Cell Lysis: a. Aspirate the treatment medium and wash the cells once with ice-cold PBS. b. Add 100-200 µL of ice-cold lysis buffer to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein lysate) to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize the protein lysates to the same concentration with lysis buffer and sample buffer. b. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. c. Run the gel and then transfer the proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against p-AKT (S473) overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Apply the chemiluminescent substrate and visualize the bands using an imaging system. j. Strip the membrane and re-probe with the pan-AKT antibody as a loading control.
-
Data Analysis: Quantify the band intensities and normalize the p-AKT signal to the total AKT signal.
Caption: A detailed workflow for Western blot analysis of AKT phosphorylation.
Protocol 3: Cell Viability Assay
This protocol describes a method to assess the effect of this compound on the viability of Proteus syndrome-derived fibroblasts.
Materials:
-
Proteus syndrome patient-derived fibroblasts
-
Complete growth medium
-
This compound (ARQ 092) stock solution
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay kit)
-
Plate reader (luminescence or absorbance)
Procedure:
-
Cell Seeding: Seed fibroblasts in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow the cells to attach overnight.
-
This compound Treatment: a. Prepare serial dilutions of this compound in complete growth medium. b. Add 100 µL of the this compound dilutions to the appropriate wells to achieve the desired final concentrations. Include vehicle-treated and untreated controls. c. Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Cell Viability Measurement (using CellTiter-Glo® as an example): a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents by orbital shaking for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a plate reader.
-
Data Analysis: a. Subtract the average background luminescence (from wells with medium only) from all experimental values. b. Express the results as a percentage of the vehicle-treated control cells. c. Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve.
Conclusion
This compound has demonstrated significant potential as a targeted therapy for Proteus syndrome by effectively inhibiting the underlying hyperactive AKT signaling in patient-derived cells. The protocols provided in these application notes offer a framework for researchers to further investigate the cellular and molecular effects of this compound and to explore its therapeutic utility in preclinical models of Proteus syndrome. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to the development of effective treatments for this rare and debilitating disease.
References
Miransertib in Combination with Other Cancer Therapeutics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miransertib (ARQ 092) is an orally bioavailable, allosteric inhibitor of the serine/threonine protein kinase AKT (also known as protein kinase B).[1] It targets all three isoforms of AKT (AKT1, AKT2, and AKT3), a key node in the PI3K/AKT/mTOR signaling pathway.[2][3] This pathway is frequently dysregulated in various cancers, playing a crucial role in tumor cell proliferation, survival, and migration.[1] Consequently, inhibiting AKT with this compound presents a promising therapeutic strategy.[1] Preclinical and clinical studies have demonstrated that combining this compound with other cancer therapeutics can lead to enhanced anti-tumor activity and overcome resistance mechanisms. This document provides a detailed overview of the preclinical data for this compound in combination with other anti-cancer agents, along with protocols for key experimental procedures.
I. Preclinical Efficacy of this compound Combination Therapies
The following tables summarize the quantitative data from in vivo preclinical studies evaluating the efficacy of this compound in combination with various cancer therapeutics.
Table 1: Synergistic Efficacy of this compound with Targeted and Chemotherapeutic Agents in Xenograft Models
| Combination Partner | Cancer Model | This compound Dose (mg/kg) | Combination Partner Dose (mg/kg) | Tumor Growth Inhibition (TGI) - this compound Alone (%) | Tumor Growth Inhibition (TGI) - Partner Alone (%) | Tumor Growth Inhibition (TGI) - Combination (%) | Reference |
| Trametinib | Endometrial Cancer PDX | Not Specified | Not Specified | 43 | 43 | 67 | [4] |
| Trametinib | Vemurafenib-Resistant Melanoma PDX | Not Specified | Not Specified | 16 | 26 | 73 | [4] |
| Trastuzumab | Breast Cancer Xenograft | Not Specified | Not Specified | <50 | <50 | 92 | [4] |
| Lapatinib | Breast Cancer Xenograft | Not Specified | Not Specified | <50 | <50 | 73 | [4] |
| Paclitaxel | Breast Cancer Xenograft | Not Specified | Not Specified | <50 | <50 | 85 | [4] |
Table 2: Efficacy of this compound in Combination with an Immune Checkpoint Inhibitor
| Combination Partner | Cancer Model | This compound Dose (mg/kg) | Combination Partner Dose (mg/kg) | Tumor Growth Inhibition (TGI) - this compound Alone (%) | Tumor Growth Inhibition (TGI) - Partner Alone (%) | Tumor Growth Inhibition (TGI) - Combination (%) | Reference |
| Anti-PD-1 Antibody | CT-26 Colon Syngeneic | 60 | 10 | 50 | 55 | 65 | [4] |
| Anti-PD-1 Antibody | 4T1 Breast Syngeneic | Not Specified | Not Specified | No effect | No effect | Modest activity | [4] |
Table 3: Synergistic Growth Inhibition of this compound and Neratinib in Brain Cancer Cell Lines
| Cell Line | Combination Index (CI) | Interpretation |
| LN-18 | 0.24 - 0.52 | Synergy |
| A172 | 0.59 - 0.70 | Synergy |
| T-98G | 0.21 - 0.91 | Synergy / Additive |
Combination Index (CI) was determined using the Chou-Talalay method, where CI < 0.9 indicates synergism, 0.9 - 1.1 indicates an additive effect, and > 1.1 indicates antagonism.
II. Signaling Pathways and Rationale for Combination Therapies
The synergistic effects of this compound in combination with other targeted therapies can be attributed to the co-inhibition of key oncogenic signaling pathways.
Caption: The PI3K/AKT Signaling Pathway inhibited by this compound.
Caption: Rationale for combining this compound with other targeted agents.
III. Experimental Protocols
The following are representative protocols for key in vitro and in vivo experiments to assess the efficacy of this compound combination therapies.
A. In Vitro Cell Viability Assay (Sulforhodamine B - SRB Assay)
This protocol is adapted from the methodology used to assess the synergistic effects of neratinib and this compound in brain cancer cells.
-
Cell Plating:
-
Seed human brain cancer cell lines (e.g., LN-18, A172, T-98G) in 96-well plates at a density of 2,000-5,000 cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Drug Treatment:
-
For single-agent dose-response curves, treat cells with serial dilutions of this compound or the combination partner.
-
For combination studies, mix the two drugs at a constant ratio based on their respective IC50 values (e.g., 4 x IC50) and perform serial dilutions.
-
Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plates for 72-96 hours.
-
-
Cell Fixation and Staining:
-
Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Stain the fixed cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
-
Measurement and Analysis:
-
Dissolve the bound SRB dye with 200 µL of 10 mM Tris base solution (pH 10.5).
-
Measure the optical density (OD) at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Determine the IC50 values using non-linear regression analysis.
-
For combination studies, calculate the Combination Index (CI) using software like CalcuSyn to determine synergy (CI < 0.9), additivity (CI = 0.9-1.1), or antagonism (CI > 1.1).
-
B. Western Blot Analysis for Pathway Modulation
This protocol allows for the assessment of target engagement and downstream signaling effects of this compound and its combination partners.
-
Cell Lysis and Protein Quantification:
-
Plate and treat cells as described for the viability assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 4-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Caption: A typical workflow for Western Blot analysis.
C. In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound combinations in vivo.
-
Animal Models and Tumor Implantation:
-
Use immunodeficient mice (e.g., nude or NOD/SCID) for xenograft models or syngeneic models (e.g., BALB/c for CT-26) for studies involving immunotherapy.
-
Subcutaneously inject 1-10 million cancer cells (e.g., AN3CA endometrial cancer, HCC1954 breast cancer) in a mixture of media and Matrigel into the flank of each mouse.
-
For patient-derived xenograft (PDX) models, surgically implant small tumor fragments subcutaneously.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, combination partner alone, this compound + combination partner).
-
-
Drug Administration:
-
Administer this compound orally (p.o.) at a dose range of 20-120 mg/kg, typically once daily.
-
Administer the combination partner according to its established route and schedule (e.g., intraperitoneal injection for paclitaxel, oral gavage for trametinib).
-
Treat the animals for a specified period (e.g., 2-4 weeks).
-
-
Efficacy and Tolerability Assessment:
-
Measure tumor volumes 2-3 times per week.
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics by western blot or immunohistochemistry).
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100.
-
Perform statistical analysis to determine the significance of the anti-tumor effects.
-
Caption: Workflow for an in vivo xenograft efficacy study.
IV. Conclusion
The preclinical data strongly support the combination of this compound with a variety of other cancer therapeutics, including targeted agents, chemotherapy, and immunotherapy. The synergistic or enhanced anti-tumor activity observed in these combinations provides a strong rationale for their continued investigation in clinical settings. The protocols provided herein offer a framework for researchers to further explore and validate the potential of this compound-based combination therapies in different cancer contexts. Careful consideration of the experimental design, including the choice of cancer model, dosing regimen, and pharmacodynamic endpoints, will be crucial for the successful translation of these promising preclinical findings to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Onvansertib exhibits anti-proliferative and anti-invasive effects in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic Effects of Neratinib in Combination With Palbociclib or this compound in Brain Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Safety Studies of Miransertib in Clinical Research
Introduction
Miransertib (also known as MK-7075) is an investigational, orally bioavailable, allosteric pan-AKT inhibitor that targets all three AKT isoforms (AKT1, AKT2, and AKT3).[1] It is currently being evaluated in clinical trials for the treatment of rare genetic disorders characterized by overgrowth, such as PIK3CA-Related Overgrowth Spectrum (PROS) and Proteus Syndrome (PS).[2][3] These conditions are often caused by mutations in the PI3K/AKT/mTOR pathway, leading to excessive cell growth and proliferation.[4] this compound aims to modulate this pathway to control tissue overgrowth.[3][4] Given the potential for long-term, possibly lifelong, treatment in these patient populations, a thorough understanding of the long-term safety profile of this compound is crucial.[5]
These application notes provide a summary of the long-term safety data for this compound from clinical research and detailed protocols for conducting similar long-term safety and tolerability studies.
Mechanism of Action
This compound is a selective inhibitor of AKT, a key serine/threonine kinase in the PI3K/AKT/mTOR signaling pathway.[1][6] In healthy cells, this pathway is tightly regulated to control cell growth, proliferation, survival, and metabolism. In PROS and PS, mutations can lead to constitutive activation of this pathway.[4] this compound works by binding to an allosteric site on the AKT enzyme, locking it in an inactive conformation and preventing its phosphorylation and activation.[1][7] This, in turn, downregulates downstream signaling, helping to normalize cell growth and proliferation.[1]
Quantitative Safety Data Summary
The following tables summarize the adverse events (AEs) reported in long-term clinical studies of this compound, primarily from the Phase 1/2 MOSAIC study (NCT03094832) and case reports.[5][8]
Table 1: Summary of Drug-Related Adverse Events in the MOSAIC Study [8]
| Adverse Event | Number of Participants (N=49) | Percentage |
| Any Drug-Related AE | 23 | 46.9% |
| Decreased Neutrophil Count | 6 | 12.2% |
| Increased Blood Insulin | 5 | 10.2% |
| Stomatitis | 5 | 10.2% |
| Grade 3 Drug-Related AE | 1 | 2.0% |
| Deep Vein Thrombosis | 1 | 2.0% |
Data from the MOSAIC study with a median treatment duration of 20.5 months.[8]
Table 2: Other Reported Adverse Events from Clinical Studies and Case Reports [4][5]
| Adverse Event | Severity/Grade | Study/Report |
| Headache | Mild | Case Report[5] |
| Hyperglycemia | Mild, Transient | Case Report[5] |
| Elevated Aspartate Aminotransferase (AST) | Mild, Transient | Case Report[5] |
| Elevated Alanine Aminotransferase (ALT) | Mild, Transient | Case Report[5] |
| Elevated Bilirubin | Mild, Transient | Case Report[5] |
| Dry Mouth | Mild | Case Report[4] |
| Gingivostomatitis | Mild, Transient | Case Report[4] |
| Skin Rash | Mild to Moderate, Transient | Case Report[5] |
| Nausea | Mild | Case Report[5] |
| Fatigue | Mild | Case Report[5] |
| Mouth Sores | Mild | Case Report[5] |
Experimental Protocols
Protocol: Long-Term Safety and Tolerability Study of this compound
1. Study Objective: To evaluate the long-term safety and tolerability of orally administered this compound in patients with PROS or Proteus Syndrome who have previously participated in a this compound clinical trial.[2]
2. Study Design: A multicenter, open-label, long-term extension study.[2][9] Participants who have completed a prior this compound study will be eligible to continue treatment.[2]
3. Participant Population:
-
Inclusion Criteria:
-
Participants aged 2 years or older.[8]
-
Confirmed diagnosis of PROS with a documented somatic PIK3CA mutation or Proteus Syndrome with a documented somatic AKT1 mutation.[8]
-
Previous enrollment and treatment with this compound in a preceding clinical trial.[2]
-
Willingness and ability to comply with all study procedures.
-
-
Exclusion Criteria:
-
Clinically significant, uncontrolled medical conditions that would pose a risk to the participant.
-
Inability to tolerate oral medication.
-
Known hypersensitivity to this compound or its excipients.
-
4. Treatment Administration:
-
This compound is administered orally once daily in the form of a hard capsule.[2]
-
The starting dose is typically 15 mg/m² daily for the first three 28-day cycles.[8][9]
-
Dose escalation to 25 mg/m² daily may occur after the initial three cycles, provided there are no clinically significant drug-related toxicities.[8][9]
-
The dosage and frequency will be determined by the study team based on the participant's specific needs and previous treatment history.[2]
5. Safety Monitoring and Assessments:
-
Adverse Event (AE) Monitoring: AEs will be monitored and recorded at each study visit and graded according to the Common Terminology Criteria for Adverse Events (CTCAE).[9] Serious Adverse Events (SAEs) must be reported to the sponsor within 24 hours.[2]
-
Physical Examinations: A complete physical examination will be conducted at baseline and at regular intervals throughout the study.
-
Vital Signs: Blood pressure, heart rate, respiratory rate, and temperature will be measured at each study visit.
-
Laboratory Assessments: Blood and urine samples will be collected for hematology, clinical chemistry (including liver function tests, renal function tests, and glucose levels), and urinalysis at baseline and regular intervals.[3][8]
-
Electrocardiograms (ECGs): To monitor for any cardiac effects.
-
Quality of Life Assessments: Standardized questionnaires will be used to assess the participant's quality of life.[10]
6. Study Duration: Participants will continue treatment as long as they are receiving clinical benefit in the opinion of the investigator and in the absence of unacceptable toxicity. The study is expected to continue for several years to gather sufficient long-term safety data.[2]
Conclusion
The available data from long-term studies suggest that this compound is generally safe and well-tolerated in individuals with PROS and Proteus syndrome.[8] Most drug-related adverse events are mild to moderate in severity and are consistent with the known mechanism of action of AKT inhibitors.[5][9] However, the potential for serious adverse events, such as deep vein thrombosis, necessitates careful and continuous monitoring of patients on long-term therapy.[8] The protocols outlined in these application notes provide a framework for conducting robust long-term safety studies to further characterize the safety profile of this compound in this patient population.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Clinical report: one year of treatment of Proteus syndrome with this compound (ARQ 092) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Case report: five-year experience of AKT inhibition with this compound (MK-7075) in an individual with Proteus syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Safety findings from the phase 1/2 MOSAIC study of this compound for patients with PIK3CA-related overgrowth spectrum or Proteus syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety findings from the phase 1/2 MOSAIC study of this compound for patients with PIK3CA-related overgrowth spectrum or Proteus syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Miransertib Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Miransertib in cancer cell lines. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as ARQ 092 or MK-7075) is an orally bioavailable, allosteric inhibitor of the serine/threonine protein kinase AKT (also known as protein kinase B).[1][2][3] It is a pan-AKT inhibitor, meaning it targets all three isoforms of AKT (AKT1, AKT2, and AKT3).[4][5][6] As an allosteric inhibitor, this compound binds to a site on the AKT protein distinct from the ATP-binding pocket, inducing a conformational change that locks the kinase in an inactive state.[1][7] This prevents the downstream signaling of the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation, survival, and metabolism.[7][8] this compound has shown anti-proliferative activity in cell lines with mutations in PIK3CA/PIK3R1.[4][7]
Q2: What are the known or potential mechanisms of resistance to this compound?
While specific studies on acquired resistance to this compound are limited, mechanisms observed for other AKT inhibitors are likely relevant. Resistance to PI3K/AKT pathway inhibitors can be intrinsic (pre-existing) or acquired (developing during treatment). Key potential mechanisms include:
-
Activation of Parallel Signaling Pathways: A prominent mechanism of resistance to AKT inhibitors is the compensatory activation of other pro-survival signaling pathways. The PIM kinase pathway is a critical mediator of this resistance. Inhibition of AKT can lead to the upregulation and activation of PIM kinases, which can then phosphorylate downstream targets of the PI3K/AKT pathway, thereby bypassing the AKT blockade and promoting cell survival.
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Inhibition of AKT can lead to a feedback mechanism that results in the upregulation of various RTKs, such as MET, EGFR, and HER2. This upregulation can reactivate downstream signaling pathways, including the MAPK and PI3K/AKT pathways, leading to resistance.
-
Alterations in Downstream Effectors: Changes in the expression or activity of proteins downstream of AKT can also confer resistance.
-
Androgen Receptor Splice Variant 7 (AR-V7) in Prostate Cancer: In the context of prostate cancer, the expression of AR-V7, a constitutively active splice variant of the androgen receptor, is associated with resistance to androgen-targeted therapies and may also play a role in resistance to AKT inhibitors through crosstalk with the PI3K/AKT pathway.[9]
Q3: My cancer cell line is showing reduced sensitivity to this compound. How can I confirm resistance?
To confirm resistance, you should perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value (typically 3-fold or higher) is indicative of acquired resistance.[10]
Table 1: this compound IC50 Values in Sensitive Cancer Cell Lines (for reference)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| AN3CA | Endometrial Adenocarcinoma | Not specified, but potent inhibition of p-AKT observed | [7] |
| A2780 | Ovarian Cancer | Not specified, but potent inhibition of p-AKT observed | [7] |
| Various Cell Lines with PIK3CA/PIK3R1 mutations | Various | Potent anti-proliferative activity observed | [4][7] |
| PROS Fibroblasts (PIK3CA H1047R, E81K) | PIK3CA-Related Overgrowth Spectrum | Potent inhibition of proliferation | [11] |
Note: Specific IC50 values for this compound in a wide range of cancer cell lines are not extensively published. Researchers should establish a baseline IC50 in their sensitive parental cell line.
Q4: What strategies can I employ in my experiments to overcome this compound resistance?
Based on the known mechanisms of resistance to AKT inhibitors, several combination therapy strategies can be explored preclinically:
-
Combination with PIM Kinase Inhibitors: Since PIM kinase activation is a key escape mechanism, co-treatment with a PIM kinase inhibitor is a rational approach. This combination has the potential for synergistic effects in suppressing tumor cell growth.
-
Combination with other Kinase Inhibitors: Depending on the specific resistance mechanism in your cell line (e.g., upregulation of a particular RTK), combining this compound with an inhibitor of that RTK (e.g., MET inhibitor, EGFR inhibitor) could be effective.
-
Combination with Chemotherapy: In prostate cancer models expressing AR-V7, combining AKT inhibitors with taxane-based chemotherapy like docetaxel may be a viable strategy.[12]
Table 2: Potential Combination Strategies to Overcome this compound Resistance
| Combination Agent Class | Rationale | Potential for Synergy |
| PIM Kinase Inhibitors | Overcomes compensatory activation of the PIM pathway. | High |
| RTK Inhibitors (e.g., MET, EGFR inhibitors) | Blocks feedback upregulation of RTKs. | Dependent on specific RTK activation |
| MEK Inhibitors | Dual blockade of PI3K/AKT and MAPK pathways. | Shown to be effective for MEK inhibitor resistance.[13] |
| mTOR Inhibitors | Targets a key downstream effector of the PI3K/AKT pathway. | Potential for enhanced pathway inhibition. |
| Taxane Chemotherapy (e.g., Docetaxel) | In AR-V7 positive prostate cancer, targets microtubule dynamics. | May overcome AR-V7 mediated resistance.[12] |
| APC/C inhibitors (e.g., proTAME) | In AR-V7 positive prostate cancer, can enhance docetaxel efficacy. | Synergistic effects observed with docetaxel in AR-V7 expressing cells.[12] |
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays with this compound.
-
Possible Cause: Issues with drug preparation, cell seeding density, or assay protocol.
-
Troubleshooting Steps:
-
Drug Preparation: Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) for each experiment.[5] Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Ensure a consistent and optimal cell seeding density. Over-confluent or sparse cultures can lead to variability.
-
Assay Protocol: Standardize the incubation time with the drug and the assay reagent. Follow the manufacturer's protocol for the specific viability assay being used (e.g., MTT, MTS, CellTiter-Glo).
-
Solvent Control: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent on cell viability.
-
Problem 2: Difficulty in generating a this compound-resistant cell line.
-
Possible Cause: Inappropriate drug concentration, insufficient selection pressure, or cell line characteristics.
-
Troubleshooting Steps:
-
Determine Initial IC50: Accurately determine the IC50 of this compound in the parental cell line.
-
Stepwise Dose Escalation: Start by exposing the cells to a sub-lethal concentration of this compound (e.g., IC20-IC30).[14] Gradually increase the concentration in a stepwise manner as the cells adapt and resume proliferation.[15]
-
Maintain Selection Pressure: Continuously culture the cells in the presence of the selective concentration of this compound to prevent the outgrowth of sensitive cells.
-
Patience is Key: Generating a stable resistant cell line can take several months.[14]
-
Clonal Selection: Once resistance is established, consider single-cell cloning to obtain a homogenous resistant population.[16]
-
Problem 3: Western blot shows no change in p-AKT levels after this compound treatment in resistant cells.
-
Possible Cause: The resistance mechanism is downstream of AKT, or there is a technical issue with the Western blot.
-
Troubleshooting Steps:
-
Confirm Drug Activity: Test the same batch of this compound on the parental sensitive cell line to ensure it is active.
-
Investigate Downstream Targets: Perform Western blots for downstream effectors of the PI3K/AKT pathway, such as p-PRAS40, p-S6K, and p-4E-BP1, to see if the pathway is reactivated downstream of AKT.
-
Check for PIM Kinase Activation: Analyze the expression and phosphorylation status of PIM kinases.
-
Optimize Western Blot Protocol: Ensure proper protein extraction, quantification, and antibody concentrations. Refer to the detailed protocol below.
-
Problem 4: Co-immunoprecipitation (Co-IP) fails to identify AKT-interacting proteins that could explain resistance.
-
Possible Cause: Weak or transient interactions, inappropriate lysis buffer, or antibody issues.
-
Troubleshooting Steps:
-
Use a Milder Lysis Buffer: A strong lysis buffer (like RIPA) can disrupt protein-protein interactions.[17] Use a milder buffer, such as one containing NP-40 or Triton X-100.[18]
-
Optimize Wash Steps: Reduce the number and stringency of wash steps to avoid losing interacting partners.[19]
-
Cross-linking: For transient interactions, consider using a cross-linking agent before lysis to stabilize the protein complexes.[19]
-
Antibody Selection: Use an antibody validated for IP. Polyclonal antibodies are often preferred as they can recognize multiple epitopes.[20]
-
Controls: Include appropriate negative controls, such as beads only or an isotype control antibody, to identify non-specific binding.[18]
-
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This protocol is adapted from standard methods for generating drug-resistant cell lines.[10][15]
-
Determine the IC50 of this compound:
-
Plate the parental cancer cell line in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 value.
-
-
Initial Drug Exposure:
-
Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 or IC30.
-
Monitor the cells for signs of cell death and reduced proliferation.
-
-
Dose Escalation:
-
Once the cells have adapted and resumed a normal growth rate, increase the concentration of this compound by 1.5 to 2-fold.[15]
-
Repeat this stepwise increase in concentration over several weeks to months.
-
-
Maintenance of Resistant Cells:
-
Continuously culture the resistant cells in a medium containing the highest tolerated concentration of this compound to maintain the resistant phenotype.
-
-
Confirmation of Resistance:
-
Periodically determine the IC50 of this compound in the resistant cell line and compare it to the parental cell line. A significant increase confirms resistance.
-
Protocol 2: Western Blot Analysis of the PI3K/AKT Pathway
This protocol provides a general guideline for analyzing the phosphorylation status of key proteins in the PI3K/AKT pathway.
-
Cell Lysis:
-
Treat cells with this compound and/or other inhibitors for the desired time.
-
Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer or a milder IP-compatible buffer) supplemented with protease and phosphatase inhibitors.
-
Sonicate or vortex the lysates to shear DNA and solubilize proteins.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of AKT (e.g., p-AKT Ser473, p-AKT Thr308), and other relevant pathway proteins (e.g., PI3K, mTOR, S6K, 4E-BP1, PIM1) overnight at 4°C.[21][22][23]
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Quantification:
Protocol 3: Co-Immunoprecipitation (Co-IP) for AKT-Interacting Proteins
This protocol is a general guide for identifying proteins that interact with AKT.
-
Cell Lysis:
-
Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease and phosphatase inhibitors. Avoid strong detergents like SDS.
-
Incubate on ice and then centrifuge to clear the lysate.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add protein A/G beads to the cell lysate and incubate for 30-60 minutes at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody against AKT to the pre-cleared lysate and incubate for 1-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP lysis buffer or a modified wash buffer. Be gentle to avoid disrupting protein complexes.
-
-
Elution:
-
Elute the protein complexes from the beads by boiling in Laemmli buffer for analysis by Western blot, or by using a more gentle elution buffer for mass spectrometry analysis.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against suspected interacting proteins or by mass spectrometry for unbiased identification of novel binding partners.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Clinical report: one year of treatment of Proteus syndrome with this compound (ARQ 092) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ArQule Announces First Patient Dosed in Registrational MOSIAC Trial of this compound for the Treatment of Proteus Syndrome and PIK3CA-related Overgrowth Spectrum - BioSpace [biospace.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. This compound | C27H24N6 | CID 53262401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. Androgen receptor splicing variant 7 (ARV7) inhibits docetaxel sensitivity by inactivating the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antitumor activity of pimasertib, a selective MEK 1/2 inhibitor, in combination with PI3K/mTOR inhibitors or with multi-targeted kinase inhibitors in pimasertib-resistant human lung and colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. knowledge.lonza.com [knowledge.lonza.com]
- 17. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 19. Effective Identification of Akt Interacting Proteins by Two-Step Chemical Crosslinking, Co-Immunoprecipitation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Addressing adverse events of Miransertib in preclinical studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Miransertib (also known as MK-7075 and ARQ 092) in preclinical studies. The information provided is intended to help address potential adverse events and guide experimental design.
Troubleshooting Guides
This section addresses specific issues that may be encountered during preclinical experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Unexpected Hyperglycemia in Animal Models
-
Question: We observed a significant increase in blood glucose levels in our mouse model following this compound administration. How can we manage and interpret this?
-
Answer: Hyperglycemia is a known on-target effect of AKT inhibitors due to the role of AKT in insulin signaling.[1][2][3] Here’s a guide to troubleshoot and manage this finding:
-
Immediate Steps:
-
Confirm the finding: Repeat blood glucose measurements to ensure the reading is accurate.
-
Monitor animal welfare: Observe the animals for signs of distress, such as lethargy, increased urination, or dehydration.
-
-
Experimental Considerations:
-
Dose-dependence: Determine if the hyperglycemia is dose-dependent by testing a range of this compound concentrations.
-
Time course: Characterize the onset and duration of hyperglycemia in relation to the timing of drug administration.
-
Dietary control: The carbohydrate content of the animal's diet can influence the severity of hyperglycemia.[4][5] Consider using a low-carbohydrate diet to mitigate this effect.
-
Fasting: Administering this compound to fasted animals may attenuate the hyperglycemic response.[4][5]
-
-
Investigative Assays:
-
Insulin and Glucagon Levels: Measure plasma insulin and glucagon levels to understand the metabolic response to this compound.
-
Glycogen Content: Assess liver glycogen levels to investigate effects on glycogen synthesis and glycogenolysis.[4][5]
-
Glucose Uptake Assays: Perform tracer uptake studies to evaluate peripheral glucose uptake.[4][5]
-
-
Issue 2: Skin Rashes or Dermatological Abnormalities
-
Question: Our preclinical models are developing skin rashes after treatment with this compound. What is the likely cause and how should we proceed?
-
Answer: Skin rash is a reported adverse event for inhibitors of the PI3K/AKT pathway.[6][7] Here are steps to address this issue:
-
Initial Assessment:
-
Characterize the rash: Document the appearance, location, and severity of the skin reaction. Use a standardized scoring system (e.g., Draize scale) for objective assessment.
-
Histopathology: Collect skin biopsies for histopathological analysis to understand the underlying cellular changes.
-
-
Troubleshooting the Experiment:
-
Vehicle control: Ensure that the vehicle used to dissolve and administer this compound is not causing the skin irritation.
-
Dose reduction: Investigate if a lower dose of this compound can maintain efficacy while reducing the severity of the skin rash.
-
Topical treatments: In some cases, topical corticosteroids may be used to manage the rash, but their potential interaction with the experimental outcomes should be carefully considered.
-
-
Further Investigation:
-
Immune cell infiltration: Analyze skin samples for the presence of immune cell infiltrates to determine if the rash has an inflammatory component.
-
-
Issue 3: Signs of Liver Toxicity in Bloodwork
-
Question: We have detected elevated liver enzymes (e.g., ALT, AST) in the serum of animals treated with this compound. How do we confirm and investigate this potential hepatotoxicity?
-
Answer: Hepatotoxicity is a potential concern with many kinase inhibitors.[8][9][10] A systematic approach is necessary to evaluate this finding:
-
Confirmation and Monitoring:
-
Repeat measurements: Confirm the elevated enzyme levels with a repeat blood draw.
-
Comprehensive liver panel: In addition to ALT and AST, measure other markers of liver function such as alkaline phosphatase (ALP) and total bilirubin.
-
Time-course monitoring: Monitor liver enzymes at multiple time points after this compound administration to understand the kinetics of the potential injury.
-
-
Experimental Protocol Review:
-
Dose-response: Evaluate liver enzyme levels at different doses of this compound to establish a dose-toxicity relationship.
-
Histopathology: Perform histopathological examination of liver tissue to identify any cellular damage, inflammation, or other abnormalities.
-
-
Advanced Investigations:
-
Mechanism of injury: Investigate potential mechanisms of liver injury, such as oxidative stress or apoptosis, through specialized assays on liver tissue.
-
-
Issue 4: Decreased Neutrophil Counts
-
Question: We have observed a decrease in neutrophil counts in our animal models. Is this expected with this compound and how should we approach this?
-
Answer: Neutropenia has been observed with some kinase inhibitors and is a potential adverse event to monitor.
-
Initial Steps:
-
Confirm with a complete blood count (CBC): Perform a full CBC with differential to confirm the neutropenia and assess other hematopoietic lineages.
-
Monitor for signs of infection: Be vigilant for any signs of infection in the animals, as neutropenia can increase susceptibility.
-
-
Experimental Troubleshooting:
-
Dose and schedule dependency: Determine if the neutropenia is related to the dose and/or the schedule of this compound administration. It might be possible to mitigate this effect by adjusting the treatment regimen.
-
Recovery period: If the neutropenia is transient, assess the time it takes for the neutrophil counts to return to baseline after cessation of treatment.
-
-
Further Mechanistic Studies:
-
Bone marrow analysis: Examine the bone marrow to assess the impact of this compound on neutrophil precursors and overall hematopoiesis.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound that leads to on-target adverse events?
A1: this compound is a pan-AKT inhibitor, targeting AKT1, AKT2, and AKT3 isoforms. The PI3K/AKT/mTOR signaling pathway is crucial for cellular processes like cell growth, proliferation, and survival. However, this pathway is also central to normal physiological functions, including glucose metabolism and cell growth in healthy tissues. By inhibiting AKT, this compound can disrupt these normal processes, leading to on-target adverse events such as hyperglycemia.
Q2: Are the adverse events observed with this compound reversible?
A2: In many preclinical and clinical observations of AKT inhibitors, on-target adverse events like hyperglycemia and skin rash are often dose-dependent and reversible upon dose reduction or discontinuation of the drug. However, the reversibility should be empirically determined in your specific preclinical model.
Q3: How can I differentiate between an on-target and an off-target adverse event in my preclinical study?
A3: Differentiating between on-target and off-target effects can be challenging. Here are some strategies:
-
Phenocopying with genetic models: If available, compare the phenotype of this compound-treated animals with that of animals with genetic deletion or inhibition of AKT isoforms.
-
Rescue experiments: Attempt to rescue the adverse phenotype by activating downstream components of the AKT pathway.
-
Selectivity profiling: Test this compound against a panel of other kinases to identify potential off-target interactions.
Q4: What are the recommended starting doses for this compound in preclinical mouse models?
A4: The optimal dose will depend on the specific animal model, tumor type (if applicable), and experimental endpoint. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal biological dose in your model. A previously reported starting dose in a pharmacodynamic study in individuals with Proteus syndrome was 5 mg/m²/day.[6] For preclinical models, it's advisable to start with a lower dose and escalate based on tolerability and efficacy data.
Data Presentation
Table 1: Illustrative Example of Dose-Dependent Adverse Events of this compound in a Preclinical Mouse Model
| Dose (mg/kg/day) | Hyperglycemia (Fasting Blood Glucose, mg/dL) | Skin Rash (% of animals with observable rash) | Liver Enzyme Elevation (ALT, U/L) | Neutropenia (Neutrophil Count, x10³/µL) |
| Vehicle Control | 100 ± 10 | 0% | 30 ± 5 | 4.5 ± 0.5 |
| 10 | 150 ± 20 | 10% | 45 ± 8 | 3.8 ± 0.4 |
| 30 | 250 ± 35 | 40% | 90 ± 15 | 2.5 ± 0.3 |
| 100 | 400 ± 50 | 80% | 250 ± 40 | 1.2 ± 0.2 |
Note: This table is a representative example based on typical findings for AKT inhibitors and is intended for illustrative purposes. Actual results may vary depending on the experimental model and conditions.
Experimental Protocols
Protocol 1: Monitoring Blood Glucose in Mice Treated with this compound
-
Animal Acclimatization: Acclimate mice to the experimental conditions for at least one week.
-
Baseline Measurement: Measure baseline blood glucose from the tail vein using a calibrated glucometer after a 4-6 hour fast.
-
This compound Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage).
-
Time-Course Monitoring: Measure blood glucose at several time points post-administration (e.g., 2, 4, 6, 8, and 24 hours) to capture the peak effect and duration of hyperglycemia.
-
Data Analysis: Compare the blood glucose levels of the this compound-treated groups to the vehicle control group.
Protocol 2: Assessment of Skin Toxicity in Preclinical Models
-
Observation: Visually inspect the skin of the animals daily for any signs of erythema, edema, or other dermatological changes.
-
Scoring: Use a standardized scoring system (e.g., a modified Draize scale) to quantify the severity of any observed skin reactions.
-
Photography: Document any skin lesions with high-resolution photographs at regular intervals.
-
Biopsy and Histopathology: At the end of the study, or if severe lesions develop, collect skin biopsies from affected and unaffected areas for histopathological analysis.
Protocol 3: Evaluation of Liver Function
-
Blood Collection: Collect blood samples via a suitable method (e.g., retro-orbital sinus, tail vein) at baseline and at selected time points during the study.
-
Serum Separation: Process the blood to separate the serum.
-
Biochemical Analysis: Use a certified laboratory or a benchtop clinical chemistry analyzer to measure the levels of key liver enzymes (ALT, AST, ALP) and total bilirubin in the serum.
-
Data Interpretation: Compare the results from the treated groups to the control group to identify any significant elevations indicative of liver injury.
Mandatory Visualizations
References
- 1. Characterization, management, and risk factors of hyperglycemia during PI3K or AKT inhibitor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacy Times Continuing Education - PTCE [pharmacytimes.org]
- 3. Hyperglycemia and Phosphatidylinositol 3-Kinase/Protein Kinase B/Mammalian Target of Rapamycin (PI3K/AKT/mTOR) Inhibitors in Phase I Trials: Incidence, Predictive Factors, and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism and management of AKT inhibitor-induced hyperglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Case report: five-year experience of AKT inhibition with this compound (MK-7075) in an individual with Proteus syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hepatotoxicity of Small Molecule Protein Kinase Inhibitors for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepatotoxicity of tyrosine kinase inhibitors: clinical and regulatory perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tyrosine Kinase Inhibitor-Related Hepatotoxicity in Patients with Advanced Lung Adenocarcinoma: A Real-World Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
Miransertib Technical Support Center: Optimizing Dosage and Managing Toxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of Miransertib (MK-7075/ARQ 092) to minimize toxicity while maintaining therapeutic efficacy. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable, allosteric inhibitor of the serine/threonine protein kinase AKT (also known as protein kinase B). It targets all three isoforms of AKT (AKT1, AKT2, and AKT3) with high potency, displaying IC50 values of 2.7 nM, 14 nM, and 8.1 nM for AKT1, AKT2, and AKT3, respectively, in cell-free assays. By binding to AKT, this compound prevents its activation (phosphorylation), thereby inhibiting the PI3K/AKT signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. In conditions where this pathway is overactive, such as in certain cancers and rare overgrowth disorders like PIK3CA-Related Overgrowth Spectrum (PROS) and Proteus Syndrome, this compound aims to reduce excessive cell growth.
Q2: What are the most common toxicities associated with this compound?
Based on clinical trial data, the most frequently reported drug-related adverse events include:
-
Hyperglycemia
-
Skin rash
-
Decreased neutrophil count
-
Increased blood insulin
-
Stomatitis (mouth sores)
-
Headache
-
Transient elevations in liver enzymes (AST/ALT) and bilirubin
In oncology trials, hyperglycemia and skin rash were identified as dose-limiting toxicities at higher doses (e.g., 80 mg daily).
Q3: How does the optimal dosage of this compound differ between oncology and rare overgrowth syndrome studies?
The therapeutic window and dosing strategy for this compound vary significantly depending on the indication. In oncology, the goal is often to achieve a maximum tolerated dose (MTD) to exert a potent anti-tumor effect. In contrast, for congenital disorders like Proteus syndrome, the objective is to modulate the overactive pathway to manage growth and symptoms, leading to a focus on the pharmacodynamically optimal dose (PDOD). This approach has resulted in the use of substantially lower doses in overgrowth syndromes, which have been shown to be both effective and better tolerated.
Troubleshooting Guide: Managing Common Toxicities
Issue 1: Hyperglycemia Management
-
Symptom: Elevated blood glucose levels.
-
Troubleshooting Steps:
-
Monitoring: Implement regular blood glucose monitoring, especially during the initial cycles of treatment. Daily self-monitoring may be required initially.
-
Dose Adjustment: If hyperglycemia occurs, a dose reduction or temporary interruption of this compound may be necessary, as most side effects of PI3K/AKT pathway inhibitors are reversible upon drug cessation due to their short half-life.
-
Medical Intervention: For persistent or severe hyperglycemia, consultation with an endocrinologist is recommended. Standard anti-hyperglycemic agents may be considered.
-
Issue 2: Skin Rash Management
-
Symptom: Development of a skin rash.
-
Troubleshooting Steps:
-
Topical Treatments: For mild to moderate rashes, topical corticosteroids or emollients may provide relief.
-
Systemic Medication: In cases of more severe rash, oral antihistamines may be beneficial.
-
Dose Modification: If the rash is severe or persistent, a dose reduction or interruption of this compound should be considered.
-
Issue 3: Stomatitis (Mouth Sores) Management
-
Symptom: Painful sores in the mouth.
-
Troubleshooting Steps:
-
Oral Hygiene: Advise meticulous oral hygiene, including the use of a soft-bristle toothbrush and non-alcoholic mouthwash.
-
Topical Relief: Topical anesthetics or barrier-forming agents can help alleviate pain.
-
Dietary Modifications: A soft, bland diet, avoiding spicy, acidic, or hard foods, can reduce irritation.
-
Dose Adjustment: For grade 2 or higher stomatitis, a dose interruption or reduction is recommended.
-
Data Presentation: this compound Dosage and Toxicity in Clinical Trials
| Study Population | Dosage Regimen | Common Drug-Related Toxicities | Reference |
| Proteus Syndrome | 5 mg/m²/day | Well-tolerated; achieved a 50% reduction in pAKT. | |
| Proteus Syndrome (Long-term) | 10 mg/m² (20 mg daily) | Mild and transient: headache, hyperglycemia, elevated liver enzymes. | |
| PROS and Proteus Syndrome (MOSAIC study) | Starting dose of 15 mg/m²/day, escalating to 25 mg/m²/day. | Decreased neutrophil count, increased blood insulin, stomatitis. | |
| Adult Solid Tumors (Oncology) | 60 mg daily (continuous) or 600 mg once a week. | Manageable safety profile. | |
| Adult Solid Tumors (Oncology) | Dose escalation up to 80 mg daily. | Dose-limiting toxicities: hyperglycemia and skin rash. |
Experimental Protocols
Protocol 1: Assessing Pharmacodynamic Response to this compound in Tissue Biopsies
This protocol is adapted from studies aiming to determine the pharmacodynamically optimal dose (PDOD).
-
Baseline Biopsy: Prior to treatment initiation, obtain a tissue biopsy from an affected lesion.
-
Sample Processing: Immediately snap-freeze the tissue in liquid nitrogen and store it at -80°C.
-
This compound Administration: Administer this compound at the starting dose (e.g., 5 mg/m²/day).
-
Follow-up Biopsy: After a predefined treatment period (e.g., one 28-day cycle), obtain a second biopsy from a similar affected area.
-
Protein Extraction: Lyse the tissue samples and quantify total protein concentration.
-
Western Blot Analysis:
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Probe membranes with primary antibodies against phosphorylated AKT (pAKT) (e.g., Ser473) and total AKT.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
-
Densitometry: Quantify the band intensities for pAKT and total AKT. Normalize the pAKT signal to the total AKT signal for each sample.
-
Data Analysis: Compare the normalized pAKT levels in the post-treatment biopsy to the baseline biopsy. The primary endpoint is often a predefined reduction (e.g., 50%) in pAKT levels.
Visualizations
Caption: this compound inhibits AKT, blocking the PI3K signaling pathway.
Caption: Workflow for managing this compound-related adverse events.
Troubleshooting inconsistent results in Miransertib experiments
Welcome to the technical support center for Miransertib (also known as ARQ 092 and MK-7075). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in pre-clinical research and to help troubleshoot common issues that may lead to inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an oral, allosteric, and selective pan-AKT inhibitor.[1][2] It targets all three isoforms of the AKT kinase (AKT1, AKT2, and AKT3), which are key components of the PI3K/AKT/mTOR signaling pathway.[3] This pathway is crucial for regulating cell proliferation, growth, survival, and metabolism. In various cancers and overgrowth syndromes like Proteus Syndrome (PS) and PIK3CA-Related Overgrowth Spectrum (PROS), this pathway is often hyperactivated due to genetic mutations.[4][5] this compound works by binding to AKT in a non-ATP competitive manner, which inhibits its activity and subsequently reduces the phosphorylation of its downstream targets, leading to decreased cell proliferation and increased apoptosis in cells with a dysregulated PI3K/AKT pathway.[4][6]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO but insoluble in water.[7][8][9] For long-term storage, the powdered form should be kept at -20°C, where it is stable for up to three years.[6][7] Once dissolved in DMSO to create a stock solution, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.[7][10] These stock solutions are stable for up to one year at -80°C and for one month at -20°C.[1][7] It is advisable to use fresh DMSO, as it can be moisture-absorbent, which may reduce the solubility of this compound.[1][7]
Q3: In which cell lines has this compound shown anti-proliferative activity?
This compound has demonstrated potent anti-proliferative effects in a variety of cancer cell lines, particularly those with mutations in the PI3K/AKT pathway, such as PIK3CA or PIK3R1 mutations.[10] It has shown notable activity in cell lines derived from endometrial, breast, colorectal, and leukemia cancers.[1] Additionally, it has been shown to be effective in cells derived from patients with Proteus Syndrome (harboring the AKT1-E17K mutation) and PIK3CA-related overgrowth syndrome.[2][4]
Troubleshooting Guide for Inconsistent Results
Issue 1: High variability in cell viability or proliferation assays.
| Potential Cause | Recommended Solution |
| Inconsistent Drug Concentration | This compound is poorly soluble in aqueous media. Ensure complete solubilization in DMSO before further dilution in culture media. Prepare fresh dilutions for each experiment from a stable, aliquoted stock. |
| Cell Line Heterogeneity | The genetic background of your cell line is critical. Responsiveness to this compound is often correlated with activating mutations in the PI3K/AKT pathway (e.g., PIK3CA, AKT1 mutations) or loss of PTEN.[10] Confirm the mutation status of your cell lines. Use both sensitive and resistant cell lines as controls. |
| Variable Cell Seeding Density | Inconsistent cell numbers at the start of an experiment can lead to variable results. Ensure a uniform single-cell suspension and accurate cell counting before seeding plates. |
| Edge Effects in Multi-well Plates | Evaporation from wells on the outer edges of a plate can concentrate the drug and affect cell growth. To minimize this, avoid using the outermost wells or ensure proper humidification in the incubator. |
| Feedback Loop Activation | Inhibition of AKT can sometimes lead to the activation of compensatory signaling pathways, such as the MAPK pathway, which can overcome the anti-proliferative effects of this compound.[5] Consider co-treating with inhibitors of other relevant pathways or analyzing the activation of feedback loops over time. |
Issue 2: Inconsistent or no inhibition of p-AKT in Western Blots.
| Potential Cause | Recommended Solution |
| Suboptimal Drug Incubation Time or Concentration | The effect of this compound on p-AKT can be rapid. Perform a time-course experiment (e.g., 0.5, 1, 2, 4, 24 hours) and a dose-response experiment (e.g., 10 nM to 1 µM) to determine the optimal conditions for your specific cell line.[1] |
| Protein Degradation/Dephosphorylation During Sample Prep | Phosphorylated proteins are highly labile. Always work on ice and use pre-chilled buffers.[11] Crucially, add a fresh cocktail of protease and phosphatase inhibitors to your lysis buffer immediately before use.[11][12][13] |
| High Background or Non-specific Bands | When probing for phosphorylated proteins, avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can cause high background.[14][15] Use 5% Bovine Serum Albumin (BSA) in TBST for blocking and antibody dilutions.[12][14] |
| Low Abundance of p-AKT | Basal levels of p-AKT may be low in some cell lines, especially after serum starvation. To confirm your experimental setup is working, include a positive control, such as cells stimulated with a growth factor (e.g., EGF, PDGF) to induce AKT phosphorylation.[12] Also, ensure you are loading a sufficient amount of total protein (at least 20-30 µg).[13] |
| Incorrect Antibody or Detection System | Use a validated antibody for p-AKT (e.g., p-AKT Ser473 or p-AKT Thr308). Always run a parallel blot for total AKT to confirm that the lack of a p-AKT signal is not due to a general absence of the protein.[11] Use a highly sensitive chemiluminescent substrate for detection.[11] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 |
|---|---|
| AKT1 | 2.7 nM[7] |
| AKT2 | 14 nM[7] |
| AKT3 | 8.1 nM[7] |
| p-PRAS40 (T246) | 0.31 µM[10] |
Experimental Protocols
Protocol 1: Western Blotting for p-AKT Inhibition
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of lysis.
-
This compound Treatment: The following day, treat cells with the desired concentrations of this compound (or DMSO as a vehicle control) for the determined optimal time.
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with a freshly prepared protease and phosphatase inhibitor cocktail.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-AKT (e.g., Ser473) overnight at 4°C in 5% BSA/TBST.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with an HRP-conjugated secondary antibody in 5% BSA/TBST for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total AKT and a loading control like GAPDH or β-actin.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well). Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include wells with vehicle control (DMSO) and no-cell blanks.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) in a cell culture incubator.
-
Viability Assessment:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO or a specialized detergent) and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo®: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal. Read the luminescence.
-
-
Data Analysis: Subtract the average background reading from all measurements. Normalize the data to the vehicle control wells (representing 100% viability). Plot the results as percent viability versus drug concentration and calculate the IC50 value using non-linear regression analysis.
Visualizations
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound in vitro.
Caption: Decision tree for troubleshooting this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Clinical report: one year of treatment of Proteus syndrome with this compound (ARQ 092) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ChemGood [chemgood.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medkoo.com [medkoo.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 12. researchgate.net [researchgate.net]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Miransertib Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Miransertib in animal models, with a focus on achieving and maintaining optimal oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound in common animal models?
A1: this compound, an orally active and selective allosteric Akt inhibitor, has demonstrated good oral bioavailability in preclinical animal models.[1][2] Specifically, studies have reported an absolute oral bioavailability of 62% in rats and 49% in monkeys.[1][2]
Q2: What is the primary mechanism of action for this compound?
A2: this compound is a potent inhibitor of the PI3K/AKT/mTOR signaling pathway.[3] It functions as an allosteric pan-AKT inhibitor, targeting AKT1, AKT2, and AKT3, which are crucial kinases in this pathway that regulate cell proliferation, growth, and survival.[4][5] Its inhibitory action has shown efficacy in tumors with PI3K/AKT pathway mutations.[1][2]
Q3: What are some common formulation strategies for in vivo oral administration of this compound?
A3: For preclinical oral administration, this compound can be formulated in a vehicle consisting of a mixture of solvents to ensure its solubility and stability. A common formulation involves dissolving this compound in a vehicle such as a combination of DMSO, PEG300, Tween 80, and water.[6] It is crucial to ensure the final formulation is a clear and homogenous solution before administration.
Q4: Are there any known factors that can influence the oral bioavailability of this compound in my experiments?
A4: While this compound has good intrinsic oral bioavailability, several experimental factors can influence its absorption and subsequent plasma concentrations. These include the animal species and strain, the formulation used, the volume and method of administration (e.g., oral gavage technique), and the physiological state of the animal (e.g., fasted vs. fed).
Q5: How does this compound's half-life differ between animal models?
A5: The pharmacokinetic profile of this compound, including its half-life, varies between species. For instance, the half-life of this compound is reported to be longer in rats (approximately 17 hours) compared to monkeys (approximately 7 hours).[1][2] This is an important consideration when designing dosing schedules for efficacy studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lower than expected plasma concentrations of this compound | Improper formulation leading to precipitation of the compound. | Ensure the formulation is prepared fresh before each use and visually inspect for any precipitates. Consider adjusting the solvent ratios if solubility issues persist. A sample formulation is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[6] |
| Inaccurate oral gavage technique resulting in incomplete dosing. | Ensure all personnel are properly trained in oral gavage techniques for the specific animal model. Verify the dose volume and confirm the entire dose was administered. | |
| Animal-to-animal variability. | Increase the number of animals per group to account for biological variability. Ensure animals are of a similar age and weight. | |
| High variability in bioavailability data between animals | Differences in the fed state of the animals. | Standardize the fasting period for all animals before dosing to ensure consistent gastrointestinal conditions. |
| Stress-induced physiological changes in the animals. | Acclimatize the animals to the experimental procedures and handling to minimize stress. | |
| Inconsistent efficacy in tumor models despite oral administration | Insufficient drug exposure at the tumor site. | Confirm the pharmacokinetic profile in the specific tumor-bearing animal model to ensure that plasma concentrations are reaching the therapeutic window. Doses in xenograft models have ranged from 20-120 mg/kg.[7] |
| Development of resistance. | While this compound targets a key pathway, resistance mechanisms can emerge. Consider combination therapies to enhance efficacy.[7] |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Animal Models
| Animal Model | Dose (Oral) | Absolute Bioavailability (F%) | Cmax (ng/mL) | AUCinf (h*ng/mL) | Half-life (t1/2) (h) | Reference |
| Rat | 5 mg/kg | 62% | 198 | 5496 | 17 | [1][2] |
| Monkey | 10 mg/kg | 49% | 258 | 2960 | 7 | [1][2] |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile deionized water (ddH2O)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and total volume.
-
In a sterile conical tube, dissolve the this compound powder in DMSO. Vortex until fully dissolved.
-
Add PEG300 to the solution and vortex until the mixture is homogenous.
-
Add Tween 80 to the solution and vortex until the mixture is homogenous.
-
Slowly add the sterile ddH2O to the mixture while vortexing to bring the solution to the final volume.
-
Visually inspect the final formulation to ensure it is a clear solution with no precipitates.
-
Prepare the formulation fresh before each use.
Protocol 2: Oral Gavage Administration in a Rodent Model
Materials:
-
Formulated this compound solution
-
Appropriately sized oral gavage needle (e.g., 20-gauge, 1.5-inch for mice)
-
Syringe
-
Animal scale
Procedure:
-
Weigh the animal to determine the correct dosing volume.
-
Fill the syringe with the appropriate volume of the this compound formulation.
-
Gently restrain the animal in an upright position.
-
Carefully insert the gavage needle into the mouth, passing it along the side of the mouth towards the esophagus. Do not force the needle.
-
Once the needle is correctly positioned in the esophagus, slowly administer the formulation.
-
Withdraw the needle gently and return the animal to its cage.
-
Monitor the animal for any signs of distress after the procedure.
Protocol 3: Pharmacokinetic Blood Sampling
Materials:
-
Blood collection tubes (e.g., with K2-EDTA anticoagulant)
-
Micro-hematocrit tubes or syringes with appropriate gauge needles
-
Centrifuge
-
Pipettes and storage tubes
Procedure:
-
At predetermined time points after oral administration of this compound (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours), collect blood samples from the designated site (e.g., tail vein, saphenous vein, or retro-orbital sinus, depending on the animal model and institutional guidelines).
-
Place the blood into the anticoagulant-containing tubes and mix gently.
-
Keep the blood samples on ice until processing.
-
Centrifuge the blood samples to separate the plasma.
-
Carefully collect the plasma supernatant and transfer it to labeled storage tubes.
-
Store the plasma samples at -80°C until analysis by a validated bioanalytical method (e.g., LC-MS/MS).
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. Case report: five-year experience of AKT inhibition with this compound (MK-7075) in an individual with Proteus syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
Managing off-target effects of Miransertib in research
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in managing and understanding the potential off-target effects of Miransertib (also known as ARQ 092) in a research setting.
Troubleshooting Guides & FAQs
This section provides answers to specific issues that may be encountered during experiments with this compound.
On-Target and Off-Target Effects
Q1: What is the primary mechanism of action of this compound?
This compound is an orally bioavailable, allosteric inhibitor of the serine/threonine protein kinase AKT (also known as protein kinase B).[1][2][3][4] It potently and selectively inhibits all three AKT isoforms (AKT1, AKT2, and AKT3), thereby blocking the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.[2][5]
Q2: I am seeing unexpected effects in my experiment. What are the known off-target effects of this compound?
While this compound is a selective AKT inhibitor, it can interact with other kinases, especially at higher concentrations. A kinase selectivity panel has identified several potential off-target kinases. Researchers should be aware of these potential interactions when interpreting experimental results.
Table 1: this compound (ARQ 092) Off-Target Kinase Profile
| Kinase | IC50 (nM) |
|---|---|
| AKT1 | 2.7 |
| AKT2 | 14 |
| AKT3 | 8.1 |
| Off-Target Kinase 1 | 129 |
| Off-Target Kinase 2 | 173 |
| Off-Target Kinase 3 | 180 |
| Off-Target Kinase 4 | 386 |
| Off-Target Kinase 5 | 806 |
| Off-Target Kinase 6 | 1160 |
(Source: Adapted from publicly available research data)[6]
Q3: How can I confirm that this compound is inhibiting AKT in my experimental system?
To confirm the on-target activity of this compound, researchers can perform a Western blot analysis to assess the phosphorylation status of AKT and its downstream targets. A decrease in the phosphorylation of AKT at Ser473 and Thr308, as well as reduced phosphorylation of downstream effectors like PRAS40, GSK3β, and S6 ribosomal protein, would indicate successful target engagement.
Managing Common On-Target Side Effects in Research
Q4: I have observed a decrease in cell proliferation and changes in glucose metabolism in my cell culture/animal model treated with this compound. Is this expected?
Yes, this is an expected on-target effect. Since the PI3K/AKT pathway is a key regulator of glucose metabolism, its inhibition by this compound can lead to hyperglycemia.[7] This is due to reduced glucose uptake in peripheral tissues and potentially increased hepatic glucose production.
Q5: How can I manage hyperglycemia in my animal model treated with this compound?
For in vivo studies, hyperglycemia can be a confounding factor. Here are some strategies to manage it:
-
Dietary Modification: Utilizing a low-carbohydrate or ketogenic diet for the animals can help mitigate the hyperglycemic effects of AKT inhibition.
-
Fasting: Short-term fasting before and during the peak effect of the drug can also help manage glucose levels.
-
Monitoring: Regularly monitor blood glucose levels to understand the kinetics of this effect in your model.
Table 2: Troubleshooting Hyperglycemia in Preclinical Models
| Issue | Potential Cause | Suggested Solution |
|---|---|---|
| Elevated blood glucose in animal models | On-target inhibition of AKT-mediated glucose uptake | - Implement a low-carbohydrate diet. - Institute periodic fasting. - Monitor blood glucose levels regularly. |
| Altered glucose consumption in cell culture | On-target effect on cellular glucose metabolism | - Ensure consistent glucose concentration in media. - Monitor glucose levels in spent media. - Consider if altered metabolism is a variable in your endpoint measurement. |
Investigating Potential Off-Target Toxicities
Q6: Clinical trials of this compound have reported skin rash and mucositis. How can I assess these potential toxicities in my research?
For researchers investigating the dermatological or mucosal effects of this compound, several in vitro models can be utilized:
-
Skin Toxicity: 3D reconstructed human epidermis models can be used to assess skin irritation and toxicity. These models mimic the structure and function of the human epidermis.
-
Mucositis/Stomatitis: Organotypic oral mucosa models, which are 3D cultures of oral keratinocytes and fibroblasts, can be used to study drug-induced mucositis.[8][9]
Q7: There are reports of elevated liver enzymes in clinical trials. How can I monitor for potential hepatotoxicity in my in vitro experiments?
Several in vitro assays can be employed to assess the potential hepatotoxicity of this compound:
-
Cell Viability Assays: Use liver-derived cell lines (e.g., HepG2) or primary human hepatocytes and measure cell viability using assays like MTT, MTS, or LDH release.
-
Hepatotoxicity Assay Kits: Commercially available kits can measure specific biomarkers of liver injury.
-
3D Liver Models: For more physiologically relevant data, consider using 3D liver spheroids or organoids.
Experimental Protocols
Protocol 1: Western Blot Analysis of PI3K/AKT Pathway Phosphorylation
This protocol outlines the steps to assess the phosphorylation status of key proteins in the PI3K/AKT signaling pathway in response to this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of AKT, PRAS40, GSK3β, S6)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture and treat cells with desired concentrations of this compound for the specified time.
-
Lyse cells in lysis buffer on ice.
-
Determine protein concentration of the lysates.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using a gel documentation system.
Protocol 2: In Vitro AKT Kinase Activity Assay
This protocol provides a general workflow for measuring AKT kinase activity using a commercially available assay kit.
Materials:
-
AKT Kinase Activity Assay Kit (e.g., from Abcam or Cell Signaling Technology)
-
Cell lysates from this compound-treated and control cells
-
Microplate reader
Procedure:
-
Prepare cell lysates according to the kit manufacturer's instructions.
-
Add cell lysates and other reaction components (e.g., ATP, substrate peptide) to the wells of the provided microplate.
-
Incubate the plate to allow the kinase reaction to proceed.
-
Add the detection antibody that recognizes the phosphorylated substrate.
-
Add a secondary antibody and the detection reagent.
-
Measure the signal (e.g., colorimetric or fluorescent) using a microplate reader.
-
Calculate the AKT kinase activity based on the signal intensity, normalized to a control.
Visualizations
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. selleckchem.com [selleckchem.com]
- 4. ArQule Announces Preliminary Results from Its Phase 1/2 Study of this compound (ARQ 092), in Patients with PIK3CA-related Overgrowth Spectrum (PROS) and Proteus syndrome (PS) in an Oral Presentation - BioSpace [biospace.com]
- 5. ern-ithaca.eu [ern-ithaca.eu]
- 6. researchgate.net [researchgate.net]
- 7. A new in vitro assay for quantitation of chemotherapy-induced mucositis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemotherapy-induced oral mucositis and associated infections in a novel organotypic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Refinement of Miransertib treatment cycles for optimal efficacy
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the refinement of Miransertib treatment cycles for optimal efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally bioavailable, allosteric inhibitor of the serine/threonine protein kinase AKT (also known as protein kinase B).[1][2] It targets all three isoforms of AKT (AKT1, AKT2, and AKT3) with high potency. Unlike ATP-competitive inhibitors, this compound binds to a secondary (allosteric) site on the AKT protein, locking it in an inactive conformation.[3] This prevents the downstream signaling cascade that promotes cell proliferation, growth, and survival.[1][2]
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. However, based on preclinical studies, a starting range of 10 nM to 1 µM is recommended for cell-based assays. The IC50 values for this compound against AKT1, AKT2, and AKT3 are approximately 2.7 nM, 14 nM, and 8.1 nM, respectively, in cell-free assays. For cell viability assays in cancer cell lines, significant effects have been observed in the 50-500 nM range.[4]
Q3: What is a typical treatment cycle for this compound in preclinical in vivo studies?
A3: In preclinical models, this compound is often administered orally once daily.[5] Dosing can be continuous or intermittent (e.g., 5 days on/2 days off). In a preclinical model of PI3K-related vascular malformations, a low dose of 35 mg/kg was shown to be effective.[6] Previous studies in tumor xenograft models have used doses up to 75 mg/kg.[7] Treatment cycles in clinical trials are typically 28 days in duration.[8]
Q4: How should I prepare this compound for in vitro use?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vitro experiments, the DMSO stock solution is further diluted in cell culture medium to the desired final concentration. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Western Blot Analysis of AKT Phosphorylation
Issue: Weak or no p-AKT signal after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Lysis Buffer | Ensure your lysis buffer contains freshly added protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation. |
| Low Protein Concentration | Quantify your protein samples and ensure you are loading a sufficient amount (typically 20-30 µg of total protein per lane). |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage based on the molecular weight of AKT. |
| Primary Antibody Issues | Use a validated antibody for phosphorylated AKT (e.g., p-AKT Ser473 or p-AKT Thr308). Titrate the primary antibody concentration and consider an overnight incubation at 4°C to enhance signal. |
| Allosteric Inhibition Affecting Epitope Recognition | This compound binding may induce a conformational change in AKT that could mask the epitope for the p-AKT antibody. If you suspect this, try a different p-AKT antibody that recognizes a distinct epitope. |
| Incorrect Blocking Agent | For phospho-proteins, avoid using milk as a blocking agent as it contains phosphoproteins that can increase background. Use bovine serum albumin (BSA) instead.[9] |
Issue: High background on the western blot.
| Possible Cause | Troubleshooting Steps |
| Insufficient Blocking | Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C. Ensure the blocking buffer completely covers the membrane. |
| Antibody Concentration Too High | Reduce the concentration of the primary and/or secondary antibody. |
| Inadequate Washing | Increase the number and duration of wash steps after antibody incubations. Adding a mild detergent like Tween-20 to the wash buffer can also help. |
| Membrane Drying Out | Ensure the membrane remains hydrated throughout the western blotting process. |
Cell Viability Assays (MTT, CellTiter-Glo)
Issue: High variability between replicate wells.
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating and mix the cell suspension between plating each row/column to maintain uniformity. |
| Edge Effects | To minimize evaporation from the outer wells of the plate, which can affect cell growth, consider not using the outermost wells for experimental samples and instead fill them with sterile PBS or media. |
| Incomplete Reagent Mixing | After adding the assay reagent (e.g., MTT, CellTiter-Glo), ensure thorough mixing by gently shaking the plate on an orbital shaker. |
| Precipitation of this compound | Visually inspect the culture medium for any signs of drug precipitation, especially at higher concentrations. If precipitation occurs, prepare a fresh, lower concentration stock solution. |
Issue: Unexpected increase in cell viability at high this compound concentrations.
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | At very high concentrations, drugs can have off-target effects that may paradoxically promote survival in some cell types. Review the literature for known off-target effects of this compound. |
| Assay Interference | High concentrations of a compound can sometimes interfere with the chemistry of the viability assay itself. Run a cell-free control with the same concentrations of this compound to check for any direct effects on the assay reagents. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | AKT1 | AKT2 | AKT3 | Cell Line | Assay Type | Reference |
| IC50 (nM) | 2.7 | 14 | 8.1 | N/A | Cell-free | |
| Effective Concentration Range (nM) | N/A | N/A | N/A | Various Cancer Cell Lines | Cell Viability | [4] |
Table 2: Clinical Dosing of this compound
| Study Population | Starting Dose | Dose Escalation | Treatment Cycle | Reference |
| Proteus Syndrome | 5 mg/m²/day | N/A | Continuous | [5] |
| PIK3CA-Related Overgrowth Spectrum (PROS) and Proteus Syndrome | 15 mg/m²/day | Up to 25 or 35 mg/m² | 28 days | [8] |
Experimental Protocols
Protocol 1: Western Blotting for p-AKT and Total AKT
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with this compound at desired concentrations and time points.
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation:
-
Normalize protein concentrations for all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-AKT (Ser473 or Thr308) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To detect total AKT, strip the membrane using a mild stripping buffer and re-probe with a primary antibody against total AKT, following steps 5 and 6.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Plating:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the desired concentrations of this compound to the appropriate wells. Include vehicle control (DMSO) and no-treatment control wells.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Visualizations
Caption: PI3K/AKT Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound treatment conditions.
References
- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Pharmacodynamic Study of this compound in Individuals with Proteus Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
Challenges in translating Miransertib from bench to bedside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Miransertib (also known as ARQ 092).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (ARQ 092) is an orally bioavailable, allosteric inhibitor of the serine/threonine protein kinase AKT (also known as protein kinase B).[1][2] It targets all three AKT isoforms (AKT1, AKT2, and AKT3) with high potency.[3] this compound's allosteric inhibition mechanism involves binding to a pocket in the kinase domain, which locks AKT in an inactive conformation and prevents its translocation to the plasma membrane, thereby inhibiting its activation and downstream signaling.[4] This leads to a reduction in cell proliferation and induction of apoptosis in cancer cells with a dysregulated PI3K/AKT signaling pathway.[1]
Q2: In which cancer cell lines is this compound most effective?
This compound has shown potent anti-proliferative activity in a variety of cancer cell lines, particularly those with activating mutations in the PI3K/AKT pathway, such as PIK3CA mutations or PTEN loss.[5] It has demonstrated notable efficacy in cell lines derived from endometrial, breast, colorectal cancers, and leukemia.[6]
Q3: What are the known mechanisms of resistance to this compound?
As an allosteric AKT inhibitor, the mechanisms of acquired resistance to this compound may differ from those of ATP-competitive AKT inhibitors. Studies on the allosteric inhibitor MK-2206 suggest that resistance can arise from alterations in the AKT1 gene itself.[7][8] In contrast, resistance to ATP-competitive inhibitors is often driven by the activation of parallel signaling pathways, such as the PIM kinase pathway.[7][8] It is crucial to monitor for changes in AKT1 expression and for the activation of compensatory signaling pathways during long-term experiments.
Troubleshooting Guides
In Vitro Experiments
Problem 1: Inconsistent or unexpected results in cell viability assays.
-
Possible Cause 1: Suboptimal this compound concentration.
-
Solution: Perform a dose-response curve to determine the optimal concentration for your specific cell line. Start with a broad range of concentrations (e.g., 1 nM to 10 µM) to identify the IC50 value. Be aware that much higher concentrations of this compound are needed to reduce cell viability compared to those needed to inhibit AKT phosphorylation.[9]
-
-
Possible Cause 2: Issues with this compound solubility.
-
Solution: this compound is soluble in DMSO.[3] Prepare a fresh stock solution in high-quality, anhydrous DMSO. For cell culture media, ensure the final DMSO concentration does not exceed a level that is toxic to your cells (typically <0.5%).
-
-
Possible Cause 3: Confounding factors in the cell viability assay.
-
Solution: Remember that many viability assays measure metabolic activity, which may not always directly correlate with cell death.[10] Consider using a complementary assay that measures a different aspect of cell health, such as a membrane integrity assay (e.g., trypan blue or propidium iodide staining), to confirm your results.
-
Problem 2: Difficulty in detecting a decrease in phosphorylated AKT (p-AKT) by Western blot.
-
Possible Cause 1: Suboptimal antibody performance.
-
Solution: Use a well-validated antibody specific for the phosphorylated form of AKT at the desired site (e.g., Ser473 or Thr308). Check the antibody datasheet for recommended applications and dilutions. It is also critical to run a parallel blot for total AKT to normalize the p-AKT signal and ensure that changes are not due to variations in total protein levels.
-
-
Possible Cause 2: Degradation of phosphorylated proteins.
-
Solution: Prepare cell lysates with lysis buffers containing a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation status of your target proteins. Keep samples on ice throughout the lysis procedure.
-
-
Possible Cause 3: Insufficient inhibition of AKT.
-
Solution: Ensure you are using an appropriate concentration of this compound and that the treatment duration is sufficient to observe a downstream effect. A time-course experiment (e.g., 1, 2, 6, 12, 24 hours) can help determine the optimal treatment time.
-
-
Possible Cause 4: High background on the Western blot membrane.
-
Solution: When probing for phosphorylated proteins, blocking the membrane with 5% Bovine Serum Albumin (BSA) in TBST is often recommended over milk, as milk contains phosphoproteins that can increase background noise.
-
In Vivo Experiments
Problem 3: Poor bioavailability or inconsistent tumor growth inhibition in animal models.
-
Possible Cause 1: Improper formulation of this compound.
-
Solution: For oral gavage in mice, this compound can be formulated as a suspension. A common vehicle is 0.5% carboxymethylcellulose (CMC) in water. Ensure the suspension is homogenous before each administration. A sample formulation for oral administration in mice is 100 mg/kg.[11]
-
-
Possible Cause 2: Insufficient dosage or dosing frequency.
-
Solution: The optimal dose and schedule will depend on the tumor model. In xenograft models, doses ranging from 20 mg/kg to 120 mg/kg have been tested. It is advisable to perform a pilot study to determine the maximum tolerated dose and an effective dose for your specific model.
-
-
Possible Cause 3: Rapid metabolism of the compound.
-
Solution: While this compound has good oral bioavailability in rats and monkeys, its half-life can vary between species.[5] Consider pharmacokinetic studies to determine the drug concentration in plasma and tumor tissue over time to optimize the dosing schedule.
-
Data Summary
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| AKT1 | 2.7 |
| AKT2 | 14 |
| AKT3 | 8.1 |
Data sourced from Selleck Chemicals.[3]
Table 2: In Vivo Dosing of this compound in Preclinical Models
| Animal Model | Tumor Type | Dose Range (mg/kg) | Route of Administration | Reference |
| Mouse Xenograft | Endometrial, Breast | 20-120 | Oral | |
| Mouse Xenograft | Endometrial Adenocarcinoma | 100 | Oral | [5] |
| Mouse (Proteus Syndrome Model) | N/A | 5 mg/m²/day | Oral | [9] |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated AKT (p-AKT)
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with this compound at the desired concentrations and for the appropriate duration.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-AKT (e.g., Ser473 or Thr308) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total AKT as a loading control.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with a serial dilution of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
-
MTT Incubation:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
-
Solubilization:
-
Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and incubate with shaking for 15-30 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
Caption: PI3K/AKT Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for p-AKT Western blotting after this compound treatment.
Caption: Troubleshooting logic for unexpected p-AKT Western blot results.
References
- 1. discovered.ed.ac.uk [discovered.ed.ac.uk]
- 2. Clinical report: one year of treatment of Proteus syndrome with this compound (ARQ 092) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacodynamic Study of this compound in Individuals with Proteus Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. researchgate.net [researchgate.net]
Navigating Miransertib-Induced Side Effects: A Technical Support Center for Researchers
For Immediate Use By Research Professionals
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on mitigating the side effects associated with Miransertib (also known as ARQ 092 or MK-7075), a potent and selective allosteric pan-AKT inhibitor. The information is presented in a question-and-answer format, with detailed troubleshooting guides and experimental protocols to address specific issues encountered during preclinical and clinical research.
This compound's mechanism of action, inhibiting the PI3K/AKT/mTOR signaling pathway, is crucial for its therapeutic effects in conditions like PIK3CA-Related Overgrowth Spectrum (PROS) and Proteus Syndrome. However, this inhibition can also lead to a range of on-target side effects. This guide is designed to equip research personnel with the necessary information to anticipate, monitor, and manage these adverse events, ensuring the safety of research subjects and the integrity of experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally bioavailable, allosteric inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1] By binding to a site distinct from the ATP-binding pocket, it locks AKT in a closed, inactive conformation, thereby preventing its phosphorylation and activation. This leads to the inhibition of the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in various cancers and overgrowth syndromes, playing a key role in cell proliferation, survival, and metabolism.[2][3]
Q2: What are the most common side effects observed with this compound in research studies?
A2: Based on clinical trial data, particularly the MOSAIC study (NCT03094832), the most frequently reported drug-related adverse events include decreased neutrophil count, increased blood insulin, and stomatitis.[4][5][6] Other observed side effects encompass hyperglycemia, skin rash, nausea, dry mouth, and elevations in liver enzymes (AST and ALT).[7][8]
Q3: Are there established guidelines for dose modification of this compound in response to adverse events?
A3: Yes, the clinical trial protocol for the MOSAIC study (NCT03094832) provides specific guidelines for dose interruption and reduction for drug-related toxicities, including hyperglycemia.[3] For other adverse events, a general approach of withholding the dose until recovery to Grade 1 or baseline is recommended, followed by restarting at the same or a reduced dose level.[3] Persistent or severe toxicities may necessitate permanent discontinuation. For a detailed breakdown, please refer to the Troubleshooting Guides section.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the key concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Troubleshooting Guides
This section provides detailed troubleshooting for the most common this compound-induced side effects.
Hyperglycemia and Increased Insulin
Issue: Elevated blood glucose and/or insulin levels are detected during routine monitoring.
Background: AKT is a key component of the insulin signaling pathway. Its inhibition by this compound can lead to insulin resistance and subsequent hyperglycemia.
Troubleshooting Steps & Management Protocol:
| Severity (CTCAE Grade) | Fasting Glucose (mg/dL) | Recommended Action |
| Grade 1 | >ULN - 160 | Continue this compound at the current dose. Initiate daily home glucose monitoring (alternating between pre-breakfast and pre-dinner). No immediate pharmacological intervention is typically required.[3] |
| Grade 2 | 161 - 250 | Withhold this compound until glucose levels recover to ≤ Grade 1. If recovery occurs within 21 days, restart at the same dose. If it recurs, restart at a reduced dose. Consider dietary counseling for a low-carbohydrate diet.[3] |
| Grade 3 | 251 - 500 | Withhold this compound until recovery to ≤ Grade 1. Restart at a reduced dose. Initiate or intensify anti-diabetic medication (e.g., metformin) as per institutional guidelines.[3] |
| Grade 4 | >500 | Withhold this compound. Manage as a medical emergency with hydration and potentially insulin therapy. If the subject recovers, consider restarting at a significantly reduced dose only after careful risk-benefit assessment. Permanent discontinuation may be necessary.[3] |
Experimental Protocol: Blood Glucose Monitoring
-
Frequency:
-
Baseline: Fasting blood glucose (FBG) and HbA1c should be measured before initiating this compound.
-
During Treatment: FBG should be monitored at least weekly for the first cycle, then every 2-4 weeks for subsequent cycles, or as clinically indicated. More frequent monitoring is required if hyperglycemia is detected.
-
-
Sample Collection:
-
For FBG, subjects should fast for at least 8 hours.
-
Capillary blood from a fingerstick can be used for point-of-care glucose meters.
-
Venous blood samples should be collected in fluoride-oxalate tubes for laboratory analysis to confirm abnormal point-of-care readings.
-
-
Analysis:
-
Use a calibrated glucometer for routine monitoring.
-
Laboratory analysis of plasma glucose provides a more accurate measurement.
-
Neutropenia
Issue: A decrease in the absolute neutrophil count (ANC) is observed in complete blood count (CBC) results.
Background: The PI3K/AKT pathway is involved in the proliferation and survival of hematopoietic progenitor cells. Inhibition of this pathway can lead to myelosuppression, including neutropenia.
Troubleshooting Steps & Management Protocol:
| Severity (CTCAE Grade) | Absolute Neutrophil Count (ANC) (cells/µL) | Recommended Action |
| Grade 1 | 1,500 to < LLN | Continue this compound at the current dose. Monitor ANC with each cycle. |
| Grade 2 | 1,000 to < 1,500 | Continue this compound at the current dose. Increase monitoring frequency to every 2 weeks. |
| Grade 3 | 500 to < 1,000 | Withhold this compound until ANC recovers to ≥ 1,500 cells/µL. Resume at the next lower dose level. |
| Grade 4 | < 500 | Withhold this compound until ANC recovers to ≥ 1,500 cells/µL. Resume at the next lower dose level. Consider G-CSF support if clinically indicated (e.g., febrile neutropenia). |
Experimental Protocol: Absolute Neutrophil Count (ANC) Measurement
-
Sample Collection:
-
Collect 2-3 mL of whole blood in an EDTA (purple top) tube.
-
Ensure proper mixing to prevent clotting.
-
-
Analysis:
-
Perform a complete blood count (CBC) with a differential using an automated hematology analyzer.
-
The analyzer will provide the total white blood cell (WBC) count and the percentage of neutrophils.
-
-
Calculation:
-
ANC = Total WBC count × (% segmented neutrophils + % band neutrophils) / 100.
-
Modern hematology analyzers often report the ANC directly.
-
Stomatitis
Issue: Research subjects develop painful sores or inflammation in the mouth.
Background: The PI3K/AKT/mTOR pathway is important for the proliferation and integrity of the oral mucosa. Inhibition can disrupt this process, leading to the development of aphthous-like ulcers.
Troubleshooting Steps & Management Protocol:
| Severity (CTCAE Grade) | Clinical Presentation | Recommended Action |
| Grade 1 | Asymptomatic or mild symptoms; no intervention indicated. | Initiate prophylactic measures: maintain good oral hygiene (soft-bristle toothbrush, bland rinses with saline or sodium bicarbonate). Advise avoidance of spicy, acidic, or hard foods. |
| Grade 2 | Moderate pain, not interfering with oral intake; modified diet indicated. | Withhold this compound until recovery to ≤ Grade 1. Resume at the same dose. If it recurs, resume at a reduced dose. Initiate topical treatments such as "magic mouthwash" (containing a local anesthetic, antihistamine, and antacid) or topical corticosteroids (e.g., dexamethasone rinse). |
| Grade 3 | Severe pain, interfering with oral intake. | Withhold this compound until recovery to ≤ Grade 1. Resume at a reduced dose. Consider systemic analgesics. Ensure adequate hydration and nutritional support. |
| Grade 4 | Life-threatening consequences; urgent intervention indicated. | Permanently discontinue this compound. Hospitalization may be required for intravenous hydration, nutritional support, and pain management. |
Experimental Protocol: Oral Mucositis Assessment
-
Frequency:
-
Perform a baseline oral assessment before starting this compound.
-
Visually inspect the oral cavity at each study visit.
-
Instruct subjects to report any oral discomfort or lesions immediately.
-
-
Assessment:
-
Use a standardized grading scale such as the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) for oral mucositis.
-
Document the size, number, and location of any lesions.
-
Assess the impact on the subject's ability to eat, drink, and speak.
-
Summary of Quantitative Data on this compound-Induced Adverse Events
The following table summarizes the incidence of drug-related adverse events from the MOSAIC Phase 1/2 study (NCT03094832) in 49 participants with PROS or Proteus syndrome.[4][5][6]
| Adverse Event | Number of Participants (%) | Grade ≥3 Event (%) |
| Any Drug-Related AE | 23 (46.9%) | 1 (2.0%) |
| Decreased Neutrophil Count | 6 (12.2%) | 0 (0%) |
| Increased Blood Insulin | 5 (10.2%) | 0 (0%) |
| Stomatitis | 5 (10.2%) | 0 (0%) |
| Deep Vein Thrombosis | 1 (2.0%) | 1 (2.0%) |
Disclaimer: This technical support center is intended for informational purposes for research professionals and is not a substitute for the official study protocol or clinical judgment. All management of adverse events should be conducted in accordance with the approved research protocol, institutional guidelines, and in consultation with the principal investigator and a qualified medical professional.
References
- 1. astrazeneca.ca [astrazeneca.ca]
- 2. drugs.com [drugs.com]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Safety findings from the phase 1/2 MOSAIC study of this compound for patients with PIK3CA-related overgrowth spectrum or Proteus syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety findings from the phase 1/2 MOSAIC study of this compound for patients with PIK3CA-related overgrowth spectrum or Proteus syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical report: one year of treatment of Proteus syndrome with this compound (ARQ 092) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
Miransertib Technical Support Center: Enhancing the Therapeutic Window
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Miransertib (ARQ 092), a potent and selective allosteric pan-AKT inhibitor. Our goal is to help you navigate potential challenges and enhance the therapeutic window in your preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable, allosteric inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3).[1] It binds to a region of the kinase outside of the ATP-binding pocket, leading to conformational changes that prevent AKT phosphorylation and activation.[2] By inhibiting AKT, this compound blocks downstream signaling in the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, survival, and metabolism.[3][4]
Q2: In which cell lines is this compound most effective?
This compound has shown potent anti-proliferative activity in a variety of cancer cell lines, particularly those with activating mutations in the PI3K/AKT pathway (e.g., PIK3CA or AKT1 mutations).[5] Its efficacy is notable in cell lines derived from endometrial, breast, colorectal, and hematological cancers.
Q3: What are the recommended concentrations for in vitro experiments?
The effective concentration of this compound can vary depending on the cell line and the duration of treatment. The IC50 values for inhibiting the kinase activity of the AKT isoforms are in the low nanomolar range. For cell-based assays, a common concentration range to test for inhibition of AKT phosphorylation (p-AKT) is 50-500 nM.[6] For anti-proliferative effects, a broader range should be evaluated, as higher concentrations may be required.
Q4: How should I prepare this compound for in vitro experiments?
This compound is soluble in DMSO.[7] For cell culture experiments, it is recommended to prepare a concentrated stock solution in fresh, anhydrous DMSO (e.g., 10-20 mM). This stock solution can then be diluted in cell culture medium to the desired final concentration. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No inhibition of p-AKT observed in Western blot. | Inactive compound: Improper storage or handling of this compound. | Store this compound stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment. |
| Suboptimal antibody performance: The primary or secondary antibody may not be effective. | Use a validated antibody for p-AKT (e.g., p-AKT Ser473) and total AKT. Include positive and negative controls in your Western blot experiment. | |
| Insufficient treatment time or concentration: The concentration or duration of this compound treatment may be too low for the specific cell line. | Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting p-AKT in your cell line. | |
| High background in Western blot. | Non-specific antibody binding: The antibody may be cross-reacting with other proteins. | Increase the stringency of your wash steps and use a suitable blocking buffer (e.g., 5% BSA in TBST). |
| Unexpected cell death at low concentrations. | Off-target effects: this compound may have off-target activities at higher concentrations. | Characterize the mechanism of cell death (apoptosis vs. necrosis). Consider using a more specific inhibitor or a combination of lower doses of different inhibitors. |
| Cell line sensitivity: The cell line being used may be particularly sensitive to AKT inhibition. | Perform a careful dose-response curve to determine the EC50 for cell viability and use concentrations below this for mechanistic studies where cell death is not the primary endpoint. | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Changes in cell density, passage number, or media components can affect cellular response. | Standardize your cell culture protocols, including seeding density and passage number. Ensure consistent quality of reagents. |
| Inaccurate drug concentration: Errors in preparing stock solutions or dilutions. | Carefully prepare and verify the concentrations of your this compound solutions. | |
| Hyperglycemia observed in in vivo models. | On-target effect of AKT inhibition: Inhibition of AKT disrupts insulin signaling and glucose metabolism.[6][8] | In preclinical models, this can be managed by dietary interventions such as a low-carbohydrate diet or fasting prior to drug administration.[7][9] |
Enhancing the Therapeutic Window: Combination Strategies
A key approach to enhancing the therapeutic window of this compound is through combination with other therapeutic agents. This can allow for lower, less toxic doses of each drug while achieving a synergistic or additive anti-tumor effect.
Preclinical Combination Therapy Data with this compound
| Combination Agent | Cancer Model | Key Findings |
| Trametinib (MEK inhibitor) | Vemurafenib-resistant melanoma PDX | Combination reduced tumor growth by 73% compared to 26% for trametinib alone and 16% for this compound alone.[10] |
| Endometrial PDX | Combination reduced tumor growth by 67% compared to 43% for either drug alone.[10] | |
| Paclitaxel (Chemotherapy) | Mouse xenograft models | Combination reduced tumor growth by up to 85% compared to less than 50% for single agents.[10] |
| Trastuzumab (HER2 inhibitor) | Mouse xenograft models | Combination reduced tumor growth by up to 92% compared to less than 50% for single agents.[10] |
| Lapatinib (HER2/EGFR inhibitor) | Mouse xenograft models | Combination reduced tumor growth by up to 73% compared to less than 50% for single agents.[10] |
| Anti-PD-1 Antibody | Syngeneic mouse CT-26 colon tumor model | Combination showed superior anti-tumor activity compared to single agents.[10] |
Experimental Protocols
Detailed Protocol: Western Blot for Phospho-AKT (Ser473) Inhibition
This protocol describes the assessment of this compound's ability to inhibit AKT phosphorylation in a human cancer cell line (e.g., MDA-MB-468).
1. Cell Culture and Treatment:
-
Seed MDA-MB-468 cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) or vehicle control (DMSO).
-
Incubate the cells for a predetermined time (e.g., 2, 6, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
2. Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a protein ladder to determine molecular weights.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-AKT (Ser473) (e.g., from Cell Signaling Technology, #4060) diluted in blocking buffer overnight at 4°C with gentle agitation.[11]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
7. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total AKT (e.g., from Cell Signaling Technology, #2920) or a housekeeping protein like β-actin or GAPDH.[11]
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Calculate the ratio of p-AKT to total AKT for each treatment condition.
Visualizations
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are Akt inhibitor and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. precisionfda.org [precisionfda.org]
- 5. researchgate.net [researchgate.net]
- 6. Hyperglycemia Associated With Targeted Oncologic Treatment: Mechanisms and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization, management, and risk factors of hyperglycemia during PI3K or AKT inhibitor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacodynamic Study of this compound in Individuals with Proteus Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Pan-AKT Inhibitory Effects of Miransertib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Miransertib (also known as ARQ 092 and MK-7075) with other pan-AKT inhibitors, supported by experimental data. It is designed to assist researchers in evaluating the potent and selective inhibitory effects of this compound on the AKT signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][2] Dysregulation of this pathway is a key driver in various cancers and overgrowth syndromes.[1][2][3]
Comparative Efficacy of Pan-AKT Inhibitors
This compound is a potent, orally bioavailable, allosteric inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3).[4][5][6][7][8] Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), has been benchmarked against other well-characterized pan-AKT inhibitors. The following table summarizes the in vitro potencies of this compound and its alternatives.
| Inhibitor | AKT1 IC50 (nM) | AKT2 IC50 (nM) | AKT3 IC50 (nM) | Mechanism of Action |
| This compound (ARQ 092) | 2.7 - 5.0[4][6][7][9][10] | 4.5 - 14[4][6][7][9] | 8.1 - 16[4][6][7][9] | Allosteric, Non-ATP Competitive[1][7] |
| MK-2206 | 5 - 8[11][12][13][14] | 12[11][12][13][14] | 65[11][12][13][14] | Allosteric[11][12][13][14] |
| Ipatasertib (GDC-0068) | 5[1][15][16] | 18[1][15][16] | 8[1][15][16] | ATP-Competitive[5][15] |
| Capivasertib (AZD5363) | 3[4][9][17] | 7 - 8[4][9][17] | 7 - 8[4][9][17] | ATP-Competitive[9] |
Visualizing the Mechanism and Workflow
To understand the context of this compound's action, the following diagrams illustrate the PI3K/AKT signaling pathway and a typical experimental workflow for validating a pan-AKT inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize pan-AKT inhibitors like this compound.
Biochemical Kinase Activity Assay (LanthaScreen™ Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the inhibition of AKT kinase activity in a cell-free system.
-
Materials:
-
Recombinant human AKT1, AKT2, and AKT3 enzymes
-
Fluorescently labeled peptide substrate
-
ATP
-
Terbium-labeled anti-phospho-substrate antibody
-
Kinase reaction buffer
-
This compound and other inhibitors of interest
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor in kinase reaction buffer.
-
Add the kinase and the fluorescently labeled peptide substrate to the wells of the assay plate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[4]
-
Stop the reaction by adding a solution containing EDTA and the terbium-labeled anti-phospho-substrate antibody.[4]
-
Incubate for 30-60 minutes at room temperature to allow for antibody binding.[4]
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 495 nm and 520 nm).
-
Calculate the TR-FRET ratio and plot the inhibitor concentration versus the ratio to determine the IC50 value.
-
Western Blot Analysis of AKT Phosphorylation
This technique is used to assess the inhibition of AKT phosphorylation and its downstream targets in a cellular context.
-
Materials:
-
Cancer cell lines (e.g., those with known PI3K/AKT pathway mutations)
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-phospho-AKT (Thr308), anti-total AKT, anti-phospho-GSK3β, anti-phospho-PRAS40)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the AKT inhibitor for a specified duration (e.g., 2-24 hours).
-
Lyse the cells in ice-cold lysis buffer.[14]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[1][15]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[1][15]
-
Wash the membrane three times with TBST for 5-10 minutes each.[15]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane again as in step 10.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total AKT or a housekeeping protein like β-actin or GAPDH.[15]
-
Cell Viability Assay
These assays determine the effect of the inhibitor on cell proliferation and survival.
-
Materials:
-
Cancer cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
AKT inhibitor
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
-
Procedure:
-
Seed cells at a predetermined density in a 96-well plate and allow them to attach overnight.[12]
-
Treat the cells with a range of concentrations of the AKT inhibitor.
-
Incubate the cells for a specified period (e.g., 48-72 hours).[12]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the reagent by viable cells.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).
-
References
- 1. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of PI3K/Akt pathway inhibition-mediated G1 arrest on chemosensitization in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. AKT Inhibitors: The Road Ahead to Computational Modeling-Guided Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. aacrjournals.org [aacrjournals.org]
- 13. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 14. resources.novusbio.com [resources.novusbio.com]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of novel natural inhibitors targeting AKT Serine/Threonine Kinase 1 (AKT1) by computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Miransertib and Other Leading AKT Inhibitors
The serine/threonine kinase AKT is a critical node in the PI3K/AKT/mTOR signaling pathway, a cascade frequently dysregulated in various cancers and overgrowth syndromes. Its central role in promoting cell proliferation, survival, and migration has made it a prime target for therapeutic intervention. This guide provides a detailed comparison of Miransertib (ARQ 092), an allosteric AKT inhibitor, with other prominent AKT inhibitors in clinical development, including Capivasertib, Ipatasertib, and MK-2206. The comparison focuses on their mechanism of action, potency, selectivity, and available clinical data, supported by experimental methodologies.
Introduction to AKT Inhibition Strategies
AKT inhibitors are broadly classified into two main categories based on their mechanism of action:
-
Allosteric Inhibitors: These molecules, such as this compound and MK-2206, bind to a regulatory site on the AKT protein, distinct from the ATP-binding pocket.[1] This binding locks the kinase in an inactive conformation, preventing its activation and phosphorylation.[1]
-
ATP-Competitive Inhibitors: These inhibitors, including Capivasertib and Ipatasertib, bind directly to the ATP-binding pocket of the AKT kinase domain, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.[2][3]
The PI3K/AKT/mTOR Signaling Pathway
The diagram below illustrates the central role of AKT in this critical signaling pathway and the point of intervention for AKT inhibitors.
References
- 1. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijfmr.com [ijfmr.com]
- 3. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Miransertib, a pan-AKT inhibitor, with other targeted therapies for the treatment of PIK3CA-Related Overgrowth Spectrum (PROS). The information is intended for a scientific audience to facilitate research and drug development efforts in this rare disease space.
Introduction to PIK3A-Related Overgrowth Spectrum (PROS)
PIK3CA-related overgrowth spectrum (PROS) is a group of rare disorders caused by somatic mutations in the PIK3CA gene, leading to hyperactivation of the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway.[1][2] This pathway is crucial for cellular growth, proliferation, and survival. Its dysregulation in PROS results in mosaic, disproportionate overgrowth of various tissues.[1][2] Traditional management of PROS has largely been supportive, involving surgical debulking and other interventions to manage symptoms and complications. However, the elucidation of the underlying molecular mechanism has paved the way for the development of targeted therapies. This guide focuses on a comparison of the clinical data available for three key targeted agents: this compound (an AKT inhibitor), Alpelisib (a PI3Kα inhibitor), and Sirolimus (an mTOR inhibitor).
Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a critical signaling cascade downstream of receptor tyrosine kinases. In PROS, a somatic activating mutation in PIK3CA leads to the constitutive activation of this pathway, driving cellular proliferation and overgrowth. The targeted therapies discussed in this guide each inhibit a key kinase in this pathway.
-
Alpelisib is a selective inhibitor of the p110α catalytic subunit of PI3K, which is encoded by the PIK3CA gene. By directly targeting the mutated protein, Alpelisib aims to block the signaling cascade at its origin.
-
This compound is a pan-AKT inhibitor, targeting all three isoforms of the AKT serine/threonine kinase (AKT1, AKT2, and AKT3). AKT is a central node in the pathway, downstream of PI3K.
-
Sirolimus (also known as rapamycin) is an inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that acts further downstream of AKT.
Quantitative Data Comparison
The following tables summarize the available quantitative data from clinical studies of this compound, Alpelisib, and Sirolimus in patients with PROS. It is important to note that direct head-to-head comparative trials are lacking, and the data presented are from separate studies with different designs.
Table 1: Efficacy of Targeted Therapies in PROS
| Metric | This compound (MOSAIC Study) | Alpelisib (EPIK-P1 Study) | Sirolimus (Pooled Analysis) |
| Primary Efficacy Endpoint | Not formally assessed due to study design limitations[3] | 27% of patients had a radiological response at Week 24 (≥20% reduction in target lesion volume)[4] | -7.2% mean change in total tissue volume at affected sites over 26 weeks[5] |
| Proportion of Responders | Data not available | 38% of patients with complete cases achieved a ≥20% reduction in target lesion volume at 24 weeks[6] | Data not available in this format |
| Lesion Volume Change | Not reported | 74% of patients showed some reduction in target lesion volume, with a mean reduction of 13.7%[6] | -7.2% mean change at affected sites[5] |
| Patient-Reported Outcomes | Improvements in pain and quality of life reported in some cases[7][8] | At week 24, investigators reported improvements from baseline in pain (90%), fatigue (76%), vascular malformation (79%), and limb asymmetry (69%)[6] | Not systematically reported in the pooled analysis |
Table 2: Safety Profile of Targeted Therapies in PROS
| Adverse Event (AE) Profile | This compound (MOSAIC Study) | Alpelisib (EPIK-P1 Study) | Sirolimus (Pooled Analysis) |
| Any Drug-Related AE | 46.9% of participants[3] | 39% of patients[6] | 72% of participants had at least one AE related to sirolimus[5] |
| Common Drug-Related AEs (≥10%) | Decreased neutrophil count (12.2%), increased blood insulin (10.2%), stomatitis (10.2%)[3] | Diarrhea (16%), hyperglycemia (12%), aphthous ulcers (11%)[6] | Not specified in the same format, but oral ulcerations are a known side effect[2] |
| Grade 3/4 Drug-Related AEs | 2.0% (one patient with deep vein thrombosis)[3] | One adult case of cellulitis was considered treatment-related (4% of all grade 3/4 AEs)[6] | 37% of participants with AEs had grade 3 or 4 severity[5] |
| Treatment Discontinuation due to AEs | No drug-related AEs led to early study discontinuation[3] | No AEs leading to treatment discontinuation[6] | 18% of participants were withdrawn due to AEs[5] |
Experimental Protocols
This compound: The MOSAIC Study (NCT03094832)
The MOSAIC study was a Phase 1/2, multicenter, open-label trial designed to evaluate the safety and efficacy of this compound in patients with PROS or Proteus syndrome.[3]
-
Patient Population: Participants aged 2 years and older with a documented somatic PIK3CA mutation (for PROS) or AKT1 mutation (for Proteus syndrome).[3]
-
Dosing Regimen: Oral this compound at a starting dose of 15 mg/m² once daily for the first three 28-day cycles, with a potential increase to 25 mg/m² thereafter.[3]
-
Primary Outcome: The initial primary objective was to assess clinical response. However, due to challenges in standardized lesion measurement across heterogeneous presentations, the primary objective was later amended to evaluate the safety and tolerability of this compound.[3][9]
-
Efficacy Assessment: Efficacy was intended to be measured by changes in lesion size or volume from baseline using MRI and other imaging modalities. However, the lack of standardized imaging protocols and difficulties in defining lesion borders made reliable and reproducible response evaluation challenging.[9]
-
Safety Assessment: Safety and tolerability were assessed based on the frequency and severity of adverse events, graded according to the Common Terminology Criteria for Adverse Events (CTCAE) Version 4.03.[10]
Alpelisib: The EPIK-P1 Study (NCT04285723)
EPIK-P1 was a retrospective chart review of pediatric and adult patients with PROS who received alpelisib through a compassionate use program.[11][12]
-
Patient Population: Patients aged 2 years and older with a confirmed PIK3CA mutation and severe or life-threatening PROS manifestations requiring systemic therapy.[12]
-
Dosing Regimen: Alpelisib was administered orally once daily, with doses ranging from 50 mg to 250 mg based on age and clinical factors.[4]
-
Primary Outcome: The proportion of patients with a radiological response at week 24, defined as a ≥20% reduction from baseline in the sum of measurable target lesion volumes.[4][13]
-
Efficacy Assessment: Lesion volume was assessed by blinded independent central review of imaging studies. Clinical benefit was also assessed through investigator-reported improvements in PROS-related signs and symptoms.[4][6]
-
Safety Assessment: Safety data was collected from patient medical charts, including the incidence and severity of adverse events.[4]
Sirolimus: Pooled Analysis of Open-Label Studies
This study pooled data from three open-label studies conducted at different centers with a common protocol.[5][14]
-
Patient Population: Thirty-nine participants with molecularly confirmed PROS and evidence of progressive overgrowth.[5][14]
-
Dosing Regimen: Low-dose oral sirolimus, with a target plasma concentration of 2-6 ng/mL.[14]
-
Study Design: A non-randomized, open-label design with a 26-week observational run-in period to measure baseline growth, followed by a 26-week treatment period with sirolimus.[14]
-
Primary Outcome: The change in tissue volume at affected and unaffected sites, measured by dual-energy X-ray absorptiometry (DXA).[5][14]
-
Safety Assessment: Adverse events were recorded and graded, with serious adverse events specifically defined and reviewed by an international committee.[14]
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. Sirolimus Adverse Event Profile in a Non-Clinical Trial Cohort of Heart Transplantation Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety findings from the phase 1/2 MOSAIC study of this compound for patients with PIK3CA-related overgrowth spectrum or Proteus syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FDA Approval Summary: Alpelisib for PIK3CA-related Overgrowth Spectrum (PROS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of low-dose sirolimus in the PIK3CA-related overgrowth spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. novartis.com [novartis.com]
- 7. Clinical report: one year of treatment of Proteus syndrome with this compound (ARQ 092) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Safety findings from the phase 1/2 MOSAIC study of this compound for patients with PIK3CA-related overgrowth spectrum or Proteus syndrome | springermedizin.de [springermedizin.de]
- 10. Safety findings from the phase 1/2 MOSAIC study of this compound for patients with PIK3CA-related overgrowth spectrum or Proteus syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alpelisib for treatment of patients with PIK3CA-related overgrowth spectrum (PROS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. multivu.com [multivu.com]
- 13. FDA Approval Summary: Alpelisib for PIK3CA-Related Overgrowth Spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safety and efficacy of low-dose sirolimus in the PIK3CA-related overgrowth spectrum - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Miransertib's Therapeutic Effects in Multiple Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic effects of Miransertib (also known as ARQ 092 and MK-7075), a potent and selective allosteric pan-AKT inhibitor, across various cell lines. The data presented herein is supported by experimental findings from multiple studies, offering a cross-validated perspective on its efficacy and mechanism of action. We will delve into its performance against other alternative inhibitors and provide detailed experimental protocols for key assays.
This compound is an orally bioavailable small molecule that targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3), a central node in the PI3K/AKT/mTOR signaling pathway.[1][2][3] Dysregulation of this pathway is a frequent event in cancer and certain overgrowth syndromes, making AKT a compelling therapeutic target.[3][4] this compound has shown promise in preclinical and clinical settings for conditions such as PIK3CA-Related Overgrowth Spectrum (PROS), Proteus Syndrome, and various cancers harboring mutations in the PI3K/AKT pathway.[5][6][7]
Data Presentation: Comparative Efficacy of this compound
The following tables summarize the quantitative data on this compound's inhibitory and anti-proliferative activities in different cell lines, including comparisons with other relevant inhibitors.
| Table 1: this compound Inhibitory Potency (IC50) | ||
| Target | Cell Line/Assay Condition | IC50 (nM) |
| AKT1 | Biochemical Assay | 2.7 - 5.0[1][2] |
| AKT2 | Biochemical Assay | 4.5 - 14[1][2] |
| AKT3 | Biochemical Assay | 8.1 - 16[1][2] |
| p-PRAS40 (T246) | - | 310[1] |
| Cell Line | Condition | IC50 (µM) |
| MDA-MB-231 (Breast Cancer) | Cell Viability | Not specified, but less sensitive than MDA-MB-468[8] |
| MDA-MB-468 (Breast Cancer) | Cell Viability | More sensitive to allosteric inhibitors than MDA-MB-231[8] |
| AN3CA (Endometrial Cancer) | Not specified | Not specified, but shows potent anti-proliferative activity[1] |
| A2780 (Ovarian Cancer) | Not specified | Not specified, but shows potent anti-proliferative activity[1] |
| Hep3B (Hepatocellular Carcinoma) | Cell Proliferation | Not specified, but significant suppression observed[9] |
| Table 2: Comparative Anti-Proliferative Effects of this compound and Other Inhibitors in PROS Patient-Derived Fibroblasts | |||
| Inhibitor | Concentration | Effect on AKT Phosphorylation | Effect on Cell Proliferation (72h) |
| This compound (ARQ 092) | 0.5, 1, and 2.5 µM | Blunted phosphorylation of AKT and downstream targets | Inhibited proliferation |
| Rapamycin | 100 nM | Did not decrease AKT phosphorylation | - |
| Wortmannin | Not specified | - | Less effective and more cytotoxic than this compound |
| LY249002 | Not specified | - | - |
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.
Signaling Pathway of this compound
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for assessing cell viability after this compound treatment.
Experimental Workflow: Western Blotting
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ern-ithaca.eu [ern-ithaca.eu]
- 3. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AKT Inhibitors: New Weapons in the Fight Against Breast Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical experience with the AKT1 inhibitor this compound in two children with PIK3CA-related overgrowth syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety findings from the phase 1/2 MOSAIC study of this compound for patients with PIK3CA-related overgrowth spectrum or Proteus syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
Independent Verification of Miransertib's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Miransertib, a selective allosteric inhibitor of the AKT pathway, with other prominent AKT inhibitors. The information presented is supported by experimental data to aid in the independent verification of its mechanism of action.
This compound (also known as ARQ 092) is a potent, orally available inhibitor that targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2] Its allosteric mechanism of action distinguishes it from many ATP-competitive inhibitors.[3][4] this compound is currently under investigation for the treatment of cancers with activating mutations in the PI3K/AKT pathway and rare overgrowth syndromes such as Proteus syndrome and PIK3CA-Related Overgrowth Spectrum (PROS).[5]
Comparative Analysis of AKT Inhibitors
To provide a clear comparison of this compound with other well-characterized AKT inhibitors, the following tables summarize their key features and in vitro potency. The alternatives included are Ipatasertib (GDC-0068), Capivasertib (AZD5363), and MK-2206, which represent both ATP-competitive and allosteric mechanisms of inhibition.
Table 1: Comparison of this compound and Alternative AKT Inhibitors
| Feature | This compound (ARQ 092) | Ipatasertib (GDC-0068) | Capivasertib (AZD5363) | MK-2206 |
| Mechanism of Action | Allosteric Inhibitor[1][3] | ATP-Competitive Inhibitor[3] | ATP-Competitive Inhibitor[6] | Allosteric Inhibitor[3] |
| Target | Pan-AKT (AKT1, AKT2, AKT3)[2] | Pan-AKT (AKT1, AKT2, AKT3) | Pan-AKT (AKT1, AKT2, AKT3)[6] | Pan-AKT (AKT1, AKT2)[3] |
| Binding Site | Pleckstrin homology (PH) domain | ATP-binding pocket of the kinase domain[6] | ATP-binding pocket of the kinase domain[6] | Pleckstrin homology (PH) domain |
| Effect on AKT Phosphorylation | Prevents membrane localization and subsequent phosphorylation[3] | Can lead to a paradoxical increase in AKT phosphorylation[3] | Can lead to an increase in AKT phosphorylation[7] | Prevents membrane localization and subsequent phosphorylation[3] |
Table 2: In Vitro Potency (IC50) of AKT Inhibitors against AKT Isoforms
| Inhibitor | AKT1 (nM) | AKT2 (nM) | AKT3 (nM) | Reference |
| This compound | 5.0 | 4.5 | 16 | [5] |
| Ipatasertib | 5 | 29 | 8 | [2] |
| Capivasertib | 3 | 7 | 7 | [7] |
| MK-2206 | 12 | 35 | 65 | [2] |
| Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes and is compiled from various sources. |
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and the experimental procedures used for its verification, the following diagrams are provided.
Caption: PI3K/AKT signaling pathway and points of inhibition.
Caption: Workflow for an in vitro AKT kinase inhibition assay.
Caption: Workflow for Western blot analysis of AKT pathway proteins.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the independent verification of this compound's mechanism of action.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified AKT isoforms.
Materials:
-
Purified, active AKT1, AKT2, and AKT3 enzymes
-
Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[8]
-
AKT peptide substrate (e.g., a peptide containing the AKT recognition motif)
-
ATP solution
-
This compound and other inhibitors of interest dissolved in DMSO
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or LanthaScreen™ Eu Kinase Binding Assay)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound and other test compounds in DMSO.
-
In a 384-well plate, add the diluted compounds. Include a DMSO-only control.
-
Add the purified AKT enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding ADP-Glo™ Reagent).[8]
-
Add the detection reagent and incubate as required.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of AKT Pathway Phosphorylation
This cell-based assay is used to determine the effect of inhibitors on the phosphorylation status of AKT and its downstream targets, providing evidence of pathway inhibition within a cellular context.
Materials:
-
Cancer cell line with a constitutively active PI3K/AKT pathway (e.g., BT474, LNCaP)
-
Cell culture medium and supplements
-
This compound and other inhibitors
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473 and Thr308), anti-total AKT, anti-phospho-S6 ribosomal protein, anti-total S6, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or other inhibitors for a specified duration (e.g., 1-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.[9]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Cell Proliferation Assay
This assay assesses the impact of AKT inhibition on the growth and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound and other inhibitors
-
96-well plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells at a low density in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound or other inhibitors. Include a vehicle-only control.
-
Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell proliferation inhibition for each concentration compared to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
References
- 1. promega.com [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATP-competitive and allosteric inhibitors induce differential conformational changes at the autoinhibitory interface of Akt | Sciety [sciety.org]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. Cell Proliferation Inhibition Assay - Creative Proteomics [creative-proteomics.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. promega.com [promega.com]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
Miransertib vs. Standard-of-Care in Proteus Syndrome: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
Proteus syndrome is an exceedingly rare and progressive disorder characterized by mosaic, disproportionate overgrowth of various tissues. The underlying cause is a somatic activating mutation in the AKT1 gene, leading to hyperactivation of the PI3K-AKT-mTOR signaling pathway. This guide provides a comparative analysis of the investigational drug Miransertib, an AKT inhibitor, against the current standard-of-care for Proteus syndrome, supported by available experimental data.
Overview of Therapeutic Strategies
This compound (ARQ 092 / MK-7075) is an oral, selective, allosteric pan-AKT inhibitor that targets the underlying molecular mechanism of Proteus syndrome by blocking the aberrant AKT signaling cascade.[1]
Standard-of-Care for Proteus syndrome is primarily supportive and palliative, focusing on managing symptoms and complications as they arise.[2][3] This multi-disciplinary approach includes surgical debulking of overgrown tissues, orthopedic procedures to address skeletal deformities, management of pain, and surveillance for deep vein thrombosis, pulmonary embolism, and tumors.[4][5]
Quantitative Data Presentation
The following tables summarize the available quantitative data on the efficacy of this compound compared to the natural progression and outcomes of standard-of-care in Proteus syndrome.
Table 1: Efficacy on Cerebriform Connective Tissue Nevus (CCTN) Growth
| Treatment | Patient Population | Efficacy Metric | Result | Citation |
| This compound | 18-year-old male (5-year follow-up) | Annualized growth rate of left plantar CCTN | 1.12% | |
| Annualized growth rate of right plantar CCTN | 1.14% | |||
| Standard-of-Care (Natural History) | 18 children with Proteus syndrome | Mean annual growth rate of plantar CCTN | 5.6% | [6] |
| Standard-of-Care (Surgical) | Case reports | Recurrence of CCTN after surgical resection | Common, with regrowth at the perimeter of the resected area | [7] |
Table 2: Impact on Patient-Reported Outcomes
| Treatment | Patient Population | Outcome Measure | Baseline Score | Post-Treatment Score | Citation |
| This compound | 18-year-old male (5-year follow-up) | Numeric Rating Scale-11 (NRS-11) for Pain (most severe in preceding 7 days) | 7/10 | 0/10 (at 5 years) | |
| Pain Interference Index (PII) (self-report) | 0.67 | Not specified, but reported as improved | |||
| Standard-of-Care (Interventional Pain Management) | 35-year-old male | Numerical Rating Scale for Pain | 8/10 | 2/10 (up to 6 months post-procedure) | [8] |
Signaling Pathway and Therapeutic Intervention
The diagram below illustrates the PI3K-AKT-mTOR signaling pathway, the point of dysregulation in Proteus syndrome, and the mechanism of action of this compound.
Experimental Protocols
This compound Clinical Trials (NCT02594215 and NCT03094832)
Study Design: These were open-label, single-arm, phase 1/2 studies to evaluate the safety, tolerability, and efficacy of this compound in patients with Proteus syndrome and PIK3CA-related overgrowth spectrum (PROS).[9][10]
Key Methodologies:
-
Dosing: Participants received oral this compound. In the phase 1 study, a dose of 5 mg/m²/day was found to achieve a 50% reduction in phosphorylated AKT in affected tissues of five out of six individuals.[11] The phase 1/2 MOSAIC study used a starting dose of 15 mg/m² daily for the first three 28-day cycles, with a subsequent increase to 25 mg/m² daily if no significant drug-related toxicities were observed.[10]
-
Efficacy Assessment:
-
Cerebriform Connective Tissue Nevus (CCTN) Measurement: The percentage of the plantar surface involved by CCTN was measured at baseline and at follow-up visits using digital photography and specialized software.
-
Patient-Reported Outcomes:
-
Numeric Rating Scale-11 (NRS-11): Patients were asked to rate their most severe pain in the preceding 7 days on an 11-point scale, where 0 represents "no pain" and 10 represents the "worst imaginable pain".[12]
-
Pain Interference Index (PII): A six-item questionnaire where patients rate how much pain has interfered with various aspects of their life in the past two weeks on a 7-point scale (0 = "not at all" to 6 = "completely").[12]
-
Patient-Reported Outcomes Measurement Information System (PROMIS): A set of patient-centered measures to evaluate physical, mental, and social health.
-
-
Standard-of-Care: Natural History and Surgical Intervention Studies
Study Design: Data for standard-of-care is primarily derived from natural history studies, case series, and case reports. These are largely observational and retrospective.
Key Methodologies:
-
Natural History of CCTN Growth: In a longitudinal study, the progression of skin lesions in patients with Proteus syndrome was assessed by comparing photographs taken during repeated visits over an average of 53 months.[13] The area of CCTN was measured to determine the rate of growth.
-
Surgical Intervention Outcomes: Case reports document the surgical management of Proteus syndrome, including the resection of CCTN. Outcomes are typically described qualitatively, noting the success of the procedure in improving function and aesthetics, and the incidence of recurrence.[7]
-
Interventional Pain Management: A case report detailed the use of multilevel zygapophyseal joint injections for axial back pain. Pain levels were assessed using a numerical rating scale before and after the procedure.[8]
Experimental Workflow for this compound Efficacy Evaluation
The following diagram outlines the typical workflow for evaluating the efficacy of this compound in a clinical trial setting.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Proteus Syndrome Follow-up: Further Outpatient Care, Further Inpatient Care, Complications [emedicine.medscape.com]
- 4. Quantifying survival in patients with Proteus syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment and management of the orthopedic and other complications of Proteus syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathogenetic insights from quantification of the cerebriform connective tissue nevus in Proteus syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Late-onset Proteus syndrome with cerebriform connective tissue nevus and subsequent development of intraductal papilloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Interventional Pain Management in Proteus Syndrome: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantifying survival in Patients with Proteus Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Proteus syndrome: a natural clinical course of Proteus syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Progressive Overgrowth of the Cerebriform Connective Tissue Nevus in Patients with Proteus Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Miransertib's performance against first-generation AKT inhibitors
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance and experimental evaluation of Miransertib in contrast to pioneering AKT inhibitors.
The serine/threonine kinase AKT is a pivotal node in intracellular signaling, governing cell survival, proliferation, and metabolism. Its frequent dysregulation in various cancers and developmental disorders has made it a prime target for therapeutic intervention. This compound (ARQ 092), a second-generation AKT inhibitor, has shown promise in clinical trials, particularly in rare overgrowth syndromes. This guide provides a comprehensive performance benchmark of this compound against first-generation AKT inhibitors, supported by experimental data and detailed methodologies for comparative evaluation.
Executive Summary
This compound distinguishes itself from first-generation AKT inhibitors through its allosteric mechanism of action, offering a different approach to pathway inhibition compared to early ATP-competitive and other non-ATP-competitive agents. This guide will delve into the specifics of this compound's performance in comparison to key first-generation inhibitors: the alkylphospholipid Perifosine, the allosteric inhibitor MK-2206, and the ATP-competitive inhibitors Ipatasertib and Capivasertib.
Data Presentation: Quantitative Performance Comparison
The following tables summarize the key performance indicators for this compound and selected first-generation AKT inhibitors, providing a clear comparison of their biochemical potency and clinical performance.
Table 1: Biochemical Potency (IC50) of AKT Inhibitors
| Inhibitor | Type | AKT1 (nM) | AKT2 (nM) | AKT3 (nM) |
| This compound | Allosteric | 2.7 | 14 | 8.1 |
| Perifosine | PH Domain-Targeting | - | - | - |
| MK-2206 | Allosteric | 5-8 | 12 | 65 |
| Ipatasertib | ATP-Competitive | 5 | 18 | 8 |
| Capivasertib | ATP-Competitive | 3 | 7 | 7 |
Note: Perifosine's primary mechanism is not direct enzymatic inhibition, and thus, comparable IC50 values for the kinase domain are not applicable. Its anti-proliferative IC50 in various cell lines ranges from 0.6 to 8.9 µM.[1][2]
Table 2: Summary of Clinical Trial Performance
| Inhibitor | Indication(s) | Key Efficacy Results | Common Grade ≥3 Adverse Events |
| This compound | Proteus Syndrome, PROS | 50% reduction in pAKT in affected tissues; some clinical improvement reported.[3][4] | Decreased neutrophil count, increased blood insulin, stomatitis, deep vein thrombosis (rare).[5] |
| Perifosine | Various solid tumors, Multiple Myeloma | Limited single-agent activity. Partial responses in some sarcoma and Waldenström's macroglobulinemia patients.[6] Ineffective as monotherapy for glioblastoma.[7] | Nausea, vomiting, diarrhea, fatigue.[8] |
| MK-2206 | Various solid tumors (e.g., breast, lung) | Limited single-agent activity in heavily pre-treated populations.[9] Clinical benefit rate of 14.3% in uterine serous carcinoma.[10] | Rash (maculopapular and acneiform), hyperglycemia, diarrhea, fatigue, mucositis.[10][11] |
| Ipatasertib | Triple-Negative Breast Cancer (TNBC), various solid tumors with AKT mutations | Did not significantly improve PFS in combination with paclitaxel in TNBC.[12] ORR of 31.3% in AKT-mutant tumors.[13] | Diarrhea, nausea, rash.[13][14] |
| Capivasertib | HR+/HER2- Advanced Breast Cancer | Significantly improved Progression-Free Survival (PFS) in combination with fulvestrant.[15][16] | Rash, diarrhea, hyperglycemia.[17] |
Mechanism of Action: A Tale of Two Strategies
First-generation AKT inhibitors largely fall into two categories based on their mechanism of action: ATP-competitive and allosteric inhibitors. This compound is an allosteric inhibitor.
-
ATP-Competitive Inhibitors (e.g., Ipatasertib, Capivasertib): These molecules bind to the ATP-binding pocket of the AKT kinase domain, directly competing with ATP and preventing the phosphorylation of downstream substrates.
-
Allosteric Inhibitors (e.g., this compound, MK-2206): These inhibitors bind to a site on the AKT protein distinct from the ATP-binding pocket, typically in the pleckstrin homology (PH) domain. This binding induces a conformational change that prevents the translocation of AKT to the cell membrane, a crucial step for its activation. This compound is a non-ATP competitive inhibitor that binds to and inhibits the activity of AKT.[18][19]
-
Perifosine: This alkylphospholipid has a more complex and less direct mechanism. It is thought to inhibit AKT by preventing its recruitment to the cell membrane, likely by disrupting lipid rafts, and may also directly interact with the PH domain.[20]
Experimental Protocols
To facilitate direct, in-house comparison of these inhibitors, the following are detailed methodologies for key experiments.
In Vitro Kinase Assay for IC50 Determination
This assay quantifies the enzymatic activity of purified AKT isoforms in the presence of varying concentrations of the inhibitor.
-
Reagents and Materials:
-
Purified, active human AKT1, AKT2, and AKT3 enzymes.
-
GSK-3 fusion protein as a substrate.
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
ATP solution.
-
ADP-Glo™ Kinase Assay kit or similar.
-
Test inhibitors (this compound and first-generation inhibitors) dissolved in DMSO.
-
384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 384-well plate, add 1 µL of each inhibitor dilution (or DMSO for control).
-
Add 2 µL of a solution containing the AKT enzyme and GSK-3 substrate in kinase buffer.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure ADP production using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blotting for Downstream Target Inhibition
This method assesses the ability of an inhibitor to block the phosphorylation of downstream AKT targets in a cellular context.
-
Reagents and Materials:
-
Cancer cell line with a constitutively active PI3K/AKT pathway (e.g., PTEN-null or PIK3CA-mutant).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-phospho-AKT (Thr308), anti-total AKT, anti-phospho-PRAS40 (Thr246), anti-total PRAS40, anti-phospho-GSK3β (Ser9), anti-total GSK3β, and an antibody for a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the AKT inhibitors for a specified time (e.g., 2-24 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of the inhibitors on the proliferation and viability of cancer cells.
-
Reagents and Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
96-well plates.
-
Test inhibitors dissolved in DMSO.
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Solubilization buffer (for MTT assay).
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the AKT inhibitors. Include a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 72-96 hours).
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization buffer and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Follow the manufacturer's protocol to measure the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Mandatory Visualizations
PI3K/AKT Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Clinical report: one year of treatment of Proteus syndrome with this compound (ARQ 092) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic Study of this compound in Individuals with Proteus Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety findings from the phase 1/2 MOSAIC study of this compound for patients with PIK3CA-related overgrowth spectrum or Proteus syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Perifosine: Update on a Novel Akt Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase II trial of an AKT inhibitor (perifosine) for recurrent glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Phase II trial of AKT inhibitor MK-2206 in patients with advanced breast cancer who have tumors with PIK3CA or AKT mutations, and/or PTEN loss/PTEN mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase II study of MK-2206, an AKT inhibitor, in uterine serous carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MK-2206 and Standard Neoadjuvant Chemotherapy Improves Response in Patients With Human Epidermal Growth Factor Receptor 2–Positive and/or Hormone Receptor–Negative Breast Cancers in the I-SPY 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ascopubs.org [ascopubs.org]
- 14. ascopubs.org [ascopubs.org]
- 15. Capivasertib plus Faslodex significantly improved progression-free survival vs. Faslodex in CAPItello-291 Phase III trial in advanced HR-positive breast cancer [astrazeneca.com]
- 16. Population Pharmacokinetics and Exposure–Response Analyses for Capivasertib in Combination With Fulvestrant in Patients With Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Miransertib and MK-2206: Allosteric AKT Inhibitors
In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical signaling node frequently dysregulated in human cancers. The serine/threonine kinase AKT, a central component of this pathway, has emerged as a key therapeutic target. Among the inhibitors developed to target AKT, allosteric inhibitors that bind to a site distinct from the ATP-binding pocket offer a unique mechanism of action. This guide provides a head-to-head in vitro comparison of two prominent allosteric AKT inhibitors: Miransertib (also known as ARQ 092) and MK-2206.
This comparison is intended for researchers, scientists, and drug development professionals, offering a concise overview of the inhibitors' performance based on available experimental data.
Mechanism of Action
Both this compound and MK-2206 are allosteric inhibitors of AKT.[1] They function by binding to a pocket formed by the pleckstrin homology (PH) and kinase domains of AKT, stabilizing the enzyme in an inactive conformation. This prevents the recruitment of AKT to the plasma membrane and subsequent phosphorylation and activation.[1] By inhibiting AKT, these compounds block downstream signaling, leading to decreased cell proliferation and increased apoptosis in cancer cells with an activated PI3K/AKT pathway.[2][3]
Comparative In Vitro Potency
The in vitro potency of this compound and MK-2206 has been evaluated in various assays, including enzymatic assays against purified AKT isoforms and cell-based proliferation assays.
Enzymatic Activity (IC50)
The half-maximal inhibitory concentration (IC50) against the three AKT isoforms provides a direct measure of the inhibitors' potency at the molecular level.
| Inhibitor | AKT1 (IC50) | AKT2 (IC50) | AKT3 (IC50) |
| This compound (ARQ 092) | 2.7 nM[4] | 14 nM[4] | 8.1 nM[4] |
| MK-2206 | ~8 nM[3] | ~12 nM[3] | ~65 nM[3] |
Table 1: Comparison of IC50 values of this compound and MK-2206 against the three AKT isoforms in cell-free enzymatic assays.
Anti-proliferative Activity in Cancer Cell Lines
The anti-proliferative effects of these inhibitors are often assessed in a panel of cancer cell lines with different genetic backgrounds. A direct comparison in the MCF-7 breast cancer cell line, which harbors a PIK3CA mutation, showed that MK-2206 had an IC50 of approximately 2.25 µM.[5] While a direct comparative IC50 for this compound in MCF-7 cells from the same study is not available, it has been shown to be potent in cell lines with PIK3CA/PIK3R1 mutations.[6] In a separate study, MK-2206 demonstrated a median relative IC50 of 2.2 µM across a panel of pediatric cancer cell lines.[7]
Inhibition of AKT Signaling Pathway
The efficacy of AKT inhibitors is further determined by their ability to suppress the phosphorylation of AKT and its downstream substrates.
A direct comparison of this compound and MK-2206 on the inhibition of AKT phosphorylation at Ser473 was performed in several cancer cell lines. In MDA-MB-453, NCI-H1650, and KU-19-19 cells, both inhibitors demonstrated a concentration-dependent reduction in p-AKT levels.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and MK-2206.
Cell Viability Assay (e.g., MTT or SRB Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or MK-2206 (e.g., 0.01 to 10 µM) for a specified duration, typically 72 to 96 hours.[3][7]
-
Cell Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals. The crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
SRB Assay: Cells are fixed with trichloroacetic acid, washed, and stained with sulforhodamine B dye. The bound dye is then solubilized, and the absorbance is read.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50), the concentration of the drug that causes 50% inhibition of cell growth, is calculated from the dose-response curves.
Western Blotting for AKT Pathway Inhibition
-
Cell Lysis: Cells are treated with the inhibitors for a defined period (e.g., 2 hours)[6], then washed with PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[8]
-
The membrane is then incubated with primary antibodies against phospho-AKT (Ser473/Thr308), total AKT, phospho-PRAS40, and other downstream targets overnight at 4°C.[6]
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanism and Workflow
To better understand the context of this comparison, the following diagrams illustrate the signaling pathway and a typical experimental workflow.
Caption: The PI3K/AKT/mTOR signaling pathway with points of inhibition for this compound and MK-2206.
Caption: A typical experimental workflow for the in vitro comparison of AKT inhibitors.
References
- 1. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Effects of an oral allosteric AKT inhibitor (MK-2206) on human nasopharyngeal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification and development of a subtype-selective allosteric AKT inhibitor suitable for clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
Safety Operating Guide
Proper Disposal of Miransertib: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Miransertib, a potent and selective allosteric Akt inhibitor used in research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to mitigate environmental contamination. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitating its handling as a hazardous chemical.[1]
Key Safety and Hazard Information
A summary of the pertinent hazard and safety data for this compound is provided in the table below.
| Property | Value | Source |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| GHS Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant. | [1] |
| Personal Protective Equipment (PPE) | Use full personal protective equipment. Avoid breathing vapors, mist, dust, or gas. Ensure adequate ventilation. | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
Experimental Protocols: Disposal Procedures
The following step-by-step procedures are designed to provide clear, operational guidance for the disposal of this compound in a laboratory setting. These protocols are based on established safety data and general guidelines for the disposal of hazardous chemical waste.
1. Personal Protective Equipment (PPE) and Handling:
-
Always wear appropriate PPE when handling this compound, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1]
-
Avoid contact with skin and eyes.[1] In case of contact, flush the affected area with copious amounts of water.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]
2. Disposal of Solid this compound Waste:
-
Collect all solid waste, including unused or expired pure compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and any other solid materials that have come into contact with this compound.
-
Place the collected solid waste into a clearly labeled, sealed container designated for hazardous chemical waste. The label should include the name of the chemical ("this compound"), the associated hazards (e.g., "Toxic," "Harmful if Swallowed," "Aquatic Hazard"), and the date.
-
Store the waste container in a designated, secure area away from incompatible materials.[1]
3. Disposal of Liquid this compound Waste:
-
Solutions containing this compound should not be disposed of down the drain.
-
Collect all liquid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should specify "this compound" and its concentration, the solvent used, and the relevant hazard warnings.
-
Store the liquid waste container in a secondary containment bin to prevent spills.
4. Decontamination of Glassware and Surfaces:
-
All glassware and surfaces contaminated with this compound should be decontaminated.
-
Rinse contaminated glassware and surfaces with an appropriate solvent (e.g., ethanol or isopropanol) to dissolve any residual this compound.
-
Collect the rinse solvent as hazardous liquid waste.
-
After the initial solvent rinse, wash the glassware with soap and water.
5. Final Disposal:
-
All containers of this compound waste (solid and liquid) must be disposed of through an approved waste disposal plant.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for hazardous waste disposal.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: this compound Disposal Workflow.
This guide is intended to provide clear, actionable information to ensure the safe handling and disposal of this compound in a research environment. By following these procedures, laboratories can maintain a safe working environment and adhere to environmental regulations.
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Miransertib
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Miransertib. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
This compound is a potent, orally active, and selective allosteric Akt inhibitor. While a valuable tool in research, it is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, stringent safety protocols are necessary during handling, storage, and disposal.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound in a laboratory setting. This guidance is based on standard practices for handling potent chemical compounds.
| PPE Category | Equipment | Specifications & Rationale |
| Primary Containment (Engineering Controls) | Chemical Fume Hood | Required for all manipulations of solid this compound and concentrated solutions. A certified chemical fume hood is the primary barrier to prevent inhalation of airborne particles. |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves at all times. This provides an extra layer of protection against potential contamination. Change gloves immediately if they become contaminated. |
| Body Protection | Laboratory Coat | A clean, buttoned laboratory coat must be worn to protect skin and personal clothing from accidental spills. |
| Eye Protection | Safety Goggles | Chemical splash goggles are mandatory to provide a seal around the eyes and protect against splashes of liquids or fine powders. |
| Respiratory Protection | N95 Respirator (or higher) | Recommended when weighing or handling solid this compound outside of a fume hood, or if there is a risk of aerosol generation. |
Operational and Disposal Plan
A clear, step-by-step process for handling and disposing of this compound is crucial for maintaining a safe laboratory environment.
Experimental Workflow and Handling
The following diagram illustrates the standard operating procedure for safely handling this compound from receipt to disposal.
Figure 1: Workflow for safe handling and disposal of this compound.
Disposal Plan
Due to its high aquatic toxicity, this compound and any materials contaminated with it must be treated as hazardous waste.
-
Solid Waste: All disposable PPE (gloves, lab coats, etc.), weighing papers, and any other solid materials that have come into contact with this compound must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound and contaminated solvents must be collected in a sealed, properly labeled hazardous waste container.
-
Disposal: All this compound waste must be disposed of through a licensed hazardous waste disposal contractor. Under no circumstances should this compound or its solutions be poured down the drain or disposed of in regular trash.
By implementing these safety measures, researchers can confidently work with this compound while minimizing personal and environmental risks, fostering a culture of safety and responsibility within the laboratory.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
